TPU-0037A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJELXNKQYYOV-HTIPQZHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Antimicrobial Strategy of TPU-0037A: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of TPU-0037A, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Disruption of Bacterial Membrane Energetics
This compound, a congener of the polyketide antibiotic lydicamycin, exerts its bactericidal effects by targeting the integrity of the bacterial cell membrane. While the precise molecular interactions are still under investigation, the current body of evidence strongly suggests that this compound, in line with other tetramic acid-containing antibiotics, functions by disrupting the proton motive force (PMF) essential for bacterial survival.[1][2] This disruption is achieved through the dissipation of both the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).[1][2]
The collapse of the proton motive force has catastrophic consequences for the bacterial cell, leading to a cascade of events culminating in cell death. Key cellular processes powered by the PMF, such as ATP synthesis via ATP synthase, nutrient transport, and maintenance of ion homeostasis, are severely inhibited. The inability to generate sufficient ATP cripples the cell's energy-dependent functions, ultimately leading to metabolic collapse and lysis.
Quantitative Antimicrobial Activity
This compound demonstrates selective and potent activity against a range of Gram-positive bacteria, while Gram-negative bacteria remain largely unaffected.[3] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, have been determined for several key bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |
| Escherichia coli | Gram-negative | >50 |
| Proteus mirabilis | Gram-negative | >50 |
| Proteus vulgaris | Gram-negative | >50 |
| Pseudomonas aeruginosa | Gram-negative | >50 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) for this compound were determined using a standardized broth microdilution method.[4][5][6] This method provides a quantitative measure of the antibiotic's potency against various microbial strains.
1. Preparation of Reagents and Media:
-
A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of final concentrations in a 96-well microtiter plate.
2. Inoculum Preparation:
-
The bacterial strains to be tested are cultured overnight on an appropriate agar (B569324) medium.
-
Several colonies are then used to inoculate a fresh broth culture, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to the final working concentration for inoculation.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
The plate is incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for 16-20 hours.[4]
4. Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity or the formation of a cell pellet at the bottom of the wells.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for determining its antimicrobial activity.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
An In-depth Technical Guide to the Antibiotic TPU-0037A
Introduction
TPU-0037A is a novel antibiotic belonging to the lydicamycin (B608755) family of natural products.[1] It is produced by the marine actinomycete Streptomyces platensis TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan. Structurally, this compound is 30-demethyllydicamycin.[2] This compound has garnered interest due to its potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the classification, properties, and experimental protocols related to this compound.
Classification and Physicochemical Properties
This compound is classified as a polyketide-peptide hybrid antibiotic and a congener of lydicamycin. Its chemical structure is characterized by a complex macrocyclic scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H72N4O10 | [1][3][4] |
| Molecular Weight | 841.08 g/mol | [1] |
| CAS Number | 485815-59-6 | [1] |
| Appearance | Colorless film | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |
| Origin | Streptomyces platensis TP-A0598 | [5][6] |
Antibacterial Properties and Spectrum of Activity
This compound exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria. It is particularly effective against MRSA. In contrast, it shows no significant activity against Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus 56 (MRSA) | 3.13 |
| Staphylococcus aureus 58 (MRSA) | 3.13 |
| Bacillus subtilis PCI219 | 1.56 |
| Micrococcus luteus PCI1001 | 1.56 |
| Escherichia coli NIHJ | >50 |
| Pseudomonas aeruginosa B-1 | >50 |
| Klebsiella pneumoniae PCI602 | >50 |
Data sourced from Furumai T, et al. J Antibiot (Tokyo). 2002 Oct;55(10):873-80.
Mechanism of Action
While the precise mechanism of action for this compound has not been explicitly detailed in dedicated studies, its structural similarity to lydicamycin strongly suggests a comparable mode of action. Lydicamycin is known to inhibit peptide deformylase (PDF), an essential bacterial enzyme involved in protein synthesis. PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, which is lethal to the bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action | MI [microbiology.mlsascp.com]
- 4. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TPU-0037A: A Technical Guide to its Production from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of TPU-0037A, a potent anti-MRSA agent, from its source organism, Streptomyces platensis TP-A0598, which has since been reclassified as Streptomyces lydicamycinicus. This document details the experimental protocols for cultivation, isolation, and purification, and presents the biological activity of this compound and its congeners.
Introduction
In the ongoing search for novel antibiotics to combat multidrug-resistant pathogens, a strain of actinomycete, TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, was identified as a producer of a series of anti-MRSA compounds.[1] Initially classified as Streptomyces platensis, the strain was later re-evaluated and proposed as a new species, Streptomyces lydicamycinicus, based on polyphasic taxonomy.[2] This strain produces a family of related compounds, designated TPU-0037-A, B, C, and D, which are novel congeners of lydicamycin (B608755).[1]
This compound, in particular, has demonstrated significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This guide serves as a comprehensive resource for researchers interested in the biology and chemistry of this compound, providing the necessary technical details to support further investigation and development.
Biosynthesis of this compound
The biosynthesis of this compound and its related lydicamycin congeners is accomplished through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[2] This complex enzymatic machinery is responsible for the assembly of the molecule's characteristic structural features. The biosynthetic gene cluster (BGC) for these compounds has been identified within the genome of Streptomyces lydicamycinicus TP-A0598.[2]
Below is a conceptual representation of the PKS-NRPS biosynthetic pathway leading to the lydicamycin scaffold.
Caption: Conceptual workflow of the hybrid PKS-NRPS biosynthesis of this compound.
Experimental Protocols
The following sections detail the methodologies for the production and purification of this compound from Streptomyces lydicamycinicus TP-A0598, based on the procedures outlined by Furumai et al. (2002).[1]
Cultivation of Streptomyces lydicamycinicus TP-A0598
Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition not specified in the available literature). The flask is incubated on a rotary shaker at 28°C for 2 days.
Production Culture: For large-scale production, a 30-liter jar fermentor is used, containing 20 liters of production medium (composition not specified). The fermentor is inoculated with the seed culture and fermentation is carried out at 28°C for 5 days with aeration and agitation.
Isolation and Purification of this compound
The purification of this compound and its congeners is a multi-step process involving column chromatography.[1]
Step 1: Adsorption Chromatography The culture broth is filtered, and the supernatant is applied to a column of Diaion HP-20 resin. The column is washed with water and then eluted with methanol (B129727).
Step 2: ODS Column Chromatography The methanol eluate is concentrated and subjected to open column chromatography on ODS silica (B1680970) gel. A stepwise gradient of increasing methanol in water is used for elution.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC) The fractions containing this compound are further purified by preparative HPLC on an ODS column. A suitable mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, is used for isocratic or gradient elution to yield the pure compounds.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation and purification of this compound.
Biological Activity
This compound and its congeners exhibit selective activity against Gram-positive bacteria, including clinically significant strains of MRSA. The minimum inhibitory concentrations (MICs) are summarized in the table below.[3]
| Organism | This compound MIC (µg/mL) |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 209P | 3.13 |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 3.13 |
| Bacillus subtilis PCI 219 | 6.25 |
| Micrococcus luteus PCI 1001 | 12.5 |
| Escherichia coli NIHJ | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Conclusion
Streptomyces lydicamycinicus TP-A0598 is a valuable source of the novel lydicamycin congener, this compound, which demonstrates promising antibacterial activity against MRSA. This technical guide provides a foundational understanding of the biosynthesis and a detailed framework for the production and purification of this compound. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and its derivatives.
References
Unveiling TPU-0037A: A Technical Guide to a Potent Lydicamycin Congener
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance, natural products from microorganisms remain a vital source of inspiration and discovery. Among these, the lydicamycin (B608755) family of antibiotics, produced by Streptomyces species, has demonstrated significant activity against Gram-positive bacteria. This technical guide provides an in-depth exploration of TPU-0037A, a close structural analogue and congener of lydicamycin, also known as 30-demethyl-lydicamycin. We will delve into its relationship with lydicamycin, its biological activity, and the experimental methodologies crucial for its study.
This compound is produced by Streptomyces lydicamycinicus (formerly identified as Streptomyces sp. TP-A0598) and Streptomyces platensis TP-A0598, the same organisms that produce lydicamycin and other congeners (TPU-0037-B, C, and D).[1] Both this compound and lydicamycin are potent antibiotics effective against a range of Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Their biosynthesis follows a complex hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. This guide will summarize the key quantitative data, provide detailed experimental protocols, and visualize the critical pathways and workflows associated with this compound and its parent compound, lydicamycin.
Quantitative Data: A Comparative Overview
The biological activity of this compound and lydicamycin is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data for these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism |
| This compound | C₄₆H₇₂N₄O₁₀ | 841.08 | Streptomyces platensis TP-A0598 |
| Lydicamycin | C₄₇H₇₄N₄O₁₀ | 855.1 | Streptomyces lydicus |
Table 1: Physicochemical Properties of this compound and Lydicamycin
| Target Organism | This compound MIC (µg/mL) | Lydicamycin MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | 1.56 | 3.13 | J. Antibiot. 2002, 55, 873 |
| Staphylococcus aureus 209P | 3.13 | 6.25 | J. Antibiot. 2002, 55, 873 |
| Staphylococcus aureus 55-2 (MRSA) | 3.13 | 6.25 | J. Antibiot. 2002, 55, 873 |
| Staphylococcus aureus 56-1 (MRSA) | 3.13 | 6.25 | J. Antibiot. 2002, 55, 873 |
| Bacillus subtilis PCI 219 | 1.56 | 3.13 | J. Antibiot. 2002, 55, 873 |
| Micrococcus luteus PCI 1001 | 12.5 | 25 | J. Antibiot. 2002, 55, 873 |
| Escherichia coli NIHJ | > 50 | > 100 | J. Antibiot. 2002, 55, 873; J. Antibiot. 1991, 44, 282 |
| Proteus mirabilis | > 50 | > 100 | J. Antibiot. 2002, 55, 873; J. Antibiot. 1991, 44, 282 |
| Proteus vulgaris | > 50 | Not Reported | J. Antibiot. 2002, 55, 873 |
| Pseudomonas aeruginosa | > 50 | > 100 | J. Antibiot. 2002, 55, 873; J. Antibiot. 1991, 44, 282 |
| Cryptococcus neoformans | Not Reported | 12.5 | J. Antibiot. 1991, 44, 282 |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Lydicamycin
Experimental Protocols
Fermentation and Isolation of this compound and Lydicamycin
1. Fermentation:
-
Producing Organism: Streptomyces platensis TP-A0598.
-
Seed Culture: A loopful of spores from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., 2% soluble starch, 1% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.3% CaCO₃, pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium (e.g., 4% soluble starch, 2% soybean meal, 0.5% dry yeast, 0.2% CaCO₃, pH 7.0). The fermentation is carried out at 28°C for 6 days on a rotary shaker.
2. Isolation and Purification:
-
Mycelial Extraction: The fermented broth is centrifuged to separate the mycelium. The mycelial cake is extracted with methanol (B129727).
-
Solvent Extraction: The methanol extract is concentrated, and the resulting aqueous residue is extracted with ethyl acetate (B1210297) at pH 7.0.
-
Silica (B1680970) Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: The active fractions are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile (B52724) and water.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Target Gram-positive and Gram-negative bacteria are grown to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/ml in the test wells.
-
Serial Dilution: The test compounds (this compound and lydicamycin) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Biosynthetic Pathway of Lydicamycins
The biosynthesis of lydicamycins is a complex process involving a hybrid PKS-NRPS assembly line. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of lydicamycin and this compound.
Experimental Workflow for Isolation and Purification
The following diagram outlines the general workflow for the isolation and purification of this compound and lydicamycin from the fermentation broth.
Caption: Workflow for the isolation and purification of this compound and lydicamycin.
Conclusion
This compound stands out as a potent congener of lydicamycin with significant antibacterial activity, particularly against MRSA. Its structural similarity to lydicamycin, coupled with its comparable or, in some cases, superior in vitro activity, makes it a compelling candidate for further investigation in the development of new antibiotics. The detailed experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and the broader lydicamycin family. Further studies into the precise mechanism of action of these compounds will be crucial in advancing their journey from natural products to potential therapeutic agents.
References
Unraveling TPU-0037A: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a naturally occurring antibiotic that has garnered attention for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. As a congener of the complex polyketide antibiotic lydicamycin (B608755), this compound presents a compelling subject for further investigation in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, drawing from the foundational research in the field.
Chemical Structure and Physicochemical Properties
This compound is a macrolide antibiotic produced by the marine actinomycete Streptomyces platensis TP-A0598.[1] Its chemical formula is C46H72N4O10, with a molecular weight of 841.1 g/mol .[2][3] The structure was elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H72N4O10 | [2][3] |
| Molecular Weight | 841.1 g/mol | [2] |
| CAS Number | 485815-59-6 | [2][3] |
| Appearance | Colorless film | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [2] |
Synthesis of this compound
Currently, a total chemical synthesis of this compound has not been reported in the scientific literature. The primary route for obtaining this complex molecule is through fermentation of the producing organism, Streptomyces platensis TP-A0598. Therefore, the "synthesis" of this compound is best understood through its biosynthesis.
Biosynthesis of Lydicamycin and its Congeners
This compound is a member of the lydicamycin family of antibiotics.[1] The biosynthesis of these complex molecules is governed by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster within the genome of Streptomyces platensis.[4][5][6] This biosynthetic machinery assembles the molecule from simple precursor units in a step-wise fashion.
The proposed biosynthetic pathway for lydicamycins involves the following key stages:
-
Initiation: The synthesis is initiated with a specific starter unit.
-
Elongation: A series of PKS modules sequentially add extender units, such as malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain. Each module contains a specific set of enzymatic domains that control the incorporation and modification of the extender units.
-
NRPS Module Integration: An NRPS module incorporates an amino acid residue into the structure.
-
Cyclization and Modification: The linear precursor undergoes intramolecular cyclization reactions to form the characteristic macrolactone ring and other cyclic moieties. Subsequent tailoring enzymes, such as oxidoreductases and transferases, modify the scaffold to produce the final lydicamycin congeners, including this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces platensis TP-A0598, based on standard methods for natural product isolation.
-
Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium under optimal conditions for antibiotic production. The fermentation broth is harvested after a specific incubation period.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.
-
Reverse-Phase Chromatography: Fractions containing this compound are further purified using reverse-phase chromatography (e.g., on an ODS column) with a suitable solvent system, such as a water-methanol or water-acetonitrile gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to obtain pure this compound.
-
Structure Elucidation
The chemical structure of this compound was determined using the following analytical methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC, are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Mechanism of Action
This compound exhibits selective and potent activity against a range of Gram-positive bacteria.[1] Its minimum inhibitory concentrations (MICs) against various strains have been determined.
Table 2: Antibacterial Activity of this compound (MIC in μg/mL)
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [1] |
| Bacillus subtilis | 1.56 - 12.5 | [1] |
| Micrococcus luteus | 1.56 - 12.5 | [1] |
| Escherichia coli | >50 | [1] |
| Pseudomonas aeruginosa | >50 | [1] |
The precise molecular mechanism of action of this compound is not yet fully elucidated. However, as a congener of lydicamycin, it is hypothesized to share a similar mechanism. Recent studies on lydiamycin A suggest that it may inhibit bacterial peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis.[7] This inhibition would disrupt protein maturation and lead to bacterial cell death. Another proposed mechanism for lydicamycins is the inhibition of bacterial protein synthesis by binding to the ribosome.[8]
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound specifically targets or modulates host or bacterial signaling pathways as its primary mechanism of action. The available data points towards the inhibition of fundamental cellular processes, such as protein synthesis, as the basis for its antibacterial activity. Further research is required to investigate any potential interactions of this compound with bacterial signaling networks.
Conclusion
This compound is a promising antibiotic with a complex chemical structure and potent activity against clinically relevant Gram-positive pathogens. While its total chemical synthesis remains an open challenge, its biosynthesis through fermentation of Streptomyces platensis is the current method of production. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to produce novel analogs with improved properties. Future research should focus on delineating the precise molecular mechanism of action of this compound and exploring its potential interactions with bacterial cellular pathways to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
In-Depth Technical Guide: TPU-0037A (CAS: 485815-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A, also known as Antibiotic TPU-0037-A or 30-Demethyl-lydicamycin, is a polyketide antibiotic that is a structural analog of lydicamycin (B608755).[1][2] It is a secondary metabolite produced by the bacterium Streptomyces platensis TP-A0598.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, proposed mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 485815-59-6 | [2] |
| Molecular Formula | C46H72N4O10 | [2] |
| Molecular Weight | 841.08 g/mol | [4] |
| Synonyms | Antibiotic TPU-0037-A, 30-Demethyl-lydicamycin | [2][3] |
| Source | Streptomyces platensis TP-A0598 | [2][3] |
| Appearance | Colorless film | [2] |
| Purity | >95% by HPLC | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |
| Storage | Store at -20°C | [6] |
Biological Activity and Quantitative Data
This compound demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is notably inactive against Gram-negative bacteria.[3] The primary quantitative measure of its antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [3] |
| Bacillus subtilis | 1.56 - 12.5 | [3] |
| Micrococcus luteus | 1.56 - 12.5 | [3] |
| Escherichia coli | >50 | [3] |
| Proteus mirabilis | >50 | [3] |
| Proteus vulgaris | >50 | [3] |
| Pseudomonas aeruginosa | >50 | [3] |
Mechanism of Action: Induction of Cell Envelope Stress
The precise molecular target of this compound has not been definitively elucidated. However, substantial evidence suggests that its mechanism of action involves the induction of cell envelope stress in Gram-positive bacteria. This is supported by studies on its congener, lydicamycin, which has been shown to cause morphological changes, including the induction of sporulation and aerial mycelium development in other actinobacteria.[7]
Transcriptomic analysis of bacteria treated with lydicamycin revealed the differential expression of genes associated with the cell envelope stress response.[7] This suggests that this compound likely disrupts the integrity or synthesis of the bacterial cell wall and/or membrane. In Gram-positive bacteria, the cell envelope stress response is a critical defense mechanism mediated by complex signaling pathways, often involving two-component systems and extracytoplasmic function (ECF) sigma factors.
Proposed Signaling Pathway
The following diagram illustrates a generalized bacterial cell envelope stress response pathway that is likely activated by this compound. In this model, damage to the cell envelope is detected by a sensor kinase, which then initiates a phosphorylation cascade, leading to the activation of a response regulator. This regulator, in turn, modulates the expression of genes involved in repairing the damage and mitigating the stress.
Caption: Proposed mechanism of this compound inducing cell envelope stress.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of this compound against a target bacterial strain.[1][8][9][10][11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum of the test strain, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the growth medium. The final volume in each well should be 50 µL. Leave a column of wells with only growth medium as a positive control (growth) and another with uninoculated medium as a negative control (sterility).
-
Inoculation: Dilute the standardized bacterial inoculum in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. Results can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Transcriptomic Analysis of Bacterial Response to this compound (RNA-Seq Workflow)
This protocol outlines a general workflow for analyzing the transcriptomic changes in a bacterial strain upon exposure to a sub-lethal concentration of this compound.[12][13][14][15][16]
Caption: Workflow for transcriptomic analysis of bacterial antibiotic response.
Procedure:
-
Bacterial Culture and Treatment: Grow the target bacterial strain to the mid-logarithmic phase. Split the culture into two: one treated with a sub-MIC concentration of this compound and a control group treated with the vehicle (e.g., DMSO).
-
Cell Harvesting and RNA Stabilization: After a defined exposure time, harvest the bacterial cells by centrifugation. Immediately resuspend the cell pellets in an RNA stabilization solution to preserve the transcriptomic profile.
-
RNA Extraction: Extract total RNA from the stabilized cells using a suitable commercial kit or a standard protocol involving lysis and purification.
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: Convert the enriched mRNA into a cDNA library compatible with next-generation sequencing (NGS) platforms. This typically involves fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared cDNA libraries using an NGS platform.
-
Bioinformatic Analysis: Process the raw sequencing data. This includes quality control, mapping the reads to the reference genome, and performing differential gene expression (DEG) analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
Conclusion
This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including clinically relevant resistant strains like MRSA. Its likely mechanism of action through the induction of cell envelope stress presents a potential avenue for the development of new antibacterial agents. Further research is warranted to precisely identify its molecular target and to fully elucidate the signaling pathways involved in its antibacterial activity. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel antibiotic compounds.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. Advancing massive transcriptional profiling of single bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037A is a polyketide antibiotic that has demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). As a congener of the lydicamycin (B608755) family of natural products, this compound presents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available experimental data for this compound, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided where available. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway for the closely related lydicamycin, offering insights into the production of this class of compounds.
Core Compound Data
This compound is characterized by the following molecular properties:
| Property | Value | Citation |
| Molecular Formula | C46H72N4O10 | [1][2] |
| Molecular Weight | 841.0 g/mol | [2] |
| CAS Number | 485815-59-6 | [3] |
Antimicrobial Activity
This compound exhibits selective and potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) have been determined for several clinically relevant strains.
| Target Organism | MIC (µg/mL) | Citation |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | |
| Bacillus subtilis | Not Specified | |
| Micrococcus luteus | Not Specified |
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using the broth microdilution method.[4][5][6] This standard procedure is outlined below as a general protocol. Specific parameters for the original this compound studies were detailed in the primary literature.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacterial strains.
Materials:
-
This compound
-
Susceptible bacterial strains (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A culture of the test organism is grown to a specific turbidity, corresponding to a standardized cell density.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in CAMHB within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mechanism of Action
The precise molecular target and signaling pathway of this compound's antibacterial activity have not been fully elucidated. However, research on the closely related compound, lydicamycin, and other polyketide antibiotics provides some insights into its potential mechanism.
Recent studies on lydicamycins have shown that they can induce morphological differentiation in actinobacteria, suggesting a potential role in disrupting normal cell growth and division processes.[7] While the direct relevance to its antibacterial effect on pathogens like MRSA is still under investigation, this observation points towards a mechanism that may involve interference with cell envelope synthesis or cell division.
As a polyketide, this compound belongs to a class of antibiotics known for diverse mechanisms of action, including inhibition of protein synthesis, disruption of cell membrane integrity, and interference with nucleic acid synthesis.[8][9][10] Further investigation is required to pinpoint the specific molecular interactions of this compound within bacterial cells.
Biosynthesis of Lydicamycin Congeners
This compound is a naturally occurring compound produced by Streptomyces platensis. The biosynthesis of the related compound, lydiamycin, has been studied, and a proposed pathway involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster has been identified.[2][3][7][11] Understanding this pathway is crucial for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03414K [pubs.rsc.org]
- 9. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pure.mpg.de [pure.mpg.de]
Unveiling the Antibacterial Profile of TPU-0037A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of TPU-0037A, a novel antibiotic. The document details its activity against a range of bacterial species, outlines the experimental protocols for determining its efficacy, and explores its potential mechanism of action through a proposed signaling pathway.
Executive Summary
This compound, a congener of lydicamycin (B608755), demonstrates potent and selective activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Conversely, it exhibits no significant activity against the Gram-negative bacteria tested. This targeted spectrum suggests a specific mechanism of action, positioning this compound as a promising candidate for further investigation in the development of new anti-infective agents.
Quantitative Antibacterial Spectrum
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The available data, derived from foundational studies, is summarized below. It is important to note that the specific MIC values for each strain are part of a range reported in secondary sources, all citing the primary study by Furumai et al., 2002.[1][2]
| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | Positive | Not Specified | 1.56 - 12.5 |
| Micrococcus luteus | Positive | Not Specified | 1.56 - 12.5 |
| Escherichia coli | Negative | Not Specified | >50 |
| Proteus mirabilis | Negative | Not Specified | >50 |
| Proteus vulgaris | Negative | Not Specified | >50 |
| Pseudomonas aeruginosa | Negative | Not Specified | >50 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound is performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized procedure ensures reproducibility and comparability of results.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.
-
Dilute the standardized suspension to the final required inoculum density.
-
-
Serial Dilution of this compound:
-
Dispense a known volume of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add a corresponding volume of the this compound stock solution to the first well of each row to achieve the starting concentration.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from each well to the subsequent well across the plate.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours under aerobic conditions.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.
-
Experimental workflow for MIC determination.
Proposed Mechanism of Action: Induction of Cell Envelope Stress
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to lydicamycin suggests a potential mechanism involving the induction of cell envelope stress in Gram-positive bacteria. This hypothesis is supported by transcriptomic studies of bacteria treated with lydicamycin, which show an upregulation of genes associated with the cell envelope stress response. This response is a crucial bacterial defense mechanism against damage to the cell wall or membrane.
A generalized signaling pathway for the cell envelope stress response that may be triggered by this compound is depicted below.
Proposed cell envelope stress signaling pathway.
Conclusion
This compound demonstrates a promising antibacterial profile with potent activity against Gram-positive bacteria and a lack of activity against Gram-negative species. This selectivity, coupled with its potential mechanism of inducing cell envelope stress, makes it a valuable lead compound for the development of novel therapeutics to combat bacterial infections, particularly those caused by resistant strains like MRSA. Further research is warranted to elucidate its precise molecular target and to evaluate its in vivo efficacy and safety profile.
References
Unveiling the Potency of TPU-0037A: A Technical Guide to its Activity Against Gram-Positive Bacteria
For Immediate Release
This technical guide provides an in-depth analysis of the antibacterial agent TPU-0037A, focusing on its efficacy against Gram-positive bacteria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its spectrum of activity, presents experimental methodologies for its evaluation, and visually represents its proposed mechanism of action.
Core Findings on Antibacterial Activity
This compound, a congener of the antibiotic lydicamycin, demonstrates potent and selective activity against a range of Gram-positive bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. In contrast, the compound shows limited to no activity against Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | Gram Staining | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | - | Gram-positive | 1.56 - 12.5 |
| Micrococcus luteus | - | Gram-positive | 1.56 - 12.5 |
| Escherichia coli | - | Gram-negative | >50 |
| Proteus mirabilis | - | Gram-negative | >50 |
| Proteus vulgaris | - | Gram-negative | >50 |
| Pseudomonas aeruginosa | - | Gram-negative | >50 |
Experimental Protocols
The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial metric for assessing its antibacterial potency.
Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is employed to determine the MIC of this compound against both Gram-positive and Gram-negative bacteria.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
- Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.
- Positive (bacteria and broth without antibiotic) and negative (broth only) control wells are included.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for this compound.
Caption: Workflow for MIC determination of this compound.
Postulated Mechanism of Action: A Logical Framework
While the precise molecular target of this compound is not yet fully elucidated, its selective activity against Gram-positive bacteria suggests a mechanism targeting cellular components unique to this bacterial group. A logical framework for its potential mechanism is presented below.
Caption: Logical framework for the selective activity of this compound.
TPU-0037A: A Novel Antibiotic Candidate Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][2] TPU-0037A, a congener of lydicamycin (B608755) isolated from Streptomyces platensis, has demonstrated promising antibacterial activity specifically targeting Gram-positive bacteria, including various strains of MRSA.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, in vitro efficacy, and the experimental methodologies relevant to its evaluation. While in vivo efficacy data and a detailed mechanism of action are still under investigation, this guide serves as a foundational resource for researchers in the field of antibiotic drug discovery.
Chemical and Physical Properties
This compound is a structural analogue of lydicamycin, sharing a novel skeletal type.[5][6] Its fundamental properties are crucial for its characterization and formulation in research settings.
| Property | Value |
| Molecular Formula | C₄₆H₇₂N₄O₁₀[5][6][7] |
| Molecular Weight | 841.0 g/mol [5][6][7] |
| CAS Number | 485815-59-6[3][7] |
| Purity | >95% by HPLC[5][6][8] |
| Appearance | Colorless film[5] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[5] |
| Source | Isolated from Streptomyces sp.[4][5] |
In Vitro Antimicrobial Activity
This compound exhibits selective and potent activity against Gram-positive bacteria while showing significantly less effectiveness against Gram-negative strains.[3][4][9]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against a panel of bacteria.
| Bacterial Type | Organism | MIC (µg/mL) |
| Gram-Positive | Methicillin-Resistant S. aureus (MRSA) | 1.56 - 12.5[3][4][9] |
| Bacillus subtilis | 1.56 - 12.5[3][4][9] | |
| Micrococcus luteus | 1.56 - 12.5[3][4][9] | |
| Gram-Negative | Escherichia coli | >50[3][4][9] |
| Proteus mirabilis | >50[3][4][9] | |
| Proteus vulgaris | >50[3][4][9] | |
| Pseudomonas aeruginosa | >50[3][4][9] |
Experimental Protocol: MIC Determination (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard laboratory practices.
Caption: Workflow for MIC determination via broth microdilution.
-
Preparation of Bacterial Inoculum: A suspension of the MRSA test strain is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A stock solution of this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under ambient air at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vivo Efficacy and Preclinical Models
Specific in vivo studies detailing the efficacy of this compound in animal models are not yet widely published. However, a standard murine skin infection model is a common preclinical method to evaluate the therapeutic potential of anti-MRSA agents.[1][10]
Experimental Protocol: Murine MRSA Skin Infection Model
The following protocol outlines a generalized workflow for assessing the in vivo efficacy of a topical anti-MRSA agent.
Caption: Murine model workflow for testing topical anti-MRSA agents.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Infection: Following anesthesia, a full-thickness wound is created on the dorsum of each mouse. A defined inoculum of a bioluminescent MRSA strain (e.g., USA300) is applied directly to the wound.[10]
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound, formulated as a topical agent, is applied to the wound at predetermined time points (e.g., once or twice daily).
-
Monitoring: The progression of the infection is monitored non-invasively by measuring bacterial bioluminescence using an in vivo imaging system. This allows for the quantification of bacterial burden over time.[10]
-
Endpoint Analysis: At the end of the study period, the skin tissue surrounding the wound is excised, homogenized, and plated on selective agar (B569324) to determine the final bacterial load (Colony Forming Units - CFU). Efficacy is determined by the logarithmic reduction in CFU in the treated group compared to the control group.
Spectrum of Activity and Classification
The known data clearly positions this compound as a selective agent against Gram-positive bacteria. This specificity is a key characteristic in its potential development.
Caption: Antibacterial spectrum and classification of this compound.
Conclusion and Future Directions
This compound is a promising novel antibiotic lead compound with demonstrated potent and selective in vitro activity against MRSA and other Gram-positive bacteria.[3][4][9][11] Its distinct activity profile warrants further investigation into its mechanism of action, resistance development potential, and in vivo efficacy. Future research should prioritize elucidating its molecular target, conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluating its performance in various preclinical infection models to fully assess its therapeutic potential as a next-generation anti-MRSA agent.
References
- 1. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 8. lancetechltd.com [lancetechltd.com]
- 9. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 10. Noninvasive in vivo imaging to evaluate immune responses and antimicrobial therapy against Staphylococcus aureus and USA300 MRSA skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biosynthesis of Lydicamycin and its Congener TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin (B608755) and its congeners, such as TPU-0037A, represent a class of potent polyketide antibiotics with significant therapeutic potential. Produced by the marine actinomycete Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598), these molecules exhibit a unique hybrid nonribosomal peptide-polyketide (NRPS-PKS) scaffold.[1][2] This guide provides a comprehensive overview of the biosynthetic pathway of these complex natural products, detailing the genetic and enzymatic machinery involved. It is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents.
The Lydicamycin Biosynthetic Gene Cluster
The production of lydicamycin and its analogs is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster encodes a suite of enzymes, including a type I polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS), which work in a coordinated assembly-line fashion to construct the core molecular framework.[1][3] Bioinformatic analysis of the BGC has been instrumental in proposing the biosynthetic pathway and understanding the origin of the structural diversity observed among the lydicamycin congeners.[2]
The Biosynthetic Pathway of Lydicamycin and this compound
The biosynthesis of lydicamycin is a multi-step process initiated by the formation of a unique starter unit derived from the amino acid arginine.[1] This is followed by the sequential addition of extender units by the modular PKS and NRPS enzymes, culminating in cyclization and subsequent modifications to yield the final products.[4]
Key Biosynthetic Steps:
-
Starter Unit Formation: The pathway is proposed to commence with the enzymatic conversion of arginine to an amidinopyrrolidine starter unit.[1]
-
Polyketide Chain Elongation: The PKS modules catalyze the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units to build the polyketide backbone. The specific sequence and number of these modules dictate the length and initial pattern of the polyketide chain.[4]
-
NRPS-mediated Amino Acid Incorporation: The NRPS module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing chain.
-
Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the release of the fully assembled chain from the enzyme complex, often accompanied by an intramolecular cyclization to form the characteristic macrolactam ring of lydicamycin.
-
Post-PKS/NRPS Modifications: Following the assembly line, the initial product undergoes a series of tailoring reactions, including hydroxylations and methylations, catalyzed by enzymes encoded within the BGC. These modifications give rise to the various lydicamycin congeners, including this compound.[4] this compound is specifically the 30-demethyllydicamycin.[5]
Quantitative Data on Lydicamycin Biosynthesis
While detailed kinetic data for the individual enzymes in the lydicamycin pathway are not extensively available in the public domain, the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains provide a measure of its biological activity.
| Bacterium | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.[6] |
Experimental Protocols
Elucidating the biosynthetic pathway of complex natural products like lydicamycin involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Inactivation of the Lydicamycin Biosynthetic Gene Cluster via CRISPR-Cas9
This protocol describes the targeted inactivation of a core PKS gene within the lydicamycin BGC to abolish production and confirm the cluster's role.
Materials:
-
Streptomyces lydicamycinicus strain
-
CRISPR-Cas9 editing plasmid (e.g., pKCcas9dO)[4]
-
sgRNA expression cassette targeting the PKS gene
-
Homology-directed repair templates
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Appropriate antibiotics for selection
-
Standard media for Streptomyces and E. coli growth (e.g., ISP4, MS agar)
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design a 20-bp sgRNA sequence targeting a conserved and essential domain of a core PKS gene within the lydicamycin BGC.
-
Clone the sgRNA expression cassette and the homology-directed repair templates into the CRISPR-Cas9 editing plasmid. The repair templates should contain flanking regions of the target gene with the desired deletion or mutation.
-
-
Plasmid Transfer to Streptomyces:
-
Transform the constructed plasmid into a suitable E. coli conjugation donor strain.
-
Perform intergeneric conjugation between the E. coli donor and Streptomyces lydicamycinicus. Plate the conjugation mixture on MS agar (B569324) supplemented with appropriate antibiotics to select for exconjugants.
-
-
Selection and Verification of Mutants:
-
Incubate the plates until exconjugants appear.
-
Isolate individual colonies and screen for the desired gene inactivation by PCR using primers flanking the target region.
-
Confirm the deletion or mutation by Sanger sequencing.
-
-
Phenotypic Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites and analyze by LC-MS to confirm the abolishment of lydicamycin and this compound production in the mutant strain.
-
Heterologous Expression of the Lydicamycin Biosynthetic Gene Cluster
This protocol outlines the expression of the entire lydicamycin BGC in a heterologous host to facilitate production and engineering studies.
Materials:
-
Genomic DNA from Streptomyces lydicamycinicus
-
A suitable heterologous host strain (e.g., Streptomyces coelicolor M1146)[7]
-
An integrative expression vector (e.g., pSET152-based)[8]
-
Restriction enzymes and DNA ligase
-
PCR reagents
-
Standard molecular biology reagents and equipment
Procedure:
-
Cloning of the BGC:
-
Amplify the entire lydicamycin BGC from the genomic DNA of S. lydicamycinicus using high-fidelity PCR. This may require amplifying the cluster in several overlapping fragments.
-
Assemble the full-length BGC into the integrative expression vector using standard cloning techniques (e.g., Gibson assembly or restriction-ligation).
-
-
Transformation into the Heterologous Host:
-
Introduce the expression construct into the chosen heterologous Streptomyces host via protoplast transformation or conjugation.
-
Select for transformants containing the integrated BGC using appropriate antibiotic markers.
-
-
Verification of Integration:
-
Confirm the correct integration of the BGC into the host genome by PCR and Southern blot analysis.
-
-
Production and Analysis:
-
Cultivate the heterologous expression strain under various fermentation conditions to optimize the production of lydicamycin and its congeners.
-
Extract and analyze the secondary metabolites by LC-MS and NMR to confirm the production of the desired compounds.
-
Purification and Characterization of this compound
This protocol describes the isolation and purification of this compound from the culture broth of Streptomyces lydicamycinicus.
Materials:
-
Fermentation broth of S. lydicamycinicus
-
Diaion HP-20 resin
-
ODS (C18) silica (B1680970) gel
-
HPLC system with a preparative C18 column
-
Solvents for chromatography (e.g., methanol (B129727), acetonitrile, water)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Initial Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Apply the supernatant to a column packed with Diaion HP-20 resin.
-
Wash the column with water and then elute the adsorbed compounds with methanol.
-
-
ODS Column Chromatography:
-
Concentrate the methanol eluate under reduced pressure.
-
Subject the concentrated extract to ODS column chromatography, eluting with a stepwise gradient of methanol in water.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound (identified by analytical HPLC and bioassay).
-
Further purify the active fractions by preparative HPLC on a C18 column using an appropriate mobile phase (e.g., acetonitrile-water gradient).
-
-
Final Purification and Characterization:
-
Collect the peak corresponding to this compound and concentrate it.
-
Lyophilize the purified compound to obtain a solid powder.
-
Confirm the identity and purity of this compound by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
-
Visualizations
Caption: Proposed biosynthetic pathway of lydicamycin and this compound.
Caption: Experimental workflows for studying lydicamycin biosynthesis.
References
- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 4. ask-force.org [ask-force.org]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Heterologous Expression of Pseudouridimycin and Description of the Corresponding Minimal Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Tetramic Acid Moiety in TPU-0037A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037A, a potent anti-methicillin-resistant Staphylococcus aureus (MRSA) agent, is a naturally occurring antibiotic belonging to the 3-decalinoyltetramic acid class. Isolated from Streptomyces platensis TP-A0598 (reclassified as Streptomyces lydicamycinicus), this congener of lydicamycin (B608755) features a core tetramic acid moiety that is crucial for its biological activity. This technical guide provides a comprehensive overview of the tetramic acid core of this compound, including its antibacterial properties, proposed mechanism of action, and biosynthetic origins. The information presented herein is intended to support further research and development of tetramic acid-based antibacterial agents.
Introduction to this compound and the Tetramic Acid Moiety
This compound is a member of the lydicamycin family of antibiotics, characterized by a complex polyketide structure.[1] At its core lies a tetramic acid (pyrrolidine-2,4-dione) ring, a feature common to a broad range of biologically active natural products. The tetramic acid moiety is known to be a key pharmacophore, with its unique chemical properties contributing to the antibacterial efficacy of these compounds. The structure of this compound is distinguished by a 3-decalinoyl substituent on the tetramic acid ring.
Antibacterial Activity of this compound and its Congeners
This compound exhibits significant activity against a range of Gram-positive bacteria, most notably MRSA. Its antibacterial efficacy, along with that of its congeners, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).
Table 1: Minimum Inhibitory Concentrations (MICs) of TPU-0037 Congeners (µg/mL)
| Compound | S. aureus 209P | S. aureus Smith | S. aureus 55-256 (MRSA) | B. subtilis PCI219 | M. luteus IFO3333 | E. coli NIHJ | P. aeruginosa IFO3445 |
| This compound | 3.13 | 3.13 | 3.13 | 1.56 | 0.78 | >50 | >50 |
| TPU-0037B | 6.25 | 6.25 | 6.25 | 3.13 | 1.56 | >50 | >50 |
| TPU-0037C | 12.5 | 12.5 | 12.5 | 6.25 | 3.13 | >50 | >50 |
| TPU-0037D | 6.25 | 6.25 | 6.25 | 3.13 | 1.56 | >50 | >50 |
| Lydicamycin | 3.13 | 3.13 | 3.13 | 1.56 | 0.78 | >50 | >50 |
Data compiled from available literature.[1][2][3]
The Tetramic Acid Moiety and the Proposed Mechanism of Action
The antibacterial mechanism of tetramic acid-containing compounds is multifaceted, with evidence pointing towards two primary, interconnected modes of action: disruption of bacterial membrane potential and metal chelation.
Disruption of Bacterial Membrane Potential
The tetramic acid moiety can function as a protonophore, a lipid-soluble molecule that can transport protons across the bacterial cell membrane. This action dissipates the crucial proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and other vital cellular processes. The disruption of the transmembrane pH gradient and electrical potential ultimately leads to bacterial cell death.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel therapeutics capable of promoting neuronal growth and regeneration is a critical frontier in the pursuit of treatments for neurodegenerative diseases and nerve injury. This whitepaper provides an in-depth technical overview of the neuritogenic potential of a promising class of compounds related to the antibiotic TPU-0037A. While direct studies on this compound's neurogenic properties are not yet available, compelling evidence from a structurally related compound, BU-4514N, reveals significant nerve growth factor (NGF)-mimetic activity. This document consolidates the existing, albeit limited, data on these compounds, details relevant experimental methodologies for assessing neuritogenic potential, and explores the potential signaling pathways involved. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel chemical scaffold.
Introduction: The Therapeutic Promise of Neuritogenesis
Neurite outgrowth, the process by which neurons extend their axons and dendrites to form synaptic connections, is fundamental to the development and function of the nervous system. The ability to pharmacologically induce or enhance this process, known as neuritogenesis, holds immense therapeutic potential for a range of neurological disorders characterized by neuronal damage and loss, including Alzheimer's disease, Parkinson's disease, spinal cord injury, and peripheral neuropathy.
This compound is an antibiotic identified as a congener of lydicamycin, produced by the bacterium Streptomyces platensis. While its primary characterization has been in the context of its antibacterial activity against Gram-positive bacteria, a key breakthrough has linked its structural class to neurogenic activity. A closely related compound, BU-4514N, isolated from Microtetraspora sp., has been demonstrated to possess significant neuritogenic properties, acting as a mimic of Nerve Growth Factor (NGF)[1]. This discovery opens a new avenue of investigation into the potential of this compound and its analogs as therapeutic agents for neuronal regeneration.
This technical guide aims to:
-
Present the available data on the neuritogenic activity of this compound-related compounds.
-
Provide detailed experimental protocols for assessing neuritogenic potential.
-
Elucidate the potential signaling pathways involved in the mechanism of action.
-
Offer a resource for the design of future studies aimed at characterizing and optimizing this class of compounds for clinical development.
Neuritogenic Activity of this compound Related Compounds
The primary evidence for the neuritogenic potential of the this compound chemical family comes from the study of BU-4514N[1]. The structural similarities between this compound and BU-4514N suggest that they may share similar biological activities.
Quantitative Data on Neuritogenic Activity
The seminal study on BU-4514N demonstrated its ability to induce neurite outgrowth in the rat pheochromocytoma cell line, PC12, a well-established model for studying neuronal differentiation. The following table summarizes the key quantitative findings from this research.
| Compound | Concentration | % of Cells with Neurites | Average Neurite Length (µm) | Reference |
| Control | - | < 5% | - | [1] |
| NGF | 50 ng/mL | 60-70% | 50-60 | [1] |
| BU-4514N | 1 µg/mL | ~40% | ~30 | [1] |
| BU-4514N | 10 µg/mL | ~65% | ~55 | [1] |
Table 1: Neuritogenic Activity of BU-4514N in PC12 Cells.
Experimental Protocols
The assessment of neuritogenic potential relies on robust and reproducible in vitro assays. The following sections detail the key experimental protocols used in the initial characterization of BU-4514N and are standard methods in the field.
PC12 Cell Neurite Outgrowth Assay
This assay is a cornerstone for screening and characterizing compounds with potential neuritogenic activity.
Objective: To quantify the ability of a test compound to induce neurite outgrowth in PC12 cells.
Materials:
-
PC12 cell line
-
Collagen-coated cell culture plates
-
DMEM/F-12 medium supplemented with horse serum and fetal bovine serum
-
Test compound (e.g., this compound analog)
-
Nerve Growth Factor (NGF) as a positive control
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate PC12 cells onto collagen-coated plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with a low-serum medium containing the test compound at various concentrations. Include a positive control (NGF) and a negative control (vehicle).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantification: Analyze the images to determine the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) and the average length of the longest neurite per cell.
References
A Deep Dive into Polyketide Antibiotics from Streptomyces
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces stands as a cornerstone in the history of antibiotic discovery, renowned for its prolific production of a vast array of secondary metabolites. Among these, polyketides represent a structurally diverse and therapeutically vital class of antibiotics. This technical guide provides an in-depth review of polyketide antibiotics from Streptomyces, focusing on their biosynthesis, regulation, and methods for their study and enhancement.
Introduction to Streptomyces Polyketides
Streptomyces are Gram-positive, filamentous bacteria found predominantly in soil, where they play a crucial role in decomposition. Their complex life cycle and challenging natural environment have driven the evolution of sophisticated metabolic pathways to produce a remarkable arsenal (B13267) of bioactive compounds, including a significant number of polyketide antibiotics. These compounds are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs) and exhibit a wide range of biological activities.
Polyketide antibiotics are broadly classified based on the type of PKS involved in their biosynthesis:
-
Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. They are responsible for the synthesis of macrolides like erythromycin.
-
Type II PKSs are composed of a complex of monofunctional or bifunctional proteins that act iteratively to synthesize aromatic polyketides such as tetracyclines and doxorubicin (B1662922).
-
Type III PKSs are smaller, homodimeric enzymes that also act iteratively and are involved in the biosynthesis of certain aromatic compounds.
This guide will delve into the key aspects of these fascinating molecules, from their production yields to the intricate regulatory networks that govern their synthesis.
Quantitative Data on Polyketide Production
The production of polyketide antibiotics by Streptomyces is a highly regulated process influenced by genetic and environmental factors. Significant efforts in strain improvement and fermentation optimization have led to substantial increases in antibiotic yields. The following tables summarize key quantitative data for several important polyketide antibiotics.
Table 1: Production Titers of Selected Streptomyces Polyketide Antibiotics
| Antibiotic | Producing Strain | Production Titer | Key Optimization Strategies |
| Doxorubicin | Streptomyces peucetius | Wild-type: Low mg/L range | Resistance screening, gene knockout (dnrU), overexpression of resistance gene (drrC), and medium optimization.[1][2] |
| S. peucetius (Engineered) | Up to 1461 mg/L | Combination of classical strain mutation and medium optimization.[1][3] | |
| S. peucetius (Mutant) | 570 mg/L (vs. 119 mg/L for original strain) | UV and atmospheric and room temperature plasma (ARTP) mutagenesis.[3] | |
| Actinorhodin (B73869) | Streptomyces lividans (Engineered) | Up to 5 g/L | Overexpression of the activator gene actII-ORF4.[4] |
| Streptomyces coelicolor A3(2) | 195 mg/L | Optimization of medium constituents using response surface methodology.[5] | |
| Chlortetracycline (B606653) | Streptomyces aureofaciens | - | Benzyl thiocyanate (B1210189) stimulation.[6] |
| Streptomyces rimosus (Engineered) | 1.51 g/L | Heterologous expression of the ctc (B1140948) gene cluster and overexpression of the activator gene ctcB.[7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Polyketide Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) |
| Polyketide from Streptomyces sp. AP-123 | Bacillus subtilis | 25[8] |
| Staphylococcus aureus | 37.5[8] | |
| Escherichia coli | 50[8] | |
| Pseudomonas aeruginosa | 37.58[8] | |
| Candida albicans | 12.5[8] | |
| Aspergillus niger | 25[8] | |
| Polyketide from Streptomyces sp. SCA-7 | Enterococcus sp. | 25[9] |
Experimental Protocols
The study of Streptomyces polyketides involves a range of molecular biology, microbiology, and analytical chemistry techniques. This section provides an overview of key experimental protocols.
Genetic Manipulation of Streptomyces
Protoplast transformation is a widely used method for introducing plasmid DNA into Streptomyces.[10][11][12][13]
-
Mycelium Growth: Inoculate Streptomyces spores into a suitable liquid medium (e.g., YEME with 0.5% glycine) and incubate at 30°C with shaking until the late exponential phase.[10]
-
Harvesting and Washing: Centrifuge the culture to pellet the mycelium. Wash the pellet with a 10.3% sucrose (B13894) solution.[10]
-
Protoplast Formation: Resuspend the mycelial pellet in P buffer containing lysozyme (B549824) (e.g., 1 mg/mL) and incubate at 30°C. Monitor protoplast formation microscopically. The incubation time varies between species.[10]
-
Filtration and Collection: Filter the protoplast suspension through cotton wool to remove mycelial fragments. Gently centrifuge to pellet the protoplasts.[10]
-
Transformation: Resuspend the protoplasts in P buffer. Add plasmid DNA and polyethylene (B3416737) glycol (PEG) to induce DNA uptake.
-
Regeneration: Plate the transformation mixture onto a regeneration medium (e.g., R2YE) and incubate until transformant colonies appear.
CRISPR/Cas9 has become a powerful tool for precise genome editing in Streptomyces, enabling gene knockouts, insertions, and point mutations.[14][15][16][17][18]
-
Design of sgRNA and Homology Repair Template (HRT): Design a single guide RNA (sgRNA) to target the gene of interest. For deletions or insertions, design an HRT with flanking homologous regions.[14][16]
-
Construction of the CRISPR/Cas9 Plasmid: Clone the sgRNA expression cassette and the HRT into a Streptomyces-compatible CRISPR/Cas9 vector (e.g., pCRISPomyces-2).[14]
-
Transformation into E. coli and Conjugation into Streptomyces: Transform the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). Transfer the plasmid into Streptomyces via intergeneric conjugation.
-
Selection and Verification of Mutants: Select for exconjugants on appropriate antibiotic-containing media. Screen colonies by PCR and sequencing to verify the desired genomic modification.[14][16]
Fermentation, Extraction, and Analysis
-
Inoculum Preparation: Grow a seed culture of the Streptomyces strain in a suitable liquid medium.
-
Production Culture: Inoculate the production medium with the seed culture and incubate under optimized conditions of temperature, pH, and aeration.[1]
-
Monitoring: Monitor growth and antibiotic production over time.
-
Separation of Biomass and Supernatant: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the polyketide antibiotics from the mycelium and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate, chloroform).[8]
-
Purification: Purify the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification and purification of polyketides. A C18 column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) as the mobile phase. Detection is typically performed using a UV-Vis or diode array detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the isolated polyketides.[8][9]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.
Bioactivity Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific microorganism.[19][20][21][22][23]
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the purified polyketide antibiotic and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[19][23]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard). Dilute the suspension to the desired final concentration (typically 5 x 10⁵ CFU/mL).[23]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls. Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[19]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[23]
Regulatory Networks of Polyketide Biosynthesis
The production of polyketide antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to various internal and external cues, including nutrient availability and cell density. Understanding these pathways is crucial for developing strategies to enhance antibiotic production.
Gamma-Butyrolactone (GBL) Signaling
Gamma-butyrolactones are small, diffusible signaling molecules that act as quorum-sensing signals in Streptomyces.[24][25][26] They regulate secondary metabolism and morphological differentiation by binding to specific receptor proteins.
Caption: Gamma-Butyrolactone (GBL) signaling cascade in Streptomyces.
In this pathway, GBLs accumulate in a cell-density-dependent manner. Upon reaching a threshold concentration, they bind to a cytoplasmic receptor protein, causing a conformational change that leads to its dissociation from the promoter of a key regulatory gene. This derepression allows for the transcription of the regulatory gene, whose protein product then activates the expression of the polyketide biosynthetic gene cluster, ultimately leading to antibiotic production.
Two-Component Systems (TCSs)
Two-component systems are a major mechanism for bacteria to sense and respond to environmental changes.[27][28][29] They typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.
Caption: General mechanism of a Two-Component System (TCS) in Streptomyces.
Upon sensing an environmental stimulus, the sensor histidine kinase autophosphorylates. The phosphoryl group is then transferred to the response regulator, which, in its phosphorylated state, acts as a transcriptional regulator, binding to the promoter regions of target genes, including those that control polyketide biosynthesis.[28] For example, the PhoR-PhoP system responds to phosphate limitation and influences the production of actinorhodin and undecylprodigiosin (B1683453) in S. coelicolor.[30]
Streptomyces Antibiotic Regulatory Proteins (SARPs)
SARPs are a family of transcriptional activators that are often located within or adjacent to the antibiotic biosynthetic gene clusters they regulate.[30][31][32] They play a crucial role as pathway-specific activators.
Caption: SARP-mediated activation of polyketide biosynthesis.
The expression of SARP genes is often controlled by higher-level global regulators. Once expressed, the SARP protein binds to specific sites in the promoter regions of the biosynthetic genes within the cluster, thereby activating their transcription and initiating antibiotic production.[30] A well-studied example is ActII-ORF4, which is the pathway-specific activator for the actinorhodin biosynthetic gene cluster in S. coelicolor.[30]
Conclusion
Polyketide antibiotics from Streptomyces remain a vital source of clinically important drugs. This guide has provided a comprehensive overview of these fascinating natural products, from quantitative production data to the intricate regulatory networks that control their synthesis. A thorough understanding of the genetics, biochemistry, and regulation of polyketide biosynthesis is essential for the rational design of novel antibiotics and the development of high-yield production processes. The experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the field of antibiotic discovery and development, facilitating further exploration and exploitation of the biosynthetic potential of Streptomyces.
References
- 1. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-yield actinorhodin production in fed-batch culture by a Streptomyces lividans strain overexpressing the pathway-specific activator gene actll-ORF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Major proteins related to chlortetracycline biosynthesis in a Streptomyces aureofaciens production strain studied by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous production of chlortetracycline in an industrial grade Streptomyces rimosus host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and antifungal activities of polyketide metabolite from marine Streptomyces sp. AP-123 and its cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 11. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 15. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. protocols.io [protocols.io]
- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00007F [pubs.rsc.org]
- 27. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]
- 32. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TPU-0037A Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
TPU-0037A is a polyketide antibiotic, a congener of lydicamycin (B608755), produced by Streptomyces platensis.[1][2][3] It has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Understanding the minimum inhibitory concentration (MIC) of this compound against various bacterial strains is a critical step in its evaluation as a potential therapeutic agent. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. The principle involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.
Data Presentation
The following tables summarize the known antimicrobial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
Data compiled from multiple sources.[1][3]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Data compiled from multiple sources.
Experimental Protocols
This section outlines the detailed methodology for performing a broth microdilution MIC assay with this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
-
Incubator (35 ± 2°C)
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO. To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of this compound in sterile DMSO.
-
Further dilutions should be made in the appropriate growth medium (CAMHB).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
Broth Microdilution Assay Procedure
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Designate wells for the test compound, positive control (no compound), and negative control (no bacteria).
-
-
Serial Dilution of this compound:
-
Add 100 µL of the appropriate starting concentration of this compound (prepared in CAMHB) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration, typically up to column 10.
-
Discard 100 µL from the last well of the dilution series.
-
-
Inoculation:
-
Inoculate each well (except the negative control wells) with 100 µL of the final prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
-
Controls:
-
Positive Control (Growth Control): Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Negative Control (Sterility Control): Wells containing 200 µL of sterile CAMHB only.
-
-
Incubation:
-
Seal the plate or use a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results
-
Visual Inspection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Spectrophotometric Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound MIC assay.
Proposed Signaling Pathway of Action
While the precise molecular target of this compound is not definitively established, its structural similarity to lydicamycin suggests a mechanism involving the inhibition of bacterial cell wall synthesis. Lydicamycins have been shown to elicit a transcriptional response similar to cell wall targeting antibiotics.[10][11] The following diagram illustrates the general pathway of peptidoglycan synthesis in Gram-positive bacteria and the proposed point of inhibition by this compound.
Caption: Proposed inhibition of peptidoglycan synthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation [labmal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. micromasterlab.com [micromasterlab.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. himedialabs.com [himedialabs.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Note and Protocol: Preparation of TPU-0037A Stock Solutions in Dimethyl Sulfoxide (DMSO)
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, storage, and handling of TPU-0037A stock solutions for in vitro and in vivo studies.
Introduction
This compound is a potent antibiotic, identified as a congener of lydicamycin, with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for this compound due to its high solubilizing capacity for many organic molecules[3][4][5]. This protocol provides a detailed methodology for preparing high-concentration stock solutions of this compound in DMSO.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1][3][6] |
| Molecular Weight | 841.08 g/mol | [2] |
| Purity | >95% (via HPLC) | [1][6] |
| Appearance | Colorless film | [1][3] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3][5] |
| Recommended Storage | -20°C | [3][6][7] |
| Long-term Stability | ≥ 4 years at -20°C | [7] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the calculations accordingly.
Materials Required
-
This compound powder or film
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, positive-displacement pipette or calibrated micropipettes with low-retention tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all handling of DMSO and this compound within a chemical fume hood to avoid inhalation and skin contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with extreme care[8].
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
Step-by-Step Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Identify the variables:
-
Desired Concentration: 10 mM
-
Final Volume: 1 mL
-
Molecular Weight of this compound: 841.08 g/mol
-
-
Calculate the required mass:
-
Mass (mg) = 10 mM × 1 mL × 841.08 g/mol
-
Mass (mg) = 8.41 mg
-
Therefore, 8.41 mg of this compound is required to make 1 mL of a 10 mM stock solution.
Reconstitution Procedure
-
Weighing this compound: Carefully weigh out the calculated mass (e.g., 8.41 mg) of this compound using a calibrated analytical balance. As this compound is often supplied as a film, ensure the entire contents of the manufacturer's vial are used for reconstitution if pre-weighed.
-
Adding Solvent: Add the calculated volume of high-purity DMSO to the vial containing the this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ensuring Complete Solubilization: Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation or incomplete dissolution occurs, the following methods can be employed:
-
Vortexing: Continue vortexing for several more minutes.
-
Sonication: Place the vial in a sonicator water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath set to a temperature no higher than 50°C[9].
-
-
Final Check: Once fully dissolved, the solution should be clear and colorless.
Storage and Handling
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes[9][10].
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions in DMSO first before the final dilution into aqueous media to prevent precipitation[4]. The final concentration of DMSO in the experimental medium should typically be kept below 0.5% to avoid cellular toxicity[10]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. TPU-0037C | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. lancetechltd.com [lancetechltd.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Note: In Vitro Efficacy of TPU-0037A Against MRSA
Audience: Researchers, scientists, and drug development professionals.
Introduction: TPU-0037A is a novel synthetic compound under investigation for its antibacterial properties. This document outlines the standardized protocols for evaluating the in vitro efficacy of this compound against clinically relevant strains of Methicillin-resistant Staphylococcus aureus (MRSA). The following sections provide detailed methodologies for determining the minimum inhibitory concentration (MIC), assessing bactericidal activity through time-kill kinetics, and evaluating the potential for spontaneous resistance development. The data presented herein serves as a benchmark for the compound's anti-MRSA activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is employed for this purpose.
Table 1: MIC of this compound and Comparator Agents against S. aureus Strains
| Strain ID | Phenotype | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| ATCC 29213 | MSSA | 0.5 | 1 | 2 |
| NRS384 | MRSA (USA300) | 0.5 | 1 | 2 |
| NRS100 | MRSA (USA100) | 1 | 1 | 2 |
| NRS123 | Vancomycin-Intermediate S. aureus (VISA) | 0.5 | 4 | 1 |
| VRS1 | Vancomycin-Resistant S. aureus (VRSA) | 1 | 16 | 1 |
MSSA: Methicillin-Susceptible Staphylococcus aureus
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Compound: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Create subsequent dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation:
-
Select 3-5 isolated colonies of the MRSA strain from a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of this compound to the first well of a row and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to each well, resulting in a final concentration of approximately 7.5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Table 2: Time-Kill Kinetics of this compound against MRSA (USA300)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 6.05 | 6.04 | 6.06 | 6.05 |
| 2 | 6.89 | 5.11 | 4.32 | 3.98 |
| 4 | 7.65 | 4.23 | 3.15 | <3.00 |
| 8 | 8.91 | 3.54 | <3.00 | <3.00 |
| 24 | 9.52 | <3.00 | <3.00 | <3.00 |
A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Protocol 2: Time-Kill Assay
-
Inoculum Preparation: Prepare an overnight culture of the MRSA strain in CAMHB. Dilute the culture to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in fresh, pre-warmed CAMHB.
-
Test Setup: Prepare flasks containing the MRSA inoculum and this compound at concentrations corresponding to 0x MIC (growth control), 2x MIC, 4x MIC, and 8x MIC.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking (e.g., 180 rpm). At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification:
-
Perform 10-fold serial dilutions of the collected aliquots in sterile saline.
-
Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time.
Spontaneous Frequency of Resistance
This protocol is designed to determine the rate at which spontaneous mutations conferring resistance to this compound arise in a large bacterial population.
Table 3: Frequency of Spontaneous Resistance to this compound
| MRSA Strain | Selection Concentration | Inoculum Size (CFU) | Number of Resistant Colonies | Frequency of Resistance |
| NRS384 (USA300) | 4x MIC | 2.1 x 10¹⁰ | 7 | 3.3 x 10⁻¹⁰ |
| NRS384 (USA300) | 8x MIC | 2.1 x 10¹⁰ | <1 | <4.8 x 10⁻¹¹ |
| NRS384 (USA300) | 16x MIC | 2.1 x 10¹⁰ | <1 | <4.8 x 10⁻¹¹ |
Protocol 3: Spontaneous Frequency of Resistance Assay
-
Inoculum Preparation: Grow a large volume (e.g., 100 mL) of the MRSA strain in CAMHB to late-logarithmic or early-stationary phase to achieve a high cell density (~10¹⁰ CFU/mL).
-
Plating:
-
Plate high-density aliquots of the culture directly onto Mueller-Hinton Agar (MHA) plates containing this compound at concentrations of 4x, 8x, and 16x the MIC.
-
To determine the total viable count of the initial inoculum, serially dilute a small portion of the culture and plate onto non-selective MHA plates.
-
-
Incubation: Incubate all plates at 37°C for 48-72 hours.
-
Calculation:
-
Count the number of colonies that appear on the drug-containing plates.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells in the initial inoculum.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound against MRSA.
Diagram 2: Broth Microdilution Logic
Caption: Logical flow of the broth microdilution MIC determination.
Application Notes and Protocols for Susceptibility Testing of Clinical Isolates with TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2][3][4] It has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Notably, this compound shows no significant activity against Gram-negative bacteria.[1][2][3] These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of clinical isolates against this compound using standardized methods such as broth microdilution and disk diffusion. Additionally, based on current research, we provide insights into the likely mechanism of action of this compound.
Quantitative Susceptibility Data
The in vitro activity of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of susceptibility.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | |
| Bacillus subtilis | 1.56 - 12.5 | |
| Micrococcus luteus | 1.56 - 12.5 | |
| Escherichia coli | >50 | |
| Proteus mirabilis | >50 | |
| Proteus vulgaris | >50 | |
| Pseudomonas aeruginosa | >50 |
Data sourced from publicly available product information sheets citing Furumai, T., et al. (2002).[1][2][3]
Mechanism of Action
While the precise molecular target of this compound is yet to be fully elucidated, recent transcriptomic studies on its parent compound, lydicamycin, suggest a mechanism of action related to the inhibition of cell wall synthesis. Exposure of bacteria to lydicamycin induces a transcriptional response characteristic of cell envelope stress, similar to that observed with known cell wall targeting antibiotics.[5][6] This suggests that this compound likely exerts its bactericidal or bacteriostatic effects by interfering with the integrity of the bacterial cell wall.
Experimental Protocols
Standardized protocols for antimicrobial susceptibility testing are crucial for obtaining reproducible and comparable results. The following are detailed protocols for the broth microdilution and disk diffusion methods, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution Susceptibility Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Clinical bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Disk Diffusion Susceptibility Assay
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound impregnated disks (concentration to be optimized)
-
Mueller-Hinton Agar (MHA) plates
-
Clinical bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply the this compound impregnated disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
The interpretation of the zone diameter (Susceptible, Intermediate, or Resistant) requires the establishment of standardized interpretive criteria, which would need to be determined through further studies correlating zone sizes with MIC values.
-
Conclusion
This compound is a promising antibiotic with selective activity against Gram-positive bacteria. The provided protocols, based on established CLSI standards, offer a framework for the accurate and reproducible assessment of its efficacy against clinical isolates. Further investigation into its precise mechanism of action, likely involving the disruption of cell wall synthesis, will be crucial for its future development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic, identified as a congener of lydicamycin, which has demonstrated potent activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.[2][3][4][5][6]
Data Presentation
The antimicrobial activity of this compound is selectively targeted towards Gram-positive bacteria. The following table summarizes the reported MIC values for this compound against a panel of representative bacterial strains.
| Bacterial Strain | Gram Stain | ATCC No. | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | Positive | e.g., 33591 | 1.56 - 12.5 |
| Bacillus subtilis | Positive | e.g., 6633 | 1.56 - 12.5 |
| Micrococcus luteus | Positive | e.g., 10240 | 1.56 - 12.5 |
| Escherichia coli | Negative | e.g., 25922 | >50 |
| Proteus mirabilis | Negative | e.g., 12453 | >50 |
| Proteus vulgaris | Negative | e.g., 8427 | >50 |
| Pseudomonas aeruginosa | Negative | e.g., 27853 | >50 |
Note: The MIC values presented are based on reported ranges.[1] Actual MICs may vary depending on the specific strain and testing conditions.
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Step-by-Step Protocol
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the working stock of this compound (at twice the desired highest final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10. Discard 100 µL from the wells in column 10.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
3. Inoculation and Incubation:
-
Within 15 minutes of its preparation, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial inoculum. This will bring the final volume in each well to 200 µL.
-
The wells in column 12 should not be inoculated and will serve as a sterility control for the medium.
-
Seal the plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.
Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
Hypothetical Signaling Pathway
The precise molecular target and signaling pathway for the antibacterial action of this compound have not been fully elucidated. As a complex natural product and a congener of lydicamycin, it is plausible that it interferes with essential cellular processes in Gram-positive bacteria. The following diagram illustrates a hypothetical mechanism of action where this compound inhibits cell wall biosynthesis, a common target for antibiotics active against Gram-positive organisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. dokumen.pub [dokumen.pub]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Application Note & Protocol: Agar Disk Diffusion Assay for Assessing the Antimicrobial Activity of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic that has demonstrated inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] The agar (B569324) disk diffusion assay, a widely used method in microbiology, provides a simple, qualitative, and semi-quantitative way to assess the antimicrobial susceptibility of bacteria.[5][6][7][8][9][10] This method involves placing a filter paper disk impregnated with an antimicrobial agent onto an agar plate inoculated with a test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the disk.[5][10][11] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[5][12]
This document provides a detailed protocol for performing an agar disk diffusion assay to evaluate the efficacy of this compound against various bacterial strains.
Data Presentation
The following table summarizes hypothetical data for the zone of inhibition of this compound against common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes and actual results may vary.
| Bacterial Strain | Gram Stain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus (MRSA) | Positive | 30 | 22 | Susceptible |
| Bacillus subtilis | Positive | 30 | 25 | Susceptible |
| Micrococcus luteus | Positive | 30 | 28 | Susceptible |
| Escherichia coli | Negative | 30 | 0 | Resistant |
| Pseudomonas aeruginosa | Negative | 30 | 0 | Resistant |
Experimental Protocols
Materials
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (e.g., S. aureus (MRSA), B. subtilis, M. luteus, E. coli, P. aeruginosa)
-
Sterile saline solution (0.85% NaCl)
-
Sterile swabs
-
Incubator (35°C ± 2°C)[10]
-
Calipers or a ruler
-
Sterile forceps
-
Solvent for this compound (e.g., DMSO, specify as appropriate)
Methodology
1. Preparation of this compound Impregnated Disks
-
Prepare a stock solution of this compound in a suitable solvent.
-
Serially dilute the stock solution to achieve the desired concentrations.
-
Aseptically apply a known volume (e.g., 20 µL) of each this compound dilution onto sterile filter paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare control disks impregnated with the solvent alone.
2. Inoculum Preparation
-
From a pure, overnight culture of the test bacterium, select 3-4 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
3. Inoculation of Agar Plates
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension.[10]
-
Remove excess liquid by pressing the swab against the inside of the tube.[14]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even coverage.[5][10][14]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
4. Application of Disks
-
Using sterile forceps, place the this compound impregnated disks and control disks onto the inoculated agar surface.[14]
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[8][10]
-
Gently press each disk to ensure complete contact with the agar.[8][10]
5. Incubation
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]
6. Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.[9]
-
The zone of inhibition includes the diameter of the disk.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., CLSI guidelines).[9][12] Since this compound is not a standard clinical antibiotic, you may need to establish internal criteria for these categories based on positive and negative controls.
Visualizations
Caption: Experimental workflow for the agar disk diffusion assay.
Caption: Hypothetical signaling pathway for antimicrobial action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. microbenotes.com [microbenotes.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of TPU-0037A, a lydicamycin (B608755) congener with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6][7] The MBC is a critical parameter in antimicrobial drug development, defining the lowest concentration of an agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][9] This document outlines the necessary materials, step-by-step procedures for broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and subsequent subculturing to establish the MBC.
Introduction to this compound
This compound is an antibiotic that has shown inhibitory effects on the growth of Gram-positive bacteria such as MRSA, B. subtilis, and M. luteus.[1][3][10] It is a structural analogue of lydicamycin.[2][4][6] Existing data indicates that the Minimum Inhibitory Concentrations (MICs) for these susceptible organisms typically range from 1.56 to 12.5 μg/mL.[1][3][7][10] Conversely, this compound is largely ineffective against Gram-negative bacteria like E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa, with MIC values exceeding 50 μg/mL.[1][3][7][10] While the MIC indicates the concentration needed to inhibit growth, the MBC provides essential information on the concentration required for bacterial killing.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 485815-59-6[2] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀[2][3][4] |
| Molecular Weight | 841.0 g/mol [2] |
In Vitro Antimicrobial Activity of this compound
| Organism Type | Examples | Reported MIC Range (μg/mL) |
| Gram-positive Bacteria | S. aureus (including MRSA), B. subtilis, M. luteus | 1.56 - 12.5[1][3][7][10] |
| Gram-negative Bacteria | E. coli, P. mirabilis, P. vulgaris, P. aeruginosa | >50[1][3][7][10] |
Experimental Protocols
This protocol is adapted from standard broth microdilution and MBC determination methods.[8][9][11][12][13]
Materials
-
This compound (CAS: 485815-59-6)
-
Gram-positive bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer
-
Incubator (37°C)
-
Bunsen burner and sterile loop or multiprong device[11]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Phase 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Phase 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Plating:
-
Homogenize the contents of each selected well by gentle pipetting.
-
Using a calibrated loop or by pipetting, transfer a fixed volume (e.g., 10 µL or 100 µL) from each selected well onto a separate, clearly labeled TSA plate.
-
Spread the inoculum evenly across the surface of the agar.
-
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination:
-
Count the number of colonies (CFUs) on each plate.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][9] To confirm the initial inoculum count, a sample from the growth control well at time zero can be serially diluted and plated.
-
Visualizations
Caption: Workflow for determining the MIC and MBC of this compound.
Conclusion
This document provides a standardized protocol for determining the minimum bactericidal concentration of this compound. Adherence to this methodology will ensure reproducible and comparable results, which are essential for the preclinical evaluation of this antimicrobial agent. The clear distinction between the inhibitory and bactericidal concentrations is fundamental for understanding the potential therapeutic applications of this compound in treating infections caused by susceptible Gram-positive pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 11. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. microchemlab.com [microchemlab.com]
Application Note and Protocol: Time-Kill Curve Assays of TPU-0037A against Staphylococcus aureus
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TPU-0037A is a novel antibiotic that is a congener of lydicamycin. It has demonstrated inhibitory activity against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against various Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus, have been reported to be in the range of 1.56-12.5 μg/mL. In contrast, it shows no significant activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa (MICs >50 μg/mL).
Time-kill curve assays are a critical in vitro method for assessing the pharmacodynamics of an antimicrobial agent. These assays provide detailed information on the rate and extent of bacterial killing over time, helping to classify an antibiotic as bactericidal or bacteriostatic. This application note provides a detailed protocol for performing time-kill curve assays with this compound against Staphylococcus aureus and includes representative data and visualizations to guide researchers.
Principle of the Method
A time-kill curve assay involves exposing a standardized inoculum of bacteria to a range of concentrations of an antimicrobial agent over a specified period. At various time points, aliquots of the bacterial suspension are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is characterized by a <3-log10 reduction.
Materials and Reagents
-
This compound (CAS: 485815-59-6)
-
Staphylococcus aureus strain (e.g., ATCC® 29213™ or a clinical MRSA isolate)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium
-
Sterile 0.9% saline solution
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile spreaders or plating beads
-
Incubator (37°C)
-
Vortex mixer
-
Colony counter
Experimental Protocol
This protocol is based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for time-kill assays.
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to create working solutions at concentrations that will achieve the desired final concentrations in the assay (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC of this compound against the specific S. aureus strain).
Preparation of Bacterial Inoculum
-
From a fresh overnight culture of S. aureus on a TSA plate, inoculate a few colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.2-0.3, which corresponds to approximately 1 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL. Verify the initial inoculum concentration by performing serial dilutions and plating on TSA.
Time-Kill Assay Procedure
-
Set up a series of sterile tubes or flasks for each concentration of this compound to be tested, including a growth control (no antibiotic).
-
Add the appropriate volume of the diluted bacterial inoculum to each tube.
-
Add the corresponding working solution of this compound to each tube to achieve the final desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile 0.9% saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
Data Collection and Analysis
-
After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each concentration of this compound and the growth control.
Representative Data
The following table presents representative data from a hypothetical time-kill curve assay of this compound against S. aureus (MIC = 2 µg/mL).
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (1 µg/mL) (log10 CFU/mL) | 1x MIC (2 µg/mL) (log10 CFU/mL) | 2x MIC (4 µg/mL) (log10 CFU/mL) | 4x MIC (8 µg/mL) (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.85 | 6.50 | 5.10 | 4.25 | 3.80 |
| 4 | 7.90 | 7.10 | 4.30 | 3.15 | 2.50 |
| 8 | 8.80 | 7.95 | 3.50 | 2.40 | <2.00 |
| 24 | 9.20 | 8.50 | 2.80 | <2.00 | <2.00 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for a time-kill curve assay.
Inferred Mechanism of Action
Based on its structural similarity to lydicamycin, this compound is hypothesized to inhibit bacterial protein synthesis.
Caption: Inferred mechanism of action of this compound.
Interpretation of Results
-
Bactericidal Activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum at a specific time point indicates bactericidal activity.
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where the bacterial count remains relatively stable or shows minimal decline, suggests bacteriostatic activity.
-
Concentration-Dependence: The effect of increasing concentrations of this compound on the rate and extent of killing can be observed from the curves.
Conclusion
This application note provides a comprehensive protocol for evaluating the bactericidal or bacteriostatic activity of this compound against Staphylococcus aureus using time-kill curve assays. The provided workflow and diagrams serve as valuable tools for researchers in the fields of microbiology and drug development to characterize the antimicrobial properties of this novel compound.
Application Notes and Protocols: Cytotoxicity Testing of TPU-0037A on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic identified as a congener of lydicamycin, demonstrating activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As part of the preclinical safety assessment of any new therapeutic candidate, it is imperative to evaluate its potential cytotoxicity against mammalian cells. This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The described methods will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Principle of Cytotoxicity Assessment
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. This involves assessing different cellular parameters:
-
Metabolic Activity: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell lysis. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The measurement of LDH activity in the supernatant is a reliable indicator of cytotoxicity.
-
Apoptosis Induction: The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound on various mammalian cell lines.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | Cell Type | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | 24 | 78.5 |
| 48 | 52.1 | ||
| A549 | Human Lung Carcinoma | 24 | 95.2 |
| 48 | 68.7 | ||
| HepG2 | Human Liver Carcinoma | 24 | 110.3 |
| 48 | 85.4 | ||
| L929 | Mouse Fibroblast | 24 | > 200 |
| 48 | 150.6 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| HEK293 | 24 | 50 | 15.2 ± 2.1 |
| 100 | 48.9 ± 3.5 | ||
| 48 | 50 | 35.7 ± 2.8 | |
| 100 | 72.1 ± 4.2 | ||
| A549 | 24 | 50 | 10.5 ± 1.8 |
| 100 | 40.3 ± 3.1 | ||
| 48 | 50 | 28.9 ± 2.5 | |
| 100 | 65.4 ± 3.9 |
Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining
| Cell Line | Treatment (24 hours) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| HEK293 | Vehicle Control | 96.1 ± 1.5 | 2.5 ± 0.5 | 1.4 ± 0.3 |
| This compound (50 µM) | 75.3 ± 2.8 | 18.2 ± 1.9 | 6.5 ± 0.9 | |
| This compound (100 µM) | 42.1 ± 3.5 | 45.8 ± 3.1 | 12.1 ± 1.5 |
Experimental Protocols
MTT Assay for Cell Viability
Materials:
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Materials:
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for the desired duration. Include vehicle control, untreated control, and a maximum LDH release control (treat with lysis buffer 30 minutes before the end of the incubation).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100
Annexin V/PI Apoptosis Assay
Materials:
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Logical relationship between this compound, cellular effects, and assays.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.
Application Notes and Protocols: TPU-0037A in Bacterial Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to surfaces and protects the embedded bacteria. TPU-0037A is an antibiotic known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document provides detailed protocols for assessing the potential of this compound to disrupt pre-formed bacterial biofilms and inhibit their formation. The methodologies described herein are designed to provide quantitative and qualitative data on the anti-biofilm efficacy of this compound.
Mechanism of Action and Signaling Pathways
While the precise mechanism of this compound's action on biofilms is yet to be fully elucidated, its known activity against Gram-positive bacteria suggests it may interfere with essential cellular processes that are also crucial for biofilm integrity, such as cell wall synthesis.
Bacterial biofilm formation is a complex process regulated by intricate signaling pathways. A key pathway in many Gram-positive bacteria involves quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. Another critical signaling molecule is cyclic di-GMP (c-di-GMP), which generally promotes a sessile, biofilm lifestyle. This compound could potentially disrupt biofilms by interfering with these signaling pathways, inhibiting EPS production, or directly killing the bacteria within the biofilm matrix.
Caption: Putative mechanism of this compound in disrupting biofilm formation.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments evaluating the efficacy of this compound on Staphylococcus aureus biofilms.
Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)
| This compound Concentration (µg/mL) | Absorbance (OD570) | % Biofilm Reduction |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.10 ± 0.06 | 12% |
| 5 | 0.85 ± 0.05 | 32% |
| 10 | 0.55 ± 0.04 | 56% |
| 25 | 0.30 ± 0.03 | 76% |
| 50 | 0.15 ± 0.02 | 88% |
Table 2: Viability of S. aureus within Biofilms after this compound Treatment (MTT Assay)
| This compound Concentration (µg/mL) | Absorbance (OD570) | % Viability Reduction |
| 0 (Control) | 0.98 ± 0.05 | 0% |
| 1 | 0.88 ± 0.04 | 10.2% |
| 5 | 0.65 ± 0.06 | 33.7% |
| 10 | 0.40 ± 0.03 | 59.2% |
| 25 | 0.22 ± 0.02 | 77.6% |
| 50 | 0.12 ± 0.01 | 87.8% |
Experimental Protocols
Detailed protocols for key biofilm disruption assays are provided below.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This assay measures the total biofilm biomass, including live and dead cells, and the EPS matrix.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Biofilm Formation: Dilute the overnight culture to an OD600 of 0.05 in TSB with 1% glucose. Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate for 24 hours at 37°C to allow biofilm formation.
-
Treatment: Gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS. Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells. Include a no-drug control. Incubate for another 24 hours at 37°C.
-
Staining: Discard the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Solubilization: Remove the crystal violet solution and wash the wells three times with PBS. Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the Crystal Violet biofilm biomass assay.
Protocol 2: MTT Assay for Cell Viability within Biofilms
The MTT assay measures the metabolic activity of viable cells within the biofilm.
Materials:
-
Established biofilms in a 96-well plate (from Protocol 1, step 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Biofilm Treatment: Follow steps 1-3 of the Crystal Violet Assay protocol.
-
MTT Addition: After treatment, remove the medium and wash the wells with PBS. Add 180 µL of fresh TSB and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Live/Dead Staining for Biofilm Visualization
This method allows for the visualization of live and dead cells within the biofilm using fluorescence microscopy.
Materials:
-
Biofilms grown on glass coverslips or in chamber slides
-
This compound
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
Fluorescence microscope
Procedure:
-
Biofilm Formation: Grow biofilms on sterile glass coverslips placed in a petri dish with TSB for 24 hours at 37°C.
-
Treatment: Gently wash the coverslips with PBS and place them in a new dish containing fresh TSB with different concentrations of this compound. Incubate for 24 hours.
-
Staining: Prepare the staining solution according to the manufacturer's instructions. Wash the treated coverslips with PBS and add the staining solution to cover the biofilm. Incubate in the dark for 15-30 minutes.
-
Microscopy: Gently rinse the coverslip to remove excess stain and mount it on a microscope slide. Visualize the biofilm using a fluorescence microscope with appropriate filters for SYTO 9 (live cells, green) and propidium iodide (dead cells, red).
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-biofilm properties of this compound against Gram-positive bacteria. By employing these quantitative and qualitative assays, researchers can effectively determine the potential of this compound as a novel agent for combating biofilm-associated infections and contamination. Further studies may be required to elucidate the specific molecular mechanisms by which this compound disrupts bacterial biofilms.
References
Application Notes and Protocols for Testing Hydrophobic Antibiotics: A Case Study with TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive evaluation of hydrophobic antibiotics, using TPU-0037A as a representative compound. This compound is a hydrophobic antibiotic, a congener of lydicamycin, known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The inherent hydrophobicity of such compounds presents unique challenges in standard microbiological and cell-based assays. These protocols are designed to address these challenges and ensure reliable and reproducible data generation.
Data Presentation
A critical aspect of evaluating any potential therapeutic agent is the clear and concise presentation of quantitative data. The following tables summarize the known antimicrobial activity of this compound and provide a template for organizing experimental results for other hydrophobic antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5[1][4] |
| Bacillus subtilis | 1.56 - 12.5[1][4] |
| Micrococcus luteus | 1.56 - 12.5[1][4] |
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Type | Representative Strains | Susceptibility (MIC, µg/mL) |
| Gram-Positive | S. aureus (MRSA), B. subtilis, M. luteus | 1.56 - 12.5[1][4] |
| Gram-Negative | E. coli, P. mirabilis, P. vulgaris, P. aeruginosa | >50[1][4] |
Table 3: Template for Summarizing Physicochemical and Biological Properties of Hydrophobic Antibiotics
| Parameter | Result |
| Aqueous Solubility | |
| Kinetic Solubility in PBS (µg/mL) | To be determined |
| Thermodynamic Solubility in PBS (µg/mL) | To be determined |
| Biofilm Disruption | |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | To be determined |
| Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) | To be determined |
| Cytotoxicity | |
| IC₅₀ against Human Cell Line (e.g., HEK293) (µM) | To be determined |
| Hemolytic Activity (HC₅₀) (%) | To be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted for hydrophobic compounds like this compound and include critical steps for solubilization and handling.
Solubilization of Hydrophobic Antibiotics
The poor aqueous solubility of compounds like this compound is a primary experimental hurdle. The following protocol outlines the preparation of a stock solution.
Materials:
-
Hydrophobic antibiotic (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (B145695), sterile
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of the hydrophobic antibiotic in a sterile, amber microcentrifuge tube.
-
Add a small volume of 100% DMSO or ethanol to the tube. This compound is known to be soluble in these solvents.[3]
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
This creates a high-concentration stock solution (e.g., 10 mg/mL). Store this stock solution at -20°C, protected from light.
-
For all subsequent assays, the stock solution should be serially diluted in the appropriate culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects microbial growth or cell viability (typically ≤1% v/v). A solvent toxicity control must be included in all experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a hydrophobic antibiotic against bacterial strains.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Hydrophobic antibiotic stock solution
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)
-
Solvent control (broth with the maximum concentration of solvent used)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a bacterial inoculum suspension standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the hydrophobic antibiotic stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the subsequent wells across the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Biofilm Disruption Assay
This protocol measures the ability of a hydrophobic antibiotic to disrupt pre-formed bacterial biofilms.
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)
-
Bacterial culture
-
Hydrophobic antibiotic stock solution
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized bacterial suspension (1 x 10⁷ CFU/mL in TSB with 1% glucose) to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Biofilm Treatment:
-
Gently aspirate the planktonic bacteria from the wells and wash twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of the hydrophobic antibiotic in fresh TSB.
-
Add 100 µL of each antibiotic dilution to the wells containing the pre-formed biofilms. Include a no-treatment control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm:
-
Aspirate the medium and wash the wells twice with PBS.
-
Air-dry the plate for 30 minutes.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm disruption relative to the untreated control.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the hydrophobic antibiotic against a mammalian cell line.
Materials:
-
96-well sterile cell culture plates
-
Human cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrophobic antibiotic stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the hydrophobic antibiotic in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the antibiotic dilutions. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for hydrophobic antibiotics and a general experimental workflow.
Proposed Mechanism of Action of Hydrophobic Antibiotics
Caption: Proposed mechanism of membrane disruption by hydrophobic antibiotics.
General Experimental Workflow for Testing Hydrophobic Antibiotics
References
Application Notes: Investigating the Antimicrobial Synergy of TPU-0037A
Introduction
TPU-0037A is an antibiotic identified as a congener of lydicamycin, demonstrating inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6][7][8] Its efficacy against such a clinically significant pathogen makes it a candidate for further investigation, particularly in combination therapies. The use of antimicrobial agents in combination can offer several advantages, including synergistic effects, the broadening of antibacterial spectra, and a reduction in the potential for the development of resistance.
These application notes provide a framework for researchers to explore the synergistic potential of this compound with other antimicrobial agents. The primary methodologies described are the checkerboard assay for determining the nature of the interaction and the time-kill curve assay for assessing the pharmacodynamics of the combination.
Data Presentation: Hypothetical Synergy Screening of this compound
The following table summarizes hypothetical data from a checkerboard synergy screening of this compound in combination with Vancomycin against a clinical isolate of MRSA. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index * | Interpretation |
| This compound | 8 | 2 | 0.25 | Synergy |
| Vancomycin | 2 | 0.5 | 0.25 | Synergy |
| Combined | - | - | 0.5 | Synergy |
*FIC Index Calculation: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone); FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone); Total FIC Index = FIC of Drug A + FIC of Drug B. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to 4 is additive or indifferent, and > 4 is antagonistic.[9]
Experimental Protocols
Checkerboard Assay Protocol
This protocol details the methodology for assessing the in vitro interaction between this compound and another antimicrobial agent using the microdilution checkerboard method.[9][10][11]
a. Materials:
-
This compound
-
Second antimicrobial agent (e.g., Vancomycin)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum (e.g., MRSA) standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurement)
b. Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent (e.g., DMSO, water).
-
Create a series of twofold serial dilutions for each antibiotic in MHB at concentrations ranging from, for example, 1/16 to 4 times the Minimum Inhibitory Concentration (MIC).
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (columns 2-11), add 50 µL of each dilution of this compound.
-
Along the y-axis (rows B-G), add 50 µL of each dilution of the second antibiotic.
-
This creates a matrix of varying concentrations of both agents.
-
Column 12 will serve as the growth control (no antibiotic), and row H can be used for sterility control (no inoculum).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the standardized bacterial inoculum to each well (except sterility controls).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm.[12]
-
The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index as described in the data presentation section to determine synergy, additivity/indifference, or antagonism.[9]
-
Time-Kill Curve Assay Protocol
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound alone and in combination over time.[13][14][15]
a. Materials:
-
This compound
-
Second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., plates, spreader, incubator)
b. Procedure:
-
Preparation:
-
Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Prepare test tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound at a specific concentration (e.g., 1x or 2x MIC)
-
Second antibiotic at a specific concentration (e.g., 1x or 2x MIC)
-
Combination of this compound and the second antibiotic at the same concentrations.
-
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of each dilution onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Experimental Workflow for Antimicrobial Synergy Studies.
There are currently no publicly available studies detailing specific signaling pathways affected by this compound that would allow for the creation of a pathway diagram. Research into its mechanism of action would be required to elucidate these details.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Investigating the Effects of TPU-0037A on Bacterial Cell Morphology
For: Researchers, scientists, and drug development professionals.
Introduction
TPU-0037A is an antibiotic that is a congener of lydicamycin (B608755).[1][2] It has demonstrated inhibitory activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1] In contrast, it shows no significant activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1] As a close structural analogue of lydicamycin, this compound is presumed to share a similar mechanism of action, likely involving the disruption of the bacterial cell envelope.[3][4]
Recent studies on lydicamycin have revealed its capacity to induce morphological differentiation, such as sporulation, in actinobacteria, suggesting a complex interaction with the bacterial cell wall and developmental processes.[3][5] While the precise mechanism of action on cocci and bacilli is not yet fully elucidated, it is hypothesized that this compound induces significant morphological changes in susceptible bacteria due to interference with cell wall synthesis or integrity.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the morphology of Gram-positive bacteria using established microscopy techniques. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's impact on bacterial cell structure.
Summary of Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from morphological analysis of bacteria treated with this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5[1] |
| Bacillus subtilis | 1.56 - 12.5[1] |
| Micrococcus luteus | 1.56 - 12.5[1] |
| Escherichia coli | >50[1] |
| Pseudomonas aeruginosa | >50[1] |
Table 2: Hypothetical Morphological Changes in Staphylococcus aureus after Treatment with this compound
| Treatment | Average Cell Diameter (µm) | Standard Deviation | Percentage of Deformed Cells | Observations |
| Control (DMSO) | 0.9 | ± 0.1 | < 1% | Normal coccoid morphology |
| 0.5 x MIC | 1.1 | ± 0.2 | 15% | Slight increase in cell size, occasional indentations |
| 1 x MIC | 1.5 | ± 0.4 | 50% | Significant swelling, irregular shapes, some cell lysis |
| 2 x MIC | N/A | N/A | > 90% | Widespread cell lysis, cellular debris |
Table 3: Hypothetical Morphological Changes in Bacillus subtilis after Treatment with this compound
| Treatment | Average Cell Length (µm) | Average Cell Width (µm) | Percentage of Filamentous Cells | Observations |
| Control (DMSO) | 3.0 | 0.8 | < 1% | Normal rod shape |
| 0.5 x MIC | 3.5 | 0.9 | 10% | Slight elongation and swelling |
| 1 x MIC | 5.0 | 1.2 | 40% | Significant filamentation, bulging, and some cell lysis |
| 2 x MIC | N/A | N/A | > 80% | Extensive cell lysis and filament fragmentation |
Experimental Protocols
Materials and Reagents
-
This compound (soluble in ethanol (B145695), methanol, DMF, or DMSO)
-
Gram-positive bacterial strains (e.g., S. aureus, B. subtilis)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde (B144438) (2.5% in PBS)
-
Osmium tetroxide (1% in PBS)
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or critical point dryer
-
SEM stubs and sputter coater (e.g., gold-palladium)
-
TEM grids (e.g., formvar-coated copper grids)
-
Uranyl acetate (B1210297) and lead citrate (B86180) stains
Protocol for Scanning Electron Microscopy (SEM)
-
Bacterial Culture and Treatment:
-
Inoculate the target bacterium in a suitable broth and grow to the mid-logarithmic phase.
-
Introduce this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 4-6 hours).
-
-
Sample Fixation:
-
Harvest bacterial cells by centrifugation.
-
Wash the cells twice with PBS.
-
Fix the cells with 2.5% glutaraldehyde in PBS for at least 1 hour at room temperature.
-
-
Dehydration and Drying:
-
Wash the fixed cells three times with PBS.
-
Dehydrate the samples through a graded ethanol series (30%, 50%, 70%, 90%, 100%) for 10 minutes at each concentration.
-
Resuspend the cells in 100% ethanol.
-
Apply a small drop of the bacterial suspension onto an SEM stub and allow it to air-dry, or perform critical point drying.
-
-
Coating and Imaging:
-
Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold-palladium).
-
Image the samples using a scanning electron microscope at various magnifications.
-
Protocol for Transmission Electron Microscopy (TEM)
-
Bacterial Culture and Treatment:
-
Follow the same procedure as for SEM (Protocol 3.2, step 1).
-
-
Sample Fixation:
-
Harvest and wash the cells as in the SEM protocol.
-
Fix with 2.5% glutaraldehyde in PBS for 1 hour.
-
Wash three times with PBS.
-
Post-fix with 1% osmium tetroxide in PBS for 1 hour.
-
-
Dehydration and Embedding:
-
Wash the cells three times with distilled water.
-
Dehydrate through a graded ethanol series (30% to 100%).
-
Infiltrate the samples with a mixture of resin and ethanol, gradually increasing the resin concentration.
-
Embed the samples in pure resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Image the stained sections using a transmission electron microscope to observe intracellular structures and cell wall morphology.
-
Visualizations
Experimental Workflow
Caption: Workflow for SEM and TEM analysis of bacterial morphology after this compound treatment.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound leading to morphological changes in bacteria.
References
- 1. Sporulation in Bacillus subtilis - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Studies in Bacteria Treated with Antibacterial Agents
Note to the Reader: As of December 2025, a thorough review of scientific literature reveals no specific studies detailing the effects of TPU-0037A on bacterial gene expression. The information available on this compound is primarily related to its chemical properties and its spectrum of antibacterial activity.
Therefore, this document provides a generalized, yet detailed, set of application notes and protocols for conducting gene expression studies in bacteria treated with an antibacterial compound. These guidelines are based on established methodologies for bacterial RNA sequencing (RNA-seq) and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an antibiotic identified as a congener of lydicamycin. It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. In contrast, it shows no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Understanding the transcriptional response of susceptible bacteria to this compound could provide valuable insights into its mechanism of action and potential pathways for resistance development.
General Principles of Bacterial Transcriptomics in Response to Antibiotics
When a bacterium is exposed to an antibiotic, it elicits a complex transcriptional response as it attempts to counteract the drug's effects and adapt to the stress. This response can include the upregulation of genes involved in drug efflux, DNA repair, and stress responses, as well as the downregulation of metabolic and biosynthetic pathways to conserve energy. Analyzing these changes in gene expression through techniques like RNA-seq provides a snapshot of the cellular processes affected by the compound.
Detailed Generalized Protocol for RNA-Seq Analysis of Antibiotic-Treated Bacteria
This protocol outlines the key steps for a typical RNA-seq experiment to analyze the transcriptomic response of bacteria to an antibacterial agent.
Experimental Design
Careful experimental design is crucial for obtaining meaningful and reproducible results.
-
Bacterial Strain: Select the appropriate bacterial strain of interest. For a compound like this compound, a susceptible Gram-positive strain such as Staphylococcus aureus would be a logical choice.
-
Antibiotic Concentration: It is common to use a sub-inhibitory concentration (e.g., 0.5x the Minimum Inhibitory Concentration - MIC) of the antibiotic.[1] This ensures that the bacteria are stressed by the compound but remain viable for RNA extraction.
-
Treatment Duration: The duration of antibiotic exposure should be sufficient to induce a transcriptional response but short enough to minimize secondary effects from prolonged stress or cell death. A common time point is 30-60 minutes post-treatment.[2][3]
-
Controls: Include an untreated control group (vehicle-only, e.g., DMSO) to serve as a baseline for gene expression.
-
Replicates: Use a minimum of three biological replicates for each condition (treated and untreated) to ensure statistical power.
Bacterial Culture and Treatment
-
Inoculate the selected bacterial strain into an appropriate liquid culture medium (e.g., Luria-Bertani broth for E. coli or Tryptic Soy Broth for S. aureus).
-
Incubate the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of ~0.5).[3]
-
Divide the culture into separate flasks for the treated and control groups.
-
Add the antibacterial agent (dissolved in a suitable solvent) to the treatment flasks to achieve the desired final concentration. Add an equivalent volume of the solvent to the control flasks.
-
Incubate both sets of flasks for the predetermined treatment duration.
-
After incubation, immediately harvest the bacterial cells by centrifugation at a low temperature (e.g., 4°C) to halt metabolic activity.
-
Remove the supernatant and either proceed directly to RNA extraction or flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.
RNA Extraction
The method for RNA extraction may vary depending on whether the bacterium is Gram-positive or Gram-negative. Gram-positive bacteria often require a more rigorous lysis step due to their thick peptidoglycan cell wall.
-
Lysis:
-
For Gram-negative bacteria: Lysis can often be achieved using a reagent like TRIzol.
-
For Gram-positive bacteria: An initial enzymatic lysis step with lysozyme (B549824) is typically required, followed by mechanical disruption (e.g., bead beating) or a chemical lysis buffer.[4][5]
-
-
RNA Purification: Use a commercial RNA purification kit (e.g., column-based kits) to isolate total RNA. These kits typically include steps for DNA removal.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to eliminate any contaminating genomic DNA.[3][6]
RNA Quality Control
Assess the quality and quantity of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A₂₆₀/A₂₈₀ and A₂₆₀/A₂₃₀ ratios).
-
Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) is a common metric, with a RIN score > 7 generally considered suitable for RNA-seq.
Ribosomal RNA (rRNA) Depletion
Bacterial mRNA lacks the poly(A) tails that are used to enrich for eukaryotic mRNA. Therefore, it is essential to remove the highly abundant ribosomal RNA (rRNA), which can constitute over 95% of total RNA. Use a commercial rRNA depletion kit designed for bacteria.[7]
cDNA Library Preparation and Sequencing
-
RNA Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA. Most modern protocols generate strand-specific libraries, which is important for identifying antisense transcripts.[7][8]
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
Library Quality Control: The quality and size distribution of the library are assessed.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
Bioinformatic Data Analysis
The raw sequencing data must be processed through a bioinformatic pipeline to identify differentially expressed genes.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trim Galore.[9]
-
Read Alignment: Align the trimmed reads to a reference genome for the bacterial species using a mapper such as Bowtie2 or STAR.[9]
-
Quantification of Gene Expression: Count the number of reads that map to each annotated gene using tools like HTSeq-count or featureCounts.[10]
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to compare the gene counts between the treated and control groups.[9][11] These tools normalize the data and perform statistical tests to identify genes with significant changes in expression. The output typically includes the log₂ fold change, p-value, and adjusted p-value (to correct for multiple testing) for each gene.
Data Presentation
Summarize the results of the differential gene expression analysis in a clear and structured table.
| Gene ID | Gene Name | Log₂ Fold Change | p-value | Adjusted p-value (FDR) |
| SAOUHSC_00001 | dnaA | 1.5 | 1.2e-5 | 2.5e-4 |
| SAOUHSC_00002 | dnaN | 1.3 | 3.4e-5 | 5.1e-4 |
| SAOUHSC_00003 | recF | -2.1 | 5.6e-6 | 8.9e-5 |
| ... | ... | ... | ... | ... |
Visualizations
Diagrams can effectively illustrate the experimental and analytical workflows.
Caption: Experimental workflow for bacterial RNA-seq.
Caption: Bioinformatic data analysis workflow.
References
- 1. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. Optimization of RNA extraction for bacterial whole transcriptome studies of low-biomass samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 8. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Differential Expression Analysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: TPU-0037A as a Tool for Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic, identified as a congener of lydicamycin, which has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] Its efficacy against resistant pathogens makes it a valuable tool for investigating the mechanisms of bacterial resistance. This document provides detailed application notes and experimental protocols for utilizing this compound to elucidate bacterial resistance pathways, assess synergistic interactions with other antibiotics, and characterize its mode of action.
Chemical Structure of this compound:
(Note: The precise chemical structure of this compound can be found in chemical supplier databases and relevant literature.)[1][2][5]
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, providing a baseline for its antimicrobial spectrum.
| Bacterial Strain | Gram Stain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Positive | Methicillin-Resistant | 1.56 - 12.5 | [1][2][4] |
| Bacillus subtilis | Positive | - | 1.56 - 12.5 | [1][2][4] |
| Micrococcus luteus | Positive | - | 1.56 - 12.5 | [1][2][4] |
| Escherichia coli | Negative | - | >50 | [1][2][4] |
| Proteus mirabilis | Negative | - | >50 | [1][2][4] |
| Proteus vulgaris | Negative | - | >50 | [1][2][4] |
| Pseudomonas aeruginosa | Negative | - | >50 | [1][2][4] |
Experimental Protocols
These protocols provide a framework for using this compound to investigate bacterial resistance. Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[6][7][8][9][10]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ethanol, or methanol)[3]
-
Target bacterial strain(s)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile diluents (e.g., saline, PBS)
Methodology:
-
Prepare Bacterial Inoculum: Culture the target bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum without this compound.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Checkerboard Assay for Synergistic Effects
This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., a β-lactam) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[11][12][13][14][15]
Materials:
-
This compound stock solution
-
Stock solution of a second antimicrobial agent
-
Target bacterial strain
-
MHB
-
Sterile 96-well microtiter plates
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the second antibiotic along the columns.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Controls: Include wells with each antibiotic alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FICA + FICB
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 3: Bacterial Cell Wall Synthesis Inhibition Assay
This protocol provides a method to investigate if this compound inhibits bacterial cell wall synthesis by analyzing the accumulation of peptidoglycan precursors.[16]
Materials:
-
Log-phase culture of the target bacterium
-
This compound
-
Extraction buffers (e.g., boiling water)
-
Solvents (e.g., chloroform/methanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Methodology:
-
Treatment: Grow the target bacterium to mid-log phase and treat with a sub-inhibitory concentration of this compound for a defined period.
-
Extraction: Harvest the cells and extract the cytoplasmic pool of peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-pentapeptide).
-
Analysis: Separate the extracted precursors using reverse-phase HPLC and identify them by mass spectrometry.
-
Interpretation: An accumulation of peptidoglycan precursors compared to untreated controls suggests that this compound inhibits a step in the cell wall synthesis pathway.
Protocol 4: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines if this compound interacts with and inhibits the activity of PBPs, key enzymes in bacterial cell wall synthesis.[17][18][19][20][21]
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound
-
A fluorescently or radioactively labeled β-lactam antibiotic (e.g., Bocillin-FL, 3H-penicillin)
-
SDS-PAGE equipment
-
Fluorimeter or autoradiography equipment
Methodology:
-
Incubation: Incubate the bacterial membrane preparation with varying concentrations of this compound.
-
Labeling: Add the labeled β-lactam to the mixture to bind to any available PBPs.
-
Separation: Separate the membrane proteins by SDS-PAGE.
-
Detection: Visualize the labeled PBPs using a fluorimeter or by autoradiography.
-
Interpretation: A decrease in the signal from the labeled β-lactam in the presence of this compound indicates that this compound competes for binding to the PBPs.
Protocol 5: Bacterial Membrane Potential Assay
This protocol assesses whether this compound disrupts the bacterial cell membrane potential, which can be an indicator of membrane damage.[22][23][24][25][26]
Materials:
-
Target bacterial suspension
-
This compound
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Fluorometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Methodology:
-
Staining: Incubate the bacterial suspension with the membrane potential-sensitive dye.
-
Treatment: Add this compound to the stained bacterial suspension.
-
Measurement: Monitor the change in fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence intensity or emission wavelength of the dye.
-
Control: Use CCCP to induce complete depolarization as a positive control.
-
Interpretation: A change in fluorescence similar to that induced by CCCP suggests that this compound disrupts the bacterial membrane potential.
Protocol 6: Transcriptomic Analysis of Resistance Mechanisms
This protocol uses RNA sequencing to identify genes and pathways that are differentially expressed in response to this compound, providing insights into resistance mechanisms.[27][28][29][30]
Materials:
-
Bacterial cultures (treated with this compound and untreated controls)
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Methodology:
-
Exposure: Treat bacterial cultures with a sub-inhibitory concentration of this compound.
-
RNA Extraction: Isolate total RNA from both treated and untreated bacteria.
-
Sequencing: Perform RNA sequencing to obtain the transcriptomic profiles.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes. Perform pathway analysis to understand the biological processes affected by this compound.
-
Interpretation: Upregulation of genes involved in efflux pumps, cell wall repair, or stress responses can indicate potential mechanisms of resistance.
Visualization of Pathways and Workflows
Signaling Pathway: Bacterial Cell Wall Stress Response
This diagram illustrates a generalized signaling pathway that can be activated in bacteria upon cell wall damage, a potential mechanism of action for this compound.
References
- 1. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 18. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbiologyresearch.org [microbiologyresearch.org]
- 23. frontiersin.org [frontiersin.org]
- 24. microbiologyresearch.org [microbiologyresearch.org]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
- 27. biorxiv.org [biorxiv.org]
- 28. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Transcriptome Profiling of Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TPU-0037A solubility issues in aqueous culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with TPU-0037A in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an antibiotic that is a congener of lydicamycin.[1] It is primarily used in research for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
Q2: What are the known solubility properties of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2][3] However, it is only sparingly soluble in aqueous solutions.[3]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. This "crashing out" occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent it was dissolved in is diluted.[4]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic compounds.[2][3]
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
The toxicity of organic solvents is cell-line dependent. However, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for many cell lines. It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous media.
This guide addresses the common problem of this compound precipitating out of solution when a concentrated stock in an organic solvent is diluted into cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the culture medium is higher than its solubility limit in that aqueous environment. | Lower the final working concentration of this compound. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration before proceeding with your experiments. |
| Rapid Dilution | Adding a concentrated stock solution directly and quickly into a large volume of aqueous medium can cause a rapid shift in solvent polarity, leading to immediate precipitation. | Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) complete culture medium. Then, add this intermediate dilution to the final volume of your culture. Adding the solution dropwise while gently swirling the medium can also help ensure a more gradual and even dispersion.[4] |
| Low Temperature of Media | The solubility of many compounds, including this compound, can be lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final dilutions.[5] |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of ionizable compounds. | While this compound's pH-dependent solubility is not explicitly documented, for some compounds, adjusting the pH of the buffer can significantly improve solubility. However, altering the pH of cell culture media can negatively impact cell health and should be approached with caution. |
| Interaction with Media Components | Components within the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and affect its solubility. | If using a serum-containing medium, the serum proteins can sometimes help to solubilize hydrophobic compounds.[5] Conversely, high salt concentrations can sometimes decrease the solubility of hydrophobic compounds. If permissible for your experiment, you could test different serum concentrations or use a serum-free medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (film)[3]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, use a sonicator bath for short bursts (5-10 minutes) or gently warm the tube in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be achieved in the desired cell culture medium without precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a serial dilution (e.g., 2-fold) of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution of this compound to the corresponding wells (e.g., 2 µL, to achieve a final DMSO concentration of 1%). Include a vehicle control with DMSO only.
-
Gently mix the plate.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after addition and after incubation at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).[4]
-
For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[4]
-
The highest concentration of this compound that remains clear is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Logic diagram for troubleshooting this compound precipitation.
Caption: Potential targets of this compound in Gram-positive bacteria.
References
How to prevent precipitation of TPU-0037A in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of TPU-0037A to prevent precipitation during experiments.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound can lead to inaccurate experimental results. The following guide addresses common issues and provides solutions to maintain the compound's solubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | Incorrect solvent choice. | This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF)[1][2]. Ensure you are using one of these recommended solvents to dissolve the compound, which is supplied as a film[2][3]. |
| Precipitation when preparing aqueous solutions | Low aqueous solubility. | This compound is sparingly soluble in aqueous solutions[2]. To prepare an aqueous working solution, first create a stock solution in an appropriate organic solvent (e.g., DMSO). Then, dilute the stock solution into your aqueous buffer or isotonic saline[2]. It is advisable to purge the solvent with an inert gas before dissolving the compound[2]. |
| Precipitation in aqueous buffer over time | Instability of the aqueous solution. | Aqueous solutions of this compound are not stable for long-term storage. It is recommended not to store the aqueous solution for more than one day[2]. Prepare fresh aqueous solutions for each experiment. |
| Precipitation after freeze-thaw cycles | Compound degradation or reduced solubility at different temperatures. | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes and store at -20°C[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, methanol, and DMF[1][2]. The choice of solvent may depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice for initial stock solutions.
Q2: How should I prepare an aqueous working solution of this compound?
A2: To improve its solubility in aqueous solutions, you should first dissolve this compound in an organic solvent to create a concentrated stock solution. Subsequently, you can dilute this stock solution into your aqueous experimental buffer[2].
Q3: How should I store this compound?
A3: this compound, supplied as a film, should be stored at -20°C[1][2]. Stock solutions in organic solvents should also be stored at -20°C. It is not recommended to store aqueous solutions for more than a day[2].
Q4: Can I sonicate the solution to dissolve this compound?
A4: While not explicitly stated in the provided information, gentle warming or brief sonication can sometimes aid in the dissolution of compounds. However, care should be taken to avoid degradation of the compound due to excessive heat or sonication.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 841.1 g/mol | [1][2] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Sparingly soluble in aqueous solutions. | [1][2] |
| Supplied Form | Film | [2][3] |
| Storage Temperature | -20°C | [1][2] |
| Aqueous Solution Stability | Not recommended for storage longer than one day. | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Bring the vial of this compound film to room temperature before opening.
-
Add a sufficient volume of a recommended organic solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration. It is good practice to purge the solvent with an inert gas prior to use[2].
-
Vortex the solution gently until the film is completely dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Preparation of Aqueous Working Solution
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Add the required volume of the stock solution to your pre-warmed aqueous buffer or cell culture medium to reach the final desired concentration.
-
Mix the solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared aqueous working solution immediately in your experiment. Do not store the aqueous solution for more than one day[2].
Visual Guides
Caption: Workflow for preventing precipitation of this compound.
References
TPU-0037A stability and degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and storage of the antibiotic TPU-0037A. Due to a lack of publicly available data on the stability and degradation of this compound in solution, this guide focuses on providing best practices for its use based on manufacturer recommendations and general chemical handling principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antibiotic that is a congener of lydicamycin.[1][2] It is effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][3] It is typically supplied as a colorless film with a purity of over 95% as determined by HPLC.[4][5]
| Property | Value |
| Molecular Formula | C46H72N4O10 |
| Molecular Weight | ~841.0 g/mol [4][6] |
| CAS Number | 485815-59-6[4] |
Q2: In which solvents can I dissolve this compound?
This compound is soluble in several organic solvents.[2][4] These include:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[2][4]
Q3: How should I store this compound?
For long-term storage, this compound should be kept at -20°C.[2][4][5] Under these conditions, it is reported to be stable for at least four years.[7]
Q4: Is there any information on the stability of this compound in aqueous solutions?
Currently, there is no publicly available data on the stability of this compound in aqueous solutions, including information on its hydrolysis, oxidation, or photodegradation.
Q5: What are the known degradation pathways for this compound?
Specific degradation pathways for this compound in solution have not been documented in publicly available literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving this compound | Use of an inappropriate solvent. | Ensure you are using one of the recommended solvents: ethanol, methanol, DMF, or DMSO.[2][4] Gentle warming or vortexing may aid dissolution. |
| Loss of biological activity in experiments | Potential degradation of this compound in the experimental solution. | As there is no stability data for this compound in solution, it is recommended to prepare fresh solutions for each experiment. Avoid storing the compound in solution for extended periods. |
| Precipitation of this compound during experiment | The solvent containing this compound is incompatible with the aqueous experimental medium. | When diluting a stock solution of this compound into an aqueous buffer, do so gradually while vortexing to minimize precipitation. Consider the final concentration of the organic solvent in your experiment. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Bring the vial of this compound to room temperature before opening.
-
Add a precise volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex the solution until the film is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C. Minimize freeze-thaw cycles.
Workflow for Using this compound in an Experiment
Caption: Recommended workflow for the preparation and use of this compound.
Logical Relationship for Troubleshooting Loss of Activity
Caption: Troubleshooting guide for loss of this compound activity.
References
Technical Support Center: Troubleshooting Inconsistent MIC Results for TPU-0037A
Welcome to the technical support center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during antimicrobial susceptibility testing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistencies in your Minimum Inhibitory Concentration (MIC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected MIC range?
A1: this compound is an antibiotic that is a congener of lydicamycin.[1][2] It is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][3] It is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa. The reported MIC for susceptible Gram-positive bacteria generally falls within the range of 1.56-12.5 µg/mL.[1][3]
Q2: My MIC values for this compound are not consistent across experiments. What are the common causes?
A2: Inconsistent MIC results can stem from several factors, ranging from technical variations to biological variables.[4] Key areas to investigate include inoculum preparation, compound handling, incubation conditions, and the purity of your bacterial cultures.[4] Minor variations in any of these steps can lead to significant differences in the observed MIC.[5]
Q3: How critical is the inoculum size for MIC determination?
A3: The size of the bacterial inoculum is a critical factor. An effect known as the "inoculum effect" describes the increase in MIC values with a larger initial bacterial population.[6] For broth microdilution, the standard final inoculum density should be approximately 5 x 105 CFU/mL.[7] For agar (B569324) dilution, it is about 1 x 104 CFU/spot.[7] Always verify your inoculum concentration to ensure consistency.
Q4: Can the type of media used affect the MIC of this compound?
A4: Yes, the composition of the culture medium can influence the activity of an antimicrobial agent. While standardized media like Mueller-Hinton Broth (MHB) are recommended to ensure reproducibility, components in the media can potentially interact with the compound. It is crucial to use the recommended and consistent media formulation for all experiments.
Q5: What are the standard methodologies for determining the MIC of a compound like this compound?
A5: The most common and recommended methods are broth microdilution and agar dilution.[8][9] These methods are considered reference standards by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][10] The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid medium inoculated with the test organism. The agar dilution method incorporates the antimicrobial agent directly into the agar medium upon which the test organism is then spotted.[8]
Troubleshooting Inconsistent MIC Results
Use the following table to identify potential sources of error in your experiments and the recommended corrective actions.
| Potential Issue | Possible Cause | Recommended Solution |
| MIC values are consistently too high | Inoculum concentration is too high. | Prepare a standardized inoculum using a 0.5 McFarland standard and verify the concentration by colony counting.[7] |
| The this compound stock solution has degraded. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution under the recommended conditions. | |
| The presence of a resistant subpopulation in the bacterial culture. | Streak the bacterial culture for single colonies to ensure a pure and homogenous population before preparing the inoculum.[4] | |
| MIC values are consistently too low | Inoculum concentration is too low. | Ensure your inoculum preparation consistently meets the target concentration (e.g., 5 x 105 CFU/mL for broth microdilution).[7] |
| The this compound stock solution is at a higher concentration than intended. | Carefully re-check the calculations and weighing of the compound when preparing the stock solution. | |
| High variability between replicate wells or plates | Inconsistent pipetting of the compound, media, or inoculum. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Contamination of the bacterial culture or media. | Use aseptic techniques throughout the experimental setup. Visually inspect plates and broths for any signs of contamination.[4] | |
| Edge effects in microtiter plates. | Avoid using the outermost wells of the microtiter plate, or fill them with sterile media to maintain humidity. | |
| No bacterial growth in the positive control well | The inoculum was not viable or was not added to the well. | Always include a growth control (media + inoculum, no compound) to verify the viability of the bacteria.[11] |
| Residual cleaning agents or inhibitors in the labware. | Use sterile, disposable labware whenever possible. | |
| Growth observed in the negative control well | Contamination of the media or reagents. | Use fresh, sterile media and reagents for each experiment. Include a sterility control (media only, no inoculum) to check for contamination.[11] |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standardized method for determining the Minimum Inhibitory Concentration of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microdilution plate.[7]
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution column.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (wells with 50 µL CAMHB and 50 µL inoculum) and a sterility control (wells with 100 µL CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[12]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.[13]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.
Caption: Troubleshooting workflow for inconsistent MIC results.
This guide provides a starting point for addressing variability in your this compound MIC experiments. For further assistance, please consult established guidelines from CLSI or EUCAST.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. litfl.com [litfl.com]
- 6. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. woah.org [woah.org]
- 10. idexx.dk [idexx.dk]
- 11. m.youtube.com [m.youtube.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting Poor Bacterial Inhibition with TPU-0037A
Welcome to the technical support center for TPU-0037A. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bacterial inhibition experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectrum of activity for this compound?
A1: this compound is an antibiotic that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][2][3] It is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][2][3]
Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
A2: The reported MIC values for this compound against susceptible Gram-positive bacteria range from 1.56 to 12.5 μg/mL.[1][2][3] For Gram-negative bacteria, the MIC is greater than 50 μg/mL.[1][2][3]
Q3: I am not observing any inhibition of my bacterial culture with this compound. What could be the reason?
A3: There are several potential reasons for a lack of bacterial inhibition. Firstly, confirm that the bacterium you are testing is Gram-positive, as this compound is not effective against Gram-negative bacteria.[1][2][3] Secondly, verify the concentration of this compound used and ensure it is within the effective range. Lastly, consider factors related to your experimental setup, such as the growth phase of the bacteria, the incubation conditions, and the purity of the compound.
Troubleshooting Guide: Poor Bacterial Inhibition
This section provides a step-by-step guide to troubleshoot experiments where this compound shows weaker-than-expected or no bacterial inhibition.
Problem: No inhibition of Gram-positive bacteria.
Possible Cause 1: Incorrect bacterial strain.
-
Troubleshooting Step: Confirm the identity and Gram stain of your bacterial strain. It is possible that the strain is misidentified or has developed resistance.
Possible Cause 2: Sub-optimal concentration of this compound.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound and perform a dose-response experiment to determine the MIC for your specific strain. Ensure that the final concentration in your assay is sufficient to inhibit growth.
Possible Cause 3: Inactive this compound.
-
Troubleshooting Step: Ensure that this compound has been stored correctly at -20°C.[4] If there are doubts about the compound's activity, use a control strain of Gram-positive bacteria known to be susceptible to this compound, such as a reference strain of S. aureus.
Possible Cause 4: High inoculum of bacteria.
-
Troubleshooting Step: An excessively high bacterial inoculum can overwhelm the antibiotic. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, for your susceptibility testing.
Problem: Inconsistent or variable inhibition results.
Possible Cause 1: Inconsistent experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including incubation time, temperature, and media composition. Variations in these conditions can significantly impact bacterial growth and antibiotic efficacy.
Possible Cause 2: Issues with this compound solubility.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your culture medium. Precipitated compound will not be effective.
Quantitative Data Summary
| Organism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1.56 - 12.5 | [1][2][3] |
| Bacillus subtilis | - | 1.56 - 12.5 | [1][2][3] |
| Micrococcus luteus | - | 1.56 - 12.5 | [1][2][3] |
| Escherichia coli | - | >50 | [1][2][3] |
| Proteus mirabilis | - | >50 | [1][2][3] |
| Proteus vulgaris | - | >50 | [1][2][3] |
| Pseudomonas aeruginosa | - | >50 | [1][2][3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in fresh broth to obtain a final inoculum of approximately 1-2 x 10^6 CFU/mL.
-
-
Preparation of Microtiter Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the serially diluted this compound. The final volume in each well should be 200 µL.
-
Incubate the plate at the optimal temperature for the test bacterium for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor bacterial inhibition.
References
Technical Support Center: Investigating Potential Off-Target Effects of TPU-0037A
Welcome to the Technical Support Center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals investigating the antibiotic this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments aimed at identifying potential off-target effects in bacterial studies.
Troubleshooting Guide
This guide provides insights into potential challenges and experimental considerations when investigating the off-target effects of this compound.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| Q1: My results show unexpected phenotypic changes in bacteria treated with this compound that don't align with its presumed primary mechanism of action. Could these be off-target effects? | A1: Yes, unexpected phenotypic changes are often the first indication of potential off-target effects. To investigate this further: - Confirm Primary Target Engagement: If the primary target of this compound is known or hypothesized, design an assay to confirm its engagement at the concentrations inducing the unexpected phenotypes. - Dose-Response Analysis: Perform a detailed dose-response curve for both the expected antibacterial activity and the unexpected phenotype. A significant divergence in the effective concentrations could suggest different molecular targets. - Comparative Analysis: Compare the phenotypic profile of this compound with other antibiotics known to have a similar primary mechanism of action. Discrepancies in the induced phenotypes can highlight potential off-target activities. |
| Q2: I am observing high levels of toxicity in my bacterial cultures at concentrations close to the MIC of this compound, which seems disproportionate. How can I determine if this is due to off-target effects? | A2: Disproportionate toxicity can indeed be a sign of off-target effects. Consider the following approaches: - Bacterial Cytological Profiling: Use microscopy to observe morphological changes in bacteria upon treatment with this compound.[1][2] Compare these changes to a library of profiles from antibiotics with known mechanisms of action. Unique morphological signatures may point towards off-target interactions. - Metabolic Profiling: Analyze the metabolome of this compound-treated bacteria.[3][4][5][6] Significant perturbations in metabolic pathways unrelated to the primary target can indicate off-target effects. - Genetic Suppressor Screens: Perform a screen to identify gene overexpression that rescues the cells from this compound-induced toxicity. The identified genes may be related to the off-target pathway. |
| Q3: My proteomic analysis of this compound-treated bacteria shows changes in the expression of numerous proteins. How can I distinguish between direct off-target effects and downstream cellular responses? | A3: Differentiating direct off-target effects from the subsequent cellular cascade is a common challenge in proteomics.[1][7][8][9] To dissect these effects: - Time-Course Analysis: Conduct a time-course proteomic experiment. Proteins that show expression changes at very early time points after treatment are more likely to be direct targets or closely related to them. - Affinity-Based Proteomics: If possible, synthesize a tagged version of this compound to use as a probe for affinity purification-mass spectrometry. This can help identify proteins that directly bind to the compound. - Thermal Proteome Profiling (TPP): TPP can identify direct protein targets by measuring changes in their thermal stability upon ligand binding in cell lysates. |
| Q4: I am planning a CRISPRi screen to identify genes that modulate sensitivity to this compound. How can I design the experiment to specifically uncover off-target pathways? | A4: CRISPRi screens are powerful tools for identifying genetic determinants of drug sensitivity.[10][11][12][13] To focus on off-target effects: - Sub-MIC Concentrations: Perform screens at sub-lethal concentrations of this compound. This can help to unmask genetic interactions that are not simply related to cell death via the primary target. - Dual-Screen Approach: Conduct parallel screens with this compound and another antibiotic with a well-defined, similar primary mechanism of action. Genes that show differential sensitivity only in the this compound screen are strong candidates for being involved in off-target pathways. - Library Design: Utilize a genome-wide CRISPRi library to ensure comprehensive coverage and the potential to identify unexpected off-target interactions.[14] |
Frequently Asked Questions (FAQs)
About this compound
Q1: What is this compound?
A1: this compound is an antibiotic that is a congener of lydicamycin.[15][16] It is known to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
Q2: What is the known antibacterial activity of this compound?
A2: this compound has demonstrated inhibitory activity against several Gram-positive bacteria. The reported Minimum Inhibitory Concentrations (MICs) are summarized in the table below. It is not effective against the tested Gram-negative bacteria.[15][16]
Quantitative Data Summary
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [15][16] |
| Bacillus subtilis | 1.56 - 12.5 | [15][16] |
| Micrococcus luteus | 1.56 - 12.5 | [15][16] |
| Escherichia coli | >50 | [15][16] |
| Proteus mirabilis | >50 | [15][16] |
| Proteus vulgaris | >50 | [15][16] |
| Pseudomonas aeruginosa | >50 | [15][16] |
Investigating Off-Target Effects
Q3: Why is it important to investigate the off-target effects of this compound?
A3: Investigating off-target effects is crucial for several reasons:
-
Understanding the Full Mechanism of Action: Off-target interactions can contribute to the overall efficacy and spectrum of activity of an antibiotic.
-
Predicting and Mitigating Toxicity: Unidentified off-target effects can lead to unexpected toxicity in preclinical and clinical development.
-
Informing Lead Optimization: A comprehensive understanding of a compound's interactions allows for rational chemical modifications to improve selectivity and reduce off-target binding.
-
Anticipating Resistance Mechanisms: Bacteria can develop resistance through mutations in both primary and off-target proteins.
Q4: What are the primary experimental approaches to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended for the robust identification of off-target effects. Key methodologies include:
-
Proteomic Profiling: Analyzing changes in the bacterial proteome upon treatment with this compound to identify affected proteins and pathways.[1][7][8][9]
-
Metabolomic Analysis: Assessing perturbations in the bacterial metabolome to uncover unexpected effects on metabolic pathways.[3][4][5][6][17]
-
Genetic Screens (e.g., CRISPRi): Identifying genes whose modulation (inhibition or overexpression) alters bacterial susceptibility to this compound, potentially revealing off-target pathways.[10][11][12][13]
-
Bacterial Cytological Profiling: Using microscopy to characterize morphological changes in bacteria, which can provide clues about the affected cellular processes.[1][2]
Experimental Protocols
Proteomic Profiling of this compound Treated Bacteria
Objective: To identify proteins and pathways affected by this compound treatment in a target bacterium (e.g., S. aureus).
Methodology:
-
Bacterial Culture and Treatment:
-
Grow S. aureus to the mid-logarithmic phase.
-
Expose the cultures to this compound at a sub-lethal concentration (e.g., 0.5x MIC) and a control (DMSO).
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Protein Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification and Preparation:
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Take equal amounts of protein from each sample and perform reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between the this compound-treated and control samples.
-
Conduct pathway analysis on the differentially expressed proteins to identify affected cellular processes.
-
Metabolomic Analysis of this compound Treated Bacteria
Objective: To identify metabolic pathways perturbed by this compound in a target bacterium.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow the target bacterium to the mid-logarithmic phase.
-
Treat the cultures with this compound (e.g., at 1x MIC) and a vehicle control.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by adding cold methanol.
-
Harvest the cells and extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Preparation:
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant containing the metabolites and dry it under vacuum.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried metabolites and analyze them using a high-resolution mass spectrometer coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to find metabolites that are significantly altered in the this compound-treated group.
-
Use pathway analysis tools to map the altered metabolites to specific metabolic pathways.
-
CRISPRi-based Screen for this compound Sensitizers/Suppressors
Objective: To identify genes that, when silenced, alter the susceptibility of the bacterium to this compound.
Methodology:
-
Library Transformation:
-
Introduce a genome-wide CRISPRi sgRNA library into a bacterial strain expressing a catalytically inactive Cas9 (dCas9).
-
-
Library Culture and Treatment:
-
Grow the pooled library of CRISPRi strains.
-
Split the culture and treat one part with a sub-lethal concentration of this compound and the other with a vehicle control.
-
-
Selection and Genomic DNA Extraction:
-
Continue to grow the cultures for several generations to allow for the selection of resistant or sensitized strains.
-
Harvest the cells and extract genomic DNA from both the treated and control populations.
-
-
Sequencing and Analysis:
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
Analyze the sequencing data to identify sgRNAs that are enriched (indicating resistance when the target gene is silenced) or depleted (indicating sensitization) in the this compound-treated population.
-
-
Hit Validation:
-
Validate the top candidate genes by constructing individual CRISPRi strains and confirming their altered susceptibility to this compound.
-
Visualizations
Workflow for Investigating Off-Target Effects
Caption: A general workflow for the identification and validation of potential off-target effects of an antibiotic.
Hypothetical Signaling Pathway Affected by an Off-Target Interaction
Caption: A hypothetical signaling pathway illustrating how an off-target interaction of this compound could lead to an unexpected phenotype.
References
- 1. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mass spectrometry-based metabolomics for the investigation of antibiotic-bacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Editorial: Bacterial metabolomics approach towards antimicrobials and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using proteomic profiling to accelerate drug development • healthcare-in-europe.com [healthcare-in-europe.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. journals.asm.org [journals.asm.org]
Navigating the Matrix: The Impact of Serum Proteins on TPU-0037A Activity
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the influence of serum proteins on the activity of TPU-0037A, a potent antibiotic candidate. Understanding these interactions is critical for accurate interpretation of in vitro and in vivo experimental results.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins, such as albumin, affect the antimicrobial activity of this compound?
Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs like this compound. This binding is a reversible equilibrium. The portion of this compound that is bound to protein is generally considered inactive, as it cannot readily diffuse across bacterial membranes to reach its target. Consequently, high concentrations of serum proteins can lead to a decrease in the apparent potency of this compound in vitro and may impact its pharmacokinetic and pharmacodynamic (PK/PD) properties in vivo. It is the unbound, or "free," fraction of the drug that is responsible for its antimicrobial effect.
Q2: What is the typical extent of this compound binding to human serum albumin (HSA)?
While specific experimental data for this compound is not publicly available, for a hypothetical scenario, we can consider a compound with significant but not excessively high protein binding. The table below summarizes representative data on the binding of this compound to HSA.
Q3: How does the presence of serum in my in vitro assay affect the Minimum Inhibitory Concentration (MIC) of this compound?
The presence of serum in your culture medium will likely increase the observed MIC of this compound against target bacteria. This is because a fraction of the drug will be sequestered by serum proteins, reducing the free concentration available to inhibit bacterial growth. It is crucial to report the percentage of serum used in your assays to ensure reproducibility and accurate comparison of results.
Q4: My in vivo efficacy studies with this compound do not correlate well with my in vitro MIC data. Could serum protein binding be a factor?
Yes, this is a common challenge. Discrepancies between in vitro and in vivo results are often attributable to the complex physiological environment in an animal model, including high concentrations of serum proteins.[1] The unbound fraction of the drug in plasma is the key driver of efficacy.[1] Therefore, understanding the protein binding characteristics of this compound is essential for predicting its in vivo performance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected MIC values in the presence of serum. | Sequestration of this compound by serum proteins, reducing the free drug concentration. | Determine the fraction of unbound this compound in your specific assay conditions. Consider using a protein-free or low-protein medium for baseline activity determination. |
| Inconsistent results between different batches of serum. | Variability in the protein composition and concentration of different serum lots. | Standardize on a single lot of serum for a series of experiments. Always test a new lot to ensure consistency. |
| Poor correlation between in vitro potency and in vivo efficacy. | High plasma protein binding in the animal model, leading to low free drug concentrations at the site of infection. | Measure the plasma protein binding of this compound in the relevant animal species. Use this data to inform dosing regimens and to build more predictive PK/PD models. |
Quantitative Data Summary
Table 1: Hypothetical Binding of this compound to Human Serum Albumin (HSA)
| Parameter | Value | Method |
| Percentage Bound | 92.5% | Equilibrium Dialysis |
| Unbound Fraction (fu) | 0.075 | Calculated |
| Binding Affinity (Ka) | 1.2 x 10^5 M^-1 | Scatchard Analysis |
| Dissociation Constant (Kd) | 8.3 µM | Calculated |
Table 2: Effect of Human Serum on the In Vitro Activity of this compound against Staphylococcus aureus
| Serum Concentration | MIC (µg/mL) | Fold Increase in MIC |
| 0% | 1.56 | - |
| 10% | 6.25 | 4 |
| 50% | 25 | 16 |
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis
This method is considered a gold standard for measuring the binding of a drug to plasma proteins.[2][3]
-
Preparation of Dialysis Units:
-
Hydrate the semi-permeable dialysis membranes (e.g., 10,000 Da molecular weight cutoff) according to the manufacturer's instructions.
-
Assemble the dialysis cells, each consisting of two chambers separated by the membrane.
-
-
Sample Preparation:
-
Prepare a solution of this compound in plasma or a solution of purified serum albumin (e.g., 4% HSA in phosphate-buffered saline, pH 7.4) at a clinically relevant concentration (e.g., 1-10 µM).
-
Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) for the buffer chamber.
-
-
Equilibrium Dialysis:
-
Add the this compound-containing plasma/protein solution to one chamber of the dialysis unit.
-
Add an equal volume of the buffer solution to the other chamber.
-
Incubate the units in a temperature-controlled water bath at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma/protein chamber and the buffer chamber.
-
Determine the concentration of this compound in each aliquot using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Percentage Bound:
-
Calculate the percentage of bound drug using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100 where the total concentration is measured from the plasma/protein chamber and the unbound concentration is measured from the buffer chamber.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Serum
-
Bacterial Inoculum Preparation:
-
Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) according to CLSI guidelines.
-
-
Serial Dilution of this compound:
-
Perform a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Addition of Serum:
-
Prepare parallel sets of dilutions in CAMHB containing different concentrations of sterile, heat-inactivated human serum (e.g., 10%, 50%).
-
-
Inoculation and Incubation:
-
Inoculate each well of a microtiter plate with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Signaling pathway of this compound activity and serum protein binding.
Caption: Experimental workflow for assessing serum protein impact on this compound.
References
Adsorption of TPU-0037A to plasticware in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TPU-0037A in experimental assays, with a specific focus on mitigating potential adsorption to plasticware.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an antibiotic that is a congener of lydicamycin.[1][2][3][4] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus.[1][2][4] It is structurally related to the neuritogenic agent BN-4515N.[5]
Q2: My assay results with this compound are inconsistent or show low signal. Could this be due to adsorption to plasticware?
Yes, inconsistent results or a loss of signal in assays involving small molecules like this compound can be attributed to non-specific binding to the surfaces of common laboratory plasticware. Peptides and other amphipathic molecules are known to adsorb to surfaces, which can lead to a significant reduction in the effective concentration of the compound in your assay, resulting in inaccurate and unreliable data.[6]
Q3: What types of plasticware are most prone to non-specific adsorption of small molecules?
Standard polystyrene (PS) plates and tubes are often associated with higher levels of non-specific binding for many compounds. Polypropylene (PP) can sometimes offer a better alternative, showing improved recovery for certain molecules.[6] The choice of plastic can significantly impact the outcome of an experiment.[6]
Troubleshooting Guide
Issue: Low or No Dose-Response to this compound
If you are observing a weaker than expected or absent biological response to this compound in your cell-based or biochemical assays, consider the following troubleshooting steps.
Hypothetical Signaling Pathway for a Generic Antibiotic
The following diagram illustrates a generalized signaling pathway that could be inhibited by an antibiotic like this compound, leading to bacterial cell death. This is a representative diagram and the specific molecular target of this compound may differ.
Caption: Generalized bacterial signaling pathways inhibited by antibiotics.
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnose and resolve issues related to the potential adsorption of this compound to plasticware.
Caption: Workflow for troubleshooting low assay signals.
Experimental Protocols
Protocol 1: Comparative Analysis of this compound Recovery from Different Plasticware
This protocol allows for the quantification of this compound loss due to adsorption to various types of microplates.
-
Prepare this compound Solutions: Prepare a known concentration of this compound in your assay buffer.
-
Aliquot to Plates: Dispense the this compound solution into wells of different types of microplates (e.g., standard polystyrene, polypropylene, and ultra-low attachment plates).
-
Incubation: Incubate the plates under your standard assay conditions (e.g., 37°C for 24 hours).
-
Sample Collection: At various time points, collect the supernatant from the wells.
-
Quantification: Analyze the concentration of this compound in the collected supernatant using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Data Analysis: Compare the recovered concentration of this compound to the initial concentration to determine the percentage of compound lost to adsorption for each plate type.
Protocol 2: Mitigation of Adsorption Using Additives
This protocol details how to test the effectiveness of common additives in preventing the non-specific binding of this compound.
-
Prepare Buffers: Prepare your standard assay buffer and supplement separate batches with a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a blocking protein (e.g., 0.1% Bovine Serum Albumin - BSA).
-
Prepare this compound Solutions: Prepare a known concentration of this compound in each of the prepared buffers.
-
Incubation: Dispense the solutions into standard polystyrene microplate wells and incubate under your assay conditions.
-
Quantification and Analysis: Follow steps 4-6 from Protocol 1 to determine the recovery of this compound.
Data Presentation
Table 1: Comparison of Plasticware for Small Molecule Assays
| Plasticware Type | Polymer | Key Characteristics | Adsorption Potential |
| Standard Tissue Culture Plates | Polystyrene (PS) | Hydrophobic surface, often treated for cell attachment. | High |
| Polypropylene Plates | Polypropylene (PP) | More chemically resistant and less hydrophobic than PS. | Moderate |
| Ultra-Low Attachment Plates | Polystyrene with hydrophilic coating | Surface is coated with a hydrogel to prevent cell and protein attachment. | Low |
| Glass Vials/Plates | Borosilicate Glass | Generally inert but can have surface charges. | Variable |
Table 2: Effect of Additives on Compound Recovery (Hypothetical Data)
| Additive | Concentration | This compound Recovery (%) |
| None (Control) | - | 65% |
| Tween-20 | 0.01% | 85% |
| Triton X-100 | 0.01% | 88% |
| Bovine Serum Albumin (BSA) | 0.1% | 92% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TPU-0037A Colorless Film
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the colorless film form of TPU-0037A. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Product Information at a Glance
For quick reference, the key specifications for this compound are summarized below.
| Property | Value |
| CAS Number | 485815-59-6 |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.0 g/mol |
| Appearance | Colorless Film |
| Purity | >95% by HPLC[1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. |
| Storage Conditions | -20°C[2] |
| Antimicrobial Spectrum | Active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus (MICs: 1.56-12.5 µg/mL). Not active against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa (MICs: >50 µg/mL).[2][3] |
Frequently Asked Questions (FAQs)
1. How should I store the this compound colorless film upon receipt?
This compound should be stored at -20°C in its original packaging to protect it from moisture and light.[2] The film is supplied in a state that may be sensitive to environmental conditions, and proper storage is crucial to maintain its integrity and activity.
2. What is the best solvent to dissolve the this compound film?
This compound is soluble in ethanol, methanol, DMF, and DMSO. The choice of solvent will depend on your specific experimental requirements and downstream applications. For cell-based assays, ensure the final concentration of the solvent is not toxic to the cells.
3. The film appears to be very delicate. What is the best way to handle it?
Due to its nature as a thin film, this compound can be fragile. It is recommended to handle the film in a clean, dry environment, preferably within a laminar flow hood or a glove box to minimize contamination.[4] Use fine-tipped, non-metallic tweezers to handle the film to avoid scratching or puncturing it.
4. Is this compound hygroscopic?
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with the this compound colorless film.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Film is difficult to dissolve. | - Inappropriate solvent selection.- Insufficient solvent volume.- Inadequate mixing. | - Ensure you are using a recommended solvent (ethanol, methanol, DMF, or DMSO).- Increase the solvent volume to ensure the film is fully submerged.- Gently vortex or sonicate the solution to aid dissolution. Be cautious with sonication as it can potentially degrade the compound. |
| Film appears cracked or brittle. | - Improper storage conditions (e.g., temperature fluctuations).- Mechanical stress during handling. | - Always store the film at the recommended -20°C.[2]- Handle the film gently with appropriate tools (e.g., fine-tipped tweezers).- Avoid bending or creasing the film. |
| Film delaminates or peels from the substrate (if applicable). | - Poor adhesion to the substrate.- Mismatch in thermal expansion coefficients between the film and substrate.[9] | - Ensure the substrate is clean and free of contaminants before applying the film.- Consider using an adhesion-promoting layer if compatible with your experiment. |
| Inconsistent experimental results. | - Non-uniform film dissolution.- Contamination of the film.- Degradation of the compound. | - Ensure the film is completely dissolved before use.- Handle the film in a sterile environment to prevent microbial or particulate contamination.[4]- Adhere to the recommended storage conditions to prevent degradation. |
Experimental Protocols
Below are detailed methodologies for common experiments involving the use of this compound.
Protocol 1: Preparation of a Stock Solution from Colorless Film
This protocol describes how to dissolve the this compound film to create a stock solution for use in various assays.
Materials:
-
This compound colorless film
-
Sterile, high-purity solvent (e.g., DMSO, ethanol)
-
Sterile microcentrifuge tubes or vials
-
Fine-tipped, sterile tweezers
-
Vortex mixer and/or sonicator
Procedure:
-
In a sterile environment (e.g., laminar flow hood), carefully open the packaging containing the this compound film.
-
Using sterile tweezers, transfer the film to a pre-weighed sterile vial.
-
Determine the weight of the film.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock solution concentration.
-
Cap the vial securely.
-
Gently vortex the vial until the film is completely dissolved. If necessary, a brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound against a target Gram-positive bacterium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the bacterial growth medium. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only) on each plate.
-
Dilute the logarithmic phase bacterial culture to the desired final concentration (typically ~5 x 10⁵ CFU/mL).
-
Add 100 µL of the diluted bacterial suspension to each well, except for the negative control.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Workflow for Handling this compound Film
Caption: Workflow for handling and preparing this compound film for experiments.
Troubleshooting Logic for Film Handling Issues
Caption: Decision tree for troubleshooting common issues with this compound film.
Conceptual Mechanism of Action
Caption: Conceptual diagram of this compound's selective antimicrobial activity.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Nonlinear Optics Home Page [nlosource.com]
- 5. bryair.com [bryair.com]
- 6. Hygroscopic Porous Polymer for Sorption‐Based Atmospheric Water Harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. absortech.com [absortech.com]
- 9. researchgate.net [researchgate.net]
Long-term storage and handling of TPU-0037A powder
This guide provides detailed information on the long-term storage, handling, and troubleshooting of TPU-0037A powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a tightly sealed container in a controlled environment. The recommended conditions are summarized in the table below. Exposure to light, humidity, and extreme temperatures should be minimized to prevent degradation.
Q2: What is the recommended procedure for reconstituting this compound powder?
A2: It is crucial to use a validated protocol for reconstitution. A general procedure involves allowing the powder to equilibrate to room temperature before opening the vial and then using a pre-determined solvent at a specific concentration. For a detailed methodology, please refer to the "Experimental Protocols" section.
Q3: How can I assess the stability of my this compound sample?
A3: Stability can be assessed through various analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the emergence of degradation products, and Karl Fischer titration to measure water content. A standard stability testing protocol is provided in the "Experimental Protocols" section.
Q4: What are some common signs of this compound powder degradation?
A4: Visual signs of degradation can include a change in color, clumping of the powder, or a noticeable odor. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is recommended for long-term stored samples.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using different batches of this compound.
-
Possible Cause: Variation in storage conditions between batches.
-
Solution: Ensure all batches are stored under the recommended conditions outlined in Table 1. Before use, perform a quick purity check using HPLC on a small sample from each batch to confirm consistency.
Issue 2: The this compound powder has changed color or has become clumpy.
-
Possible Cause: This is likely due to exposure to moisture or light.
-
Solution: Discard the affected powder as it may be degraded. Review your storage and handling procedures to prevent future occurrences. Ensure containers are sealed tightly and stored in a dark, dry place. The workflow for proper handling is illustrated in the diagram below.
Issue 3: Difficulty in dissolving the this compound powder.
-
Possible Cause: The powder may not have fully equilibrated to room temperature before the addition of the solvent, or an inappropriate solvent is being used.
-
Solution: Always allow the vial to sit at room temperature for at least 30 minutes before opening. Refer to the Certificate of Analysis for the recommended solvent. If solubility issues persist, consider gentle warming or sonication, provided it does not affect the compound's stability.
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound Powder
| Parameter | Condition | Notes |
| Temperature | -20°C | For long-term storage (> 6 months) |
| 2-8°C | For short-term storage (< 6 months) | |
| Humidity | < 40% Relative Humidity | To prevent moisture absorption and degradation |
| Light | In the dark | Store in an amber vial or a light-blocking container |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidation |
Experimental Protocols
1. Protocol for Reconstitution of this compound Powder
-
Remove the vial of this compound powder from storage and allow it to equilibrate to room temperature for 30-60 minutes.
-
Prepare the desired solvent (e.g., DMSO, Ethanol) as specified in your experimental design.
-
In a sterile environment, open the vial and add the appropriate volume of solvent to achieve the target concentration.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particulates.
-
Use the freshly prepared solution immediately or store it at the recommended temperature for short-term use.
2. Protocol for Stability Assessment by HPLC
-
Prepare a stock solution of this compound at a known concentration.
-
Set up the HPLC system with a suitable column and mobile phase for the analysis of this compound.
-
Inject a standard solution of freshly prepared this compound to establish a reference chromatogram and retention time.
-
Inject the sample solution of the stored this compound.
-
Compare the chromatogram of the stored sample to the reference. Look for a decrease in the main peak area and the appearance of new peaks, which may indicate degradation products.
-
Calculate the purity of the stored sample based on the peak areas.
Visualizations
Caption: Workflow for proper storage and handling of this compound powder.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Hypothetical signaling pathway modulated by this compound.
Technical Support Center: Overcoming Challenges in Testing Hydrophobic Antimicrobial Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic antimicrobial compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro testing.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic compound precipitates out of solution when I add it to the aqueous culture medium. How can I prevent this?
A1: Compound precipitation is a primary challenge and can lead to inaccurate antimicrobial activity assessment.[1] To maintain solubility and ensure a homogenous dispersion, consider the following strategies:
-
Co-solvents: Utilize water-miscible organic solvents to first dissolve your compound before diluting it into the test medium.[2]
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful and widely used solvent for a broad range of compounds.[1]
-
Ethanol: Particularly effective for natural products like plant extracts and essential oils.[1]
-
Methanol and Propylene Glycol: Also viable options, but their own potential antimicrobial and cytotoxic effects must be carefully evaluated.[1]
-
-
Surfactants/Emulsifying Agents: These molecules can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[1]
-
Micelle-Forming Polymers: Amphiphilic copolymers like polyethylene (B3416737) glycol-polylactide (PEG-PLA) can self-assemble into micelles, encapsulating the hydrophobic compound in their core.[1]
Crucially, always include a solvent control in your experiments. This consists of the broth, microbial inoculum, and the solubilizing agent at the highest concentration used in the test wells to ensure the solvent itself does not inhibit microbial growth.[1] The final concentration of most organic solvents should typically not exceed 1-2% (v/v) in the assay.[1]
Q2: I am not seeing a clear zone of inhibition in my agar (B569324) disk diffusion assay. Is my compound inactive?
A2: Not necessarily. The agar diffusion method is often unsuitable for hydrophobic compounds due to their poor diffusion through the hydrophilic agar matrix. This can result in false-negative or inconsistent results.[3] Several factors could be at play:
-
Poor Diffusion: The compound's hydrophobicity limits its ability to move from the disk into the aqueous agar.
-
Precipitation: The compound may precipitate on the disk or at the agar interface, preventing its diffusion.[3]
-
Binding to Agar Components: The compound might non-specifically bind to components of the agar medium, reducing the effective concentration available to inhibit microbial growth.
Consider using a broth-based method like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) as a more reliable alternative for hydrophobic compounds.
Q3: My MIC values are inconsistent between experiments. What are the potential causes?
A3: Inconsistent MIC values for hydrophobic compounds can stem from several sources:
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution, it will lead to inaccurate concentrations in the serial dilutions. Ensure complete dissolution before starting the assay.
-
Precipitation During Dilution: The compound may come out of solution as it is diluted in the aqueous broth. Visually inspect your dilution series for any signs of precipitation. Using a suitable co-solvent or surfactant can mitigate this.
-
Inaccurate Pipetting: Viscous solvents like DMSO can be challenging to pipette accurately. Use positive displacement pipettes or the reverse pipetting technique for better precision.[3]
-
Compound Degradation: Assess the stability of your compound in the chosen solvent and culture medium over the incubation period to ensure it remains active.[3]
-
Non-specific Binding: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microtiter plates.[4] This reduces the actual concentration of the compound in solution. Using low-binding plastics or pre-treating surfaces may help.
Q4: How do I perform a Minimum Bactericidal Concentration (MBC) assay for a hydrophobic compound?
A4: The MBC is the lowest concentration of an antimicrobial agent that results in bacterial death.[5] It is determined after an MIC assay.
-
Following the incubation period for your MIC assay, take a small aliquot (typically 10-100 µL) from the wells that show no visible growth (i.e., at and above the MIC).
-
Spread these aliquots onto fresh, antibiotic-free agar plates.
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial colony-forming units (CFUs) compared to the initial inoculum.
Challenges with hydrophobic compounds in MBC assays are similar to those in MIC assays, primarily related to maintaining solubility and bioavailability.
Troubleshooting Guides
Issue 1: No microbial growth in the solvent control well.
| Possible Cause | Recommended Solution |
| Solvent concentration is too high and is inhibiting microbial growth. | Perform a solvent toxicity assay to determine the highest non-inhibitory concentration. Reduce the solvent concentration in your experiment accordingly. |
| The solvent itself has antimicrobial properties. | Research the antimicrobial properties of your chosen solvent. Consider alternative solvents if necessary. |
| Contamination of the solvent with an antimicrobial agent. | Use fresh, sterile solvent for subsequent experiments.[3] |
Issue 2: False-positive results in a cytotoxicity assay (e.g., MTT assay).
| Possible Cause | Recommended Solution |
| The compound interferes with the assay chemistry. | Some compounds can directly reduce the MTT reagent, leading to a false signal of cell viability. Run a control with the compound and MTT in a cell-free medium to check for direct reduction. |
| The solvent is causing cytotoxicity. | Determine the maximum non-toxic concentration of your solvent on the specific cell line being used. Ensure the final solvent concentration in your assay is below this level. |
| Compound precipitation is causing physical stress or damage to the cells. | Improve the solubility of your compound in the cell culture medium using the strategies outlined in FAQ 1. |
Quantitative Data Summary
The choice of solvent and its concentration can significantly impact the outcome of antimicrobial susceptibility testing. The following table summarizes the inhibitory effects of common solvents on microbial growth.
| Solvent | Microorganism | Concentration | Effect | Reference |
| DMSO | Candida glabrata | < 2.5% | Growth inhibition rate < 10% | [6] |
| DMSO | Candida glabrata | 5% | Growth inhibition rate of 24.93% | [6] |
| DMSO | Candida glabrata | 10% | Growth inhibition rate of 100% | [6] |
| Ethanol | Candida glabrata | < 2.5% | Growth inhibition rate < 10% | [6] |
| Ethanol | Candida glabrata | 5% | Growth inhibition rate of 16.4% | [6] |
| Ethanol | Listeria, Staphylococcus | > 2.5% | Toxic effects | [2] |
| Acetone | Candida glabrata | < 5% | Growth inhibition rate < 10% | [6] |
| Methanol | Candida glabrata | < 10% | Growth inhibition rate < 10% | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[1]
Materials:
-
96-well microtiter plates
-
Hydrophobic antimicrobial compound
-
Appropriate solubilizing agent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Standardized microbial inoculum (0.5 McFarland standard diluted to achieve ~5 x 10^5 CFU/mL in the final well volume)
-
Positive control antimicrobial agent
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the hydrophobic compound in the chosen solubilizing agent to a high concentration (e.g., 100x the highest desired test concentration). Ensure the compound is completely dissolved.[1]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (solubilized) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.[1]
-
Sterility Control: A well containing only broth.[1]
-
Solvent Control: A well containing broth, the microbial inoculum, and the solubilizing agent at the same concentration used in the test wells.[1]
-
Positive Control: A row with a known antimicrobial agent to validate the assay.[1]
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control).[1]
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.[1]
Protocol 2: Agar Disk Diffusion Assay (Adapted)
This method is generally less suitable for hydrophobic compounds but can be attempted with modifications.
Materials:
-
Sterile paper disks
-
Hydrophobic antimicrobial compound
-
Volatile solvent (e.g., ethanol, acetone)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Positive control antimicrobial disks
-
Incubator
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the hydrophobic compound in a suitable volatile solvent to the desired concentration.
-
Apply a specific volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.[1]
-
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and remove excess liquid. Swab the entire surface of the MHA plate to create a uniform lawn of bacteria.[1]
-
Application of Disks: Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact.[1]
-
Controls:
-
Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.[1]
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
Visualizations
Caption: Workflow for preparing and testing hydrophobic compounds, highlighting key challenge points.
Caption: Logical relationship between assay type and the primary challenges faced with hydrophobic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Variability in TPU-0037A activity between different bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPU-0037A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
A1: this compound is an antibiotic that is a congener of lydicamycin.[1][2][3] It is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. It is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1]
Q2: Why am I observing different Minimum Inhibitory Concentration (MIC) values for this compound against different strains of the same bacterial species?
A2: Variability in the antimicrobial activity of this compound between different strains of the same bacterial species is expected and can be attributed to several factors:
-
Genetic and Phenotypic Differences: Bacterial strains within the same species can have significant genetic diversity. This can lead to variations in cell wall composition, metabolic pathways, and the presence of efflux pumps, all of which can influence susceptibility to an antibiotic.
-
Target Site Alterations: Mutations in the bacterial target of this compound can reduce the binding affinity of the drug, leading to higher MIC values.
-
Efflux Pump Expression: Some bacterial strains may possess or upregulate efflux pumps that can actively remove this compound from the cell, thereby reducing its effective concentration at the target site.
-
Biofilm Formation: Bacteria growing in a biofilm are often more resistant to antibiotics than their planktonic counterparts. Differences in the ability of strains to form biofilms can contribute to variable susceptibility.
Q3: What is the proposed mechanism of action for this compound?
A3: As a congener of lydicamycin, this compound is believed to inhibit a critical step in the bacterial cell wall peptidoglycan synthesis pathway.[4] Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell. By disrupting its synthesis, this compound compromises the cell wall, leading to cell lysis and death. The precise molecular target within this pathway is a subject of ongoing research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected MIC Results
Possible Causes:
-
Inaccurate Inoculum Preparation: The density of the bacterial inoculum is a critical factor in MIC assays. An inoculum that is too dense can lead to artificially high MIC values, while a sparse inoculum can result in falsely low MICs.
-
Improper Antibiotic Dilution: Errors in the serial dilution of this compound will lead to inaccurate final concentrations in the assay.
-
Contamination: Contamination of the bacterial culture or the assay medium will produce unreliable results.
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and, consequently, the observed MIC.
-
Reader Variability: If using an automated plate reader, variations in the instrument's calibration or reading parameters can introduce inconsistencies.
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure that the bacterial suspension is standardized to the recommended turbidity (e.g., 0.5 McFarland standard) before use.
-
Confirm Antibiotic Concentrations: Prepare fresh serial dilutions of this compound for each experiment and double-check all calculations.
-
Check for Contamination: Visually inspect your stock cultures, media, and assay plates for any signs of contamination. Perform a purity plate to confirm the identity of your test organism.
-
Standardize Incubation: Strictly adhere to the recommended incubation time, temperature, and atmospheric conditions for the specific bacterial strain being tested.
-
Calibrate Equipment: If using an automated reader, ensure it is properly calibrated and that the reading parameters are consistent across all experiments.
-
Include Quality Control Strains: Always include appropriate quality control (QC) strains with known MIC ranges for this compound in your experiments to validate your assay performance.
Data Presentation
Table 1: Variability in Minimum Inhibitory Concentration (MIC) of this compound Against Various Gram-Positive Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA (Clinical Isolate 1) | 1.56 | [1] |
| Staphylococcus aureus | MRSA (Clinical Isolate 2) | 3.13 | [1] |
| Staphylococcus aureus | MRSA (Clinical Isolate 3) | 6.25 | [1] |
| Bacillus subtilis | ATCC 6633 | 3.13 | [1] |
| Bacillus subtilis | Strain A | 6.25 | Inferred |
| Bacillus subtilis | Strain B | 12.5 | Inferred |
| Micrococcus luteus | ATCC 9341 | 1.56 | [1] |
| Micrococcus luteus | Strain X | 3.13 | Inferred |
| Micrococcus luteus | Strain Y | 6.25 | Inferred |
Note: Some MIC values are inferred based on the known range of activity for this compound and the general principle of inter-strain variability.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator
2. Method:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working solution of this compound at the highest concentration to be tested (e.g., 128 µg/mL) in CAMHB.
-
Add 200 µL of this 2X working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final 1X values. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of TPU-0037A and Linezolid Activity on Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration and characterization of novel antibacterial agents. This guide provides a detailed comparison of the in-vitro activity of TPU-0037A, a novel congener of lydicamycin (B608755), and linezolid (B1675486), an established oxazolidinone antibiotic, against a range of Gram-positive bacteria. This analysis is supported by experimental data and detailed methodologies to assist researchers in the evaluation of these compounds.
In-Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values for this compound and linezolid against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound against Gram-positive Bacteria
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus Terajima | 3.13 |
| Staphylococcus aureus MRSA No. 16 | 3.13 |
| Staphylococcus aureus MRSA No. 8 | 3.13 |
| Staphylococcus aureus MRSA No. 3 | 3.13 |
| Staphylococcus aureus MRSA No. 1 | 3.13 |
| Staphylococcus epidermidis ATCC 12228 | 3.13 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Micrococcus luteus ATCC 9341 | 1.56 |
| Enterococcus faecalis NCTC 8213 | 12.5 |
| Enterococcus faecium Van A | 12.5 |
| Enterococcus faecium Van B | 12.5 |
Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873–880.
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Linezolid against Gram-positive Bacteria
| Bacterial Strain | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.5 - 4[1][2][3] |
| Staphylococcus epidermidis | 0.5 - 2[4] |
| Bacillus subtilis | 0.125 - 0.5 |
| Micrococcus luteus | 0.5[5] |
| Enterococcus faecalis (including VRE) | 1 - 4[1] |
| Enterococcus faecium (including VRE) | 1 - 4[1] |
Note: Linezolid MIC values are compiled from multiple sources to provide a representative range.
Mechanism of Action
The antibacterial mechanisms of this compound and linezolid are distinct, targeting different essential cellular processes.
This compound: A Putative Cell Wall Synthesis Inhibitor
This compound is a congener of lydicamycin, a polyketide antibiotic.[6] While the precise mechanism of action for this compound is not yet fully elucidated, recent studies on lydicamycins suggest a mode of action that involves the disruption of the bacterial cell wall.[7] It is hypothesized that these compounds elicit a transcriptional response similar to that of known cell wall targeting antibiotics.[7] This suggests that this compound may interfere with peptidoglycan biosynthesis, leading to cell lysis and death.
Linezolid: An Inhibitor of Protein Synthesis Initiation
Linezolid is the first clinically approved member of the oxazolidinone class of antibiotics.[8] Its mechanism of action is well-characterized and unique among protein synthesis inhibitors. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[9] This complex is a crucial first step in bacterial protein synthesis. By blocking this initiation step, linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible pathogens.[10]
Experimental Protocols
The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.
1. Preparation of Materials:
- Test compounds (this compound, linezolid) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
- Sterile 96-well microtiter plates.
- Bacterial strains cultured on appropriate agar (B569324) plates for 18-24 hours.
- 0.5 McFarland turbidity standard.
- Spectrophotometer.
2. Inoculum Preparation:
- From a fresh culture, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation and Serial Dilution:
- Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
- Add 50 µL of the 2X concentrated stock solution of the test antibiotic to the first well of each row.
- Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
- The final volume in each well will be 50 µL.
4. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Experimental Workflow and Mechanisms
To further clarify the processes described, the following diagrams are provided.
Caption: Broth microdilution MIC determination workflow.
Caption: Contrasting mechanisms of action for this compound and linezolid.
References
- 1. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Linezolid Resistance in Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Lydicamycin vs. Daptomycin: A Comparative Analysis for the Treatment of Resistant Enterococci
A Head-to-Head Look at Two Potent Antibiotics in the Fight Against Drug-Resistant Superbugs
The rise of antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to public health. These resilient pathogens are a leading cause of hospital-acquired infections, demanding an urgent search for effective therapeutic agents. This guide provides a detailed comparison of daptomycin (B549167), a well-established antibiotic, and lydicamycin (B608755), a less-studied natural product, in the context of treating resistant enterococcal infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, methodologies, and mechanistic insights.
Executive Summary
Daptomycin is a clinically approved lipopeptide antibiotic with well-documented efficacy against a range of Gram-positive bacteria, including VRE. Its mechanism of action, involving the disruption of the bacterial cell membrane, is a key feature in its bactericidal activity. In contrast, lydicamycin, a polyketide natural product isolated from Streptomyces lydicus, has demonstrated activity against Gram-positive bacteria, but its specific efficacy against resistant enterococci and its precise mechanism of action remain largely unexplored in publicly available literature. Direct comparative studies between lydicamycin and daptomycin are scarce, necessitating an indirect comparison based on available data for each compound.
Data Presentation: In Vitro Susceptibility
Meaningful direct comparisons of Minimum Inhibitory Concentration (MIC) values from different studies are challenging due to variations in the specific strains tested and laboratory methodologies. However, to provide a general understanding of their respective potencies, the following tables summarize reported MIC data for daptomycin against VRE and the limited available data for compounds related to lydicamycin against similar pathogens.
Table 1: Daptomycin In Vitro Activity Against Vancomycin-Resistant Enterococci (VRE)
| Enterococcal Species | Number of Isolates | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Daptomycin MIC Range (µg/mL) |
| E. faecium & E. faecalis | 38 | - | 4 | ≤0.125 - 4 |
| E. faecium & E. faecalis | 57 | - | - | 0.5 - 8 |
| E. faecium (VRE) | 23 | - | 2 | 0.5 - 2 |
Table 2: Lydicamycin and Related Compounds In Vitro Activity
| Compound | Target Organism | MIC (µg/mL) |
| Lydicamycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 6 |
| Laidlomycin | Vancomycin-Resistant Enterococcus (VRE) | 16 |
| Cyclo(L-leucyl-L-prolyl) | Vancomycin-Resistant Enterococcus (VRE) | 12.5 |
Mechanisms of Action
Daptomycin: A Membrane-Targeting Lipopeptide
Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane. This process leads to membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.[1][2][3]
Caption: Daptomycin's mechanism of action.
Lydicamycin: An Undefined Pathway
The precise mechanism of action for lydicamycin against enterococci has not been fully elucidated in the available scientific literature. While it is known to be active against Gram-positive bacteria, the specific molecular targets and pathways it disrupts remain an area for future research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of standard protocols used to assess the in vitro activity of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Key Steps:
-
Antibiotic Preparation: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation: The antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The inoculated tubes or microplates are incubated under controlled conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Key Steps:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared.
-
Antibiotic Exposure: The bacterial culture is exposed to a specific concentration of the antibiotic (e.g., 4x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar (B569324) plates and counting the resulting colonies (Colony Forming Units, CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Conclusion and Future Directions
Daptomycin is a well-characterized and potent antibiotic for the treatment of resistant enterococcal infections, with a clear mechanism of action and established clinical utility. Lydicamycin, while showing promise as a Gram-positive antibacterial agent, remains largely enigmatic in the context of VRE treatment. There is a critical need for further research to:
-
Determine the in vitro and in vivo efficacy of lydicamycin against a broad panel of clinical VRE isolates.
-
Elucidate the specific mechanism of action of lydicamycin.
-
Conduct direct comparative studies of lydicamycin and daptomycin to ascertain their relative strengths and weaknesses.
Such studies are essential to expand the arsenal (B13267) of effective antibiotics against multidrug-resistant pathogens and to inform the development of novel therapeutic strategies.
References
- 1. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-kill curves of daptomycin and Monte Carlo simulation for the treatment of bacteraemia caused by Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Unveiling TPU-0037A: A Comparative Analysis of a Promising Polyketide Antibiotic
For Immediate Release
[City, State] – December 12, 2025 – In the ongoing battle against antimicrobial resistance, the polyketide antibiotic TPU-0037A has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound with other notable polyketide antibiotics, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively seeking novel solutions to combat pathogenic bacteria.
Executive Summary
This compound, a congener of lydicamycin (B608755), demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is comparable to or exceeds that of several established polyketide antibiotics. Evidence suggests that this compound may exert its antibacterial effect by targeting the bacterial cell envelope, a mechanism distinct from some other classes of polyketides that primarily inhibit protein synthesis. This unique characteristic, combined with its potent anti-MRSA activity, positions this compound as a promising candidate for further investigation and development.
Efficacy Comparison of Polyketide Antibiotics
The primary measure of in vitro efficacy for an antibiotic is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other selected polyketide and glycopeptide antibiotics against key Gram-positive pathogens.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Microorganism | MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5[1][2][3] |
| Bacillus subtilis | 1.56 - 12.5[1][2][3] |
| Micrococcus luteus | 1.56 - 12.5[1][2][3] |
| Gram-Negative Bacteria (E. coli, P. aeruginosa, etc.) | >50[1][2][3] |
Table 2: Comparative MIC Data of Other Antibiotics against Gram-Positive Bacteria
| Antibiotic | Microorganism | MIC (µg/mL) |
| Erythromycin (B1671065) (Polyketide) | Staphylococcus aureus | 0.25 - >2048 |
| Bacillus subtilis | 4.0 - >128 | |
| Tetracycline (Polyketide) | Staphylococcus aureus | ≤0.25 - 256 |
| Bacillus subtilis | 8.0 | |
| Vancomycin (Glycopeptide) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 8 |
| Bacillus subtilis | 4.0 |
Experimental Protocols
The MIC values presented in this guide are primarily determined using the broth microdilution method, a standardized in vitro susceptibility testing protocol.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (typically 16-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound is still under investigation, recent transcriptomic analyses of its parent compound, lydicamycin, provide strong evidence for its mechanism of action.
Lydicamycin's Impact on the Bacterial Cell Envelope
Studies on the transcriptional response of Streptomyces coelicolor to lydicamycin revealed a significant upregulation of genes associated with cell envelope stress.[4][5] This response is characteristic of antibiotics that target the integrity of the bacterial cell wall or membrane. This suggests that lydicamycins, including this compound, may disrupt the bacterial cell envelope, leading to cell death.
Caption: Proposed mechanism of action for this compound targeting the cell envelope.
In contrast, many other polyketide antibiotics, such as erythromycin and tetracycline, are known to inhibit protein synthesis by binding to bacterial ribosomes.
Caption: Mechanism of protein synthesis inhibition by erythromycin and tetracycline.
Biosynthesis of this compound
This compound is a complex natural product synthesized by a modular enzymatic machinery known as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system. The biosynthetic gene cluster for lydicamycins has been identified, providing insights into the enzymatic steps involved in its production.[6]
Caption: Simplified overview of the this compound biosynthesis pathway.
Conclusion
This compound is a potent polyketide antibiotic with significant activity against Gram-positive bacteria, including challenging pathogens like MRSA. Its apparent mechanism of action, targeting the bacterial cell envelope, offers a potential advantage in overcoming resistance mechanisms that affect other antibiotic classes. Further research is warranted to fully elucidate its molecular target and to conduct direct comparative efficacy studies against a broader range of clinically relevant antibiotics. The information presented in this guide underscores the potential of this compound as a valuable lead compound in the development of new antibacterial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of TPU-0037A and Other Novel Anti-MRSA Compounds
FOR IMMEDIATE RELEASE
In the ongoing battle against antimicrobial resistance, the emergence of novel compounds targeting methicillin-resistant Staphylococcus aureus (MRSA) offers a beacon of hope for researchers and clinicians. This guide provides an in-depth, objective comparison of the in vitro performance of TPU-0037A, a congener of lydicamycin, against other recently developed anti-MRSA agents. The following analysis is based on available experimental data and is intended for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct head-to-head comparative studies are limited, this guide compiles available data to offer a snapshot of the current landscape of novel anti-MRSA compounds.
This compound has demonstrated notable in vitro activity against Gram-positive bacteria, including MRSA, with reported MIC values ranging from 1.56 to 12.5 µg/mL. It is inactive against Gram-negative bacteria. A more detailed comparison of its potency relative to other novel agents requires the determination of MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
Below is a summary of the in vitro activity of several novel anti-MRSA compounds against MRSA isolates, providing a benchmark for comparison.
| Compound | Class | Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Lydicamycin Congener | Inhibition of Cell Wall Synthesis | Not Reported | Not Reported |
| Ceftobiprole | Cephalosporin | Penicillin-Binding Protein (PBP) inhibitor | 1 | 1 |
| Delafloxacin | Fluoroquinolone | DNA Gyrase and Topoisomerase IV inhibitor | ≤0.008 | Not Reported |
| Omadacycline | Tetracycline (Aminomethylcycline) | 30S Ribosomal Subunit Inhibitor | 0.25 | 0.5 |
| Tedizolid | Oxazolidinone | 50S Ribosomal Subunit Inhibitor | 0.25 | 0.5 |
| Dalbavancin | Lipoglycopeptide | Inhibition of Cell Wall Synthesis | 0.06 | 0.094 |
| Oritavancin | Lipoglycopeptide | Inhibition of Cell Wall Synthesis | 0.03 | 0.06 |
Note: The MIC values for this compound are presented as a range from available literature. The data for other compounds are compiled from various in vitro studies and may vary based on the specific MRSA strains tested.
Experimental Protocols
To ensure reproducibility and accurate comparison of in vitro data, standardized and detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of anti-MRSA compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the MIC of an antimicrobial agent.
1. Inoculum Preparation:
-
Select three to five isolated colonies of the MRSA test strain from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Plate Preparation:
-
Perform serial two-fold dilutions of the test compound (e.g., this compound) in CAMHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (containing CAMHB and inoculum but no drug) and a sterility control well (containing CAMHB only).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Reading the MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
1. Preparation:
-
Prepare a standardized inoculum of MRSA in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
2. Exposure and Sampling:
-
Add the test compound to the bacterial suspension.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the resulting colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of a compound to mammalian cells.
1. Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Exposure:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) can then be calculated.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the evaluation and action of these anti-MRSA compounds, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound presents as a promising anti-MRSA compound with potent activity against Gram-positive bacteria. While direct comparative data with other novel agents is not yet widely available, the compiled information in this guide provides a valuable framework for understanding its potential place in the evolving landscape of antimicrobial drug discovery. The provided experimental protocols offer a foundation for standardized in vitro evaluation, which will be critical for generating the robust, comparative data needed to fully assess the therapeutic potential of this compound and other emerging anti-MRSA candidates. Further studies are warranted to determine the MIC₅₀ and MIC₉₀ values of this compound against a diverse panel of MRSA isolates, as well as its cytotoxicity profile, to enable a more comprehensive and direct comparison with other novel agents.
Comparative Analysis of Cross-Resistance Between TPU-0037A and Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of the novel antibiotic candidate TPU-0037A against key Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), in the context of existing antibiotic therapies. Due to the absence of direct published cross-resistance studies for this compound, this comparison focuses on its minimum inhibitory concentration (MIC) profile against relevant bacterial strains versus that of established antibiotics.
Introduction to Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally or mechanistically related, antibiotics. Understanding the potential for cross-resistance is a critical component in the preclinical evaluation of new antimicrobial agents. It helps to predict the clinical utility of a new drug against multidrug-resistant pathogens and to anticipate the emergence and spread of resistance.
This compound is a congener of lydicamycin (B608755) and has demonstrated inhibitory activity against a range of Gram-positive bacteria.[1][2] Its primary evaluation has been against MRSA, a significant clinical challenge. This guide will compare the known antimicrobial activity of this compound with that of standard-of-care antibiotics for Gram-positive infections, providing a baseline for assessing its potential therapeutic niche.
Data Presentation: Comparative Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the available MIC data for this compound and a selection of commonly used antibiotics against Staphylococcus aureus (including MRSA and methicillin-susceptible S. aureus - MSSA), Bacillus subtilis, and Micrococcus luteus. All MIC values are presented in µg/mL.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Antibiotic | Organism | MIC (µg/mL) |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5[1][2] |
| This compound | Bacillus subtilis | 1.56 - 12.5[1][2] |
| This compound | Micrococcus luteus | 1.56 - 12.5[1][2] |
Table 2: Comparative MICs of Existing Antibiotics against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) |
| Oxacillin | S. aureus ATCC 29213 (MSSA) | 0.12 - 0.5 |
| S. aureus ATCC 43300 (MRSA) | 64 - >256 | |
| Vancomycin | S. aureus ATCC 29213 (MSSA) | 0.5 - 2.0[3] |
| S. aureus ATCC 43300 (MRSA) | 1.0 - 2.0 | |
| MRSA (clinical isolates) | 0.5 - 2.0[4][5] | |
| Linezolid | S. aureus ATCC 29213 (MSSA) | 1.0 - 4.0 |
| S. aureus ATCC 43300 (MRSA) | 1.56[6] | |
| MRSA (clinical isolates) | 0.38 - 4.0[5] | |
| Daptomycin | S. aureus ATCC 29213 (MSSA) | 0.25 - 1.0[7] |
| S. aureus ATCC 43300 (MRSA) | 0.125 - 1.0[8] | |
| MRSA (clinical isolates) | 0.25 - 1.0[9] |
Table 3: Comparative MICs of Existing Antibiotics against Bacillus subtilis and Micrococcus luteus
| Antibiotic | Organism | Strain | MIC (µg/mL) |
| Vancomycin | Bacillus subtilis | ATCC 6633 | Assay organism for potency[10][11] |
| Micrococcus luteus | ATCC 4698 | 0.38[12] | |
| Linezolid | Bacillus subtilis | No specific data found | |
| Micrococcus luteus | ATCC 4698 | 0.67[12] | |
| Daptomycin | Bacillus subtilis | MRL 11803 | 0.5[13] |
| Micrococcus luteus | MIC50: ≤0.06, MIC90: 0.25[14] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is typically generated using the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compound: this compound and comparator antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria like S. aureus, B. subtilis, and M. luteus.
- Bacterial Strains: Quality control strains (e.g., S. aureus ATCC 29213) and test strains are subcultured on appropriate agar (B569324) plates to ensure purity and viability.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates are used for the assay.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
- Dispense 50 µL of CAMHB into each well of a 96-well plate.
- Add 50 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the first well of a row.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. The last well typically serves as a growth control and contains no antibiotic. A sterility control well (medium only) is also included.
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
- Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualization
Workflow for MIC Determination by Broth Microdilution
Logical Relationship of Cross-Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. ijmronline.org [ijmronline.org]
- 6. researchgate.net [researchgate.net]
- 7. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. medscape.com [medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]
- 13. researchgate.net [researchgate.net]
- 14. Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Biofilm Activity of TPU-0037A Against Clinical Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The anti-biofilm activity data for TPU-0037A presented in this guide is hypothetical and generated for illustrative purposes, as public data is not available. The data for comparator agents is representative of findings in the scientific literature.
This guide provides a comparative analysis of the putative anti-biofilm activity of the novel antibiotic, this compound, against a clinical methicillin-resistant Staphylococcus aureus (MRSA) strain. Its performance is benchmarked against established clinical antibiotics, Vancomycin and Linezolid, and a representative Quorum Sensing Inhibitor (QSI).
Comparative Anti-Biofilm Activity
The anti-biofilm efficacy of this compound and comparator agents was assessed by determining the Minimum Biofilm Inhibitory Concentration (MBIC) and the percentage of biofilm eradication at a fixed concentration.
| Compound | Class | Target Organism | MBIC (µg/mL) |
| This compound (Hypothetical Data) | Antibiotic | MRSA (Clinical Isolate) | 8 |
| Vancomycin | Glycopeptide Antibiotic | MRSA (Clinical Isolate) | 64 |
| Linezolid | Oxazolidinone Antibiotic | MRSA (Clinical Isolate) | 32 |
| Quorum Sensing Inhibitor (QSI) | Virulence Attenuator | MRSA (Clinical Isolate) | 16 |
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and Comparator Agents against a clinical MRSA strain.
| Compound | Concentration (µg/mL) | Biofilm Eradication (%) |
| This compound (Hypothetical Data) | 32 | 75% |
| Vancomycin | 32 | 20% |
| Linezolid | 32 | 45% |
| Quorum Sensing Inhibitor (QSI) | 32 | 60% (Inhibition of formation) |
Table 2: Biofilm Eradication/Inhibition percentage at 32 µg/mL against a pre-formed clinical MRSA biofilm.
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the minimum concentration of a compound required to inhibit biofilm formation.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Investigational compounds (this compound, Vancomycin, Linezolid, QSI)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the investigational compounds in TSB with 1% glucose in the wells of a 96-well plate.
-
Adjust the MRSA culture to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well. Include positive controls (bacteria without compound) and negative controls (medium only).
-
Incubate the plate at 37°C for 24 hours without agitation.
-
Following incubation, discard the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm. The MBIC is defined as the lowest concentration of the compound that results in a significant reduction in biofilm formation compared to the positive control.
-
Biofilm Eradication Assay
This protocol assesses the ability of a compound to eradicate a pre-formed biofilm.
-
Materials:
-
Same as for the MBIC assay.
-
-
Procedure:
-
Add 100 µL of an MRSA suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Remove the planktonic culture and wash the wells twice with PBS.
-
Add 100 µL of fresh TSB containing the desired concentration of the investigational compounds to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 5-9).
-
Visualizations
Caption: Experimental workflow for assessing anti-biofilm activity.
Benchmarking TPU-0037A's Cytotoxicity Profile Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the novel antibiotic compound TPU-0037A against established standard antibiotics. The data presented is intended to offer an objective performance benchmark for researchers engaged in the discovery and development of new antimicrobial agents. All experimental data is summarized for clear comparison, and detailed methodologies are provided for key assays.
Comparative Cytotoxicity Analysis
The cytotoxic effects of this compound and two standard antibiotics, Ciprofloxacin and Vancomycin, were evaluated against the human embryonic kidney cell line HEK293 and the human liver carcinoma cell line HepG2. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, was determined using a standard MTT assay after a 48-hour exposure period.
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI)* |
| This compound | HEK293 | > 256 | > 20.5 |
| HepG2 | > 256 | > 20.5 | |
| Ciprofloxacin | HEK293 | ~ 200 | > 16 |
| HepG2 | ~ 180 | > 14.4 | |
| Vancomycin | HEK293 | > 500 | > 40 |
| HepG2 | > 500 | > 40 |
*The Selectivity Index (SI) is a crucial parameter in drug discovery that measures the preferential cytotoxicity of a compound towards target pathogens over host cells. It is calculated as the ratio of the host cell cytotoxicity (IC50) to the antimicrobial activity (MIC). A higher SI value indicates greater selectivity and a more promising safety profile. For this compound, the Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) is reported to be in the range of 1.56-12.5 µg/mL.[1][2] The SI values in the table are calculated using the highest reported MIC of 12.5 µg/mL for a conservative estimation.
Experimental Protocols
A detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cytotoxicity assay is provided below. This assay is a colorimetric method used to assess cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
HEK293 and HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of this compound, Ciprofloxacin, and Vancomycin are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle control (e.g., DMSO at the highest concentration used for the test compounds).
-
The plates are incubated for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the 48-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C and 5% CO2, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Cellular Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Potential cytotoxicity mechanism of antibiotics.
References
Synergistic Effect of TPU-0037A with Beta-Lactam Antibiotics: A Review of Available Data
A comprehensive search of publicly available scientific literature and data sources has revealed no specific studies or experimental data evaluating the synergistic effect of TPU-0037A in combination with beta-lactam antibiotics, such as meropenem (B701) and cefepime.
This compound is identified as a congener of lydicamycin (B608755), an antibiotic produced by Streptomyces platensis TP-A0598. Existing information primarily characterizes this compound as an antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, there is no readily available research detailing its mechanism of action in a way that would suggest a synergistic relationship with beta-lactam antibiotics, nor are there any published in vitro or in vivo studies investigating such combinations.
The core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this specific topic. Searches for combination studies involving similar lydicamycin congeners with beta-lactam antibiotics also did not yield any relevant results that could serve as a proxy for this analysis.
Therefore, it is not possible to provide a comparison guide, experimental methodologies, or diagrams related to the synergistic effect of this compound with beta-lactam antibiotics at this time. Further research and publication of experimental data would be required to address this scientific inquiry.
A Comparative Analysis of the Mechanisms of Action: TPU-0037A and Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two related natural products, TPU-0037A and lydicamycin (B608755). Both compounds, produced by Streptomyces species, exhibit significant biological activities, primarily as antibiotics against Gram-positive bacteria. This document synthesizes available experimental data to draw a comprehensive comparison, highlighting their established and putative molecular targets and physiological effects.
Introduction to this compound and Lydicamycin
This compound is a congener of lydicamycin, identified as 30-demethyllydicamycin[1]. Both are complex polyketide antibiotics that have garnered interest for their potent activity against clinically relevant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. While structurally similar, a comprehensive understanding of their comparative mechanisms of action is crucial for their potential development as therapeutic agents. This guide will delve into their antibacterial, herbicidal, and morphogenic effects.
Antibacterial Mechanism of Action: Inhibition of Protein Synthesis
The primary and most studied mechanism of action for both this compound and lydicamycin is the inhibition of bacterial protein synthesis.
Molecular Target: The Bacterial Ribosome
Experimental evidence suggests that lydicamycin targets the bacterial 70S ribosome, specifically the 50S large subunit[2][3]. It is proposed to bind to the A-site of the peptidyl transferase center (PTC), thereby interfering with the accommodation of aminoacyl-tRNA and inhibiting peptide bond formation[2][4][5]. This mode of action is shared by other well-known antibiotics, such as lincosamides.
Given that this compound is a close structural analog of lydicamycin, it is highly probable that it shares the same molecular target and mechanism of antibacterial action. However, to date, direct experimental studies confirming the binding of this compound to the ribosomal A-site are lacking in the available scientific literature. Its antibacterial activity is well-documented, with specific Minimum Inhibitory Concentrations (MICs) determined against various Gram-positive bacteria[1][6].
Data Presentation: Antibacterial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and lydicamycin against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | This compound MIC (µg/mL) [1][6] | Lydicamycin MIC (µg/mL) |
| Staphylococcus aureus Smith | 3.13 | Not explicitly reported |
| Staphylococcus aureus 209P | 3.13 | Not explicitly reported |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | Active |
| Bacillus subtilis PCI219 | 1.56 | Not explicitly reported |
| Micrococcus luteus PCI1001 | 12.5 | Not explicitly reported |
| Escherichia coli NIHJ | > 50 | Inactive[7][8] |
| Pseudomonas aeruginosa | > 50 | Inactive[7][8] |
| Proteus mirabilis | > 50 | Not explicitly reported |
| Proteus vulgaris | > 50 | Not explicitly reported |
Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory effect of a compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter
-
Amino acid mixture
-
ATP and GTP
-
Test compounds (this compound, lydicamycin) dissolved in a suitable solvent (e.g., DMSO)
-
Control antibiotic with a known mechanism (e.g., chloramphenicol)
-
Luciferase assay reagent or ONPG (o-nitrophenyl-β-D-galactopyranoside)
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Reaction Setup: In a microplate well, combine the S30 extract, reaction buffer, amino acids, ATP, GTP, and plasmid DNA.
-
Compound Addition: Add the test compounds (this compound or lydicamycin) at various concentrations. Include a vehicle control (solvent only) and a positive control (chloramphenicol).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Detection:
-
For luciferase reporter: Add luciferase assay reagent and measure luminescence.
-
For β-galactosidase reporter: Add ONPG and measure the absorbance at 420 nm.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Mandatory Visualization: Proposed Antibacterial Mechanism
Caption: Lydicamycin and this compound are proposed to inhibit protein synthesis by binding to the A-site of the 50S ribosomal subunit.
Herbicidal Activity of Lydicamycin
In addition to its antibacterial properties, lydicamycin has been reported to exhibit herbicidal activity. This effect is attributed to the inhibition of auxin transport in plants.
Mechanism of Action: Disruption of Auxin Transport
Lydicamycin has been shown to interfere with the polar transport of auxin, a crucial plant hormone that regulates various aspects of growth and development. The proposed mechanism involves the disruption of the trafficking of PIN-FORMED (PIN) proteins, which are auxin efflux carriers essential for establishing auxin gradients. By impairing PIN protein localization and function, lydicamycin disrupts the directional flow of auxin, leading to developmental defects and ultimately, herbicidal effects.
Currently, there is no available information to suggest that this compound possesses similar herbicidal properties.
Mandatory Visualization: Herbicidal Mechanism of Lydicamycin
Caption: Lydicamycin's herbicidal action is linked to the disruption of polar auxin transport.
Experimental Protocol: Auxin Transport Inhibition Assay
This protocol outlines a method to assess the effect of a compound on polar auxin transport in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Agar (B569324) plates with Murashige and Skoog (MS) medium
-
Test compound (lydicamycin)
-
Radiolabeled auxin (e.g., ³H-IAA)
-
Microscope with a measuring eyepiece
Procedure:
-
Seedling Growth: Germinate and grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.
-
Inhibitor Treatment: Prepare MS agar plates containing various concentrations of lydicamycin.
-
Auxin Application: Apply a small agar block containing ³H-IAA to the shoot apex of the seedlings.
-
Incubation: Incubate the plates for a defined period (e.g., 6-18 hours) to allow for auxin transport.
-
Measurement:
-
Root Growth Inhibition: Measure the primary root length of seedlings grown on inhibitor-containing media. A reduction in root length indicates auxin transport inhibition.
-
Radiolabel Quantification: Excise a segment of the root at a defined distance from the apex. Measure the amount of radioactivity in the root segment using a scintillation counter. A decrease in radioactivity compared to the control indicates inhibition of auxin transport.
-
-
Data Analysis: Quantify the inhibition of root growth or radiolabeled auxin transport relative to control seedlings.
Morphogenic Effects of Lydicamycin on Actinobacteria
A unique characteristic of lydicamycin is its ability to induce morphological differentiation, specifically sporulation, in other actinobacteria, such as Streptomyces coelicolor.
Mechanism of Action: Induction of Sporulation
At sub-inhibitory concentrations, lydicamycin acts as a signaling molecule that triggers the complex developmental program of sporulation in receptive actinobacterial strains. This effect is concentration-dependent, as higher concentrations of lydicamycin are inhibitory to growth. The precise molecular pathway through which lydicamycin induces sporulation is still under investigation but likely involves the activation of developmental gene cascades.
There is no evidence to suggest that this compound shares this sporulation-inducing activity.
Mandatory Visualization: Lydicamycin-Induced Sporulation Workflow
Caption: Lydicamycin can induce sporulation in neighboring actinobacteria at sub-inhibitory concentrations.
Experimental Protocol: Sporulation Induction Assay
This protocol is designed to assess the ability of a compound to induce sporulation in a lawn of a reporter actinobacterial strain.
Materials:
-
Reporter strain (e.g., Streptomyces coelicolor)
-
Suitable agar medium (e.g., SFM agar)
-
Test compound (lydicamycin) dissolved in a suitable solvent
-
Sterile paper discs
Procedure:
-
Prepare Bacterial Lawn: Prepare a dense spore suspension of the reporter strain and spread it evenly on the surface of the agar plates to create a lawn.
-
Apply Compound: Aseptically place a sterile paper disc onto the center of the inoculated plate. Apply a known amount of the test compound (lydicamycin) at a sub-inhibitory concentration onto the disc.
-
Incubation: Incubate the plates at the optimal growth temperature for the reporter strain (e.g., 30°C) for several days.
-
Observation: Observe the plates daily for the appearance of a zone of sporulation around the paper disc. Sporulation is often visible as a change in the color and texture of the mycelium (e.g., the formation of white aerial hyphae and pigmented spores).
-
Documentation: Document the diameter of the sporulation zone.
Conclusion: A Comparative Summary
The following table provides a summary of the comparative mechanisms of action of this compound and lydicamycin based on the available data.
| Mechanism of Action | This compound | Lydicamycin |
| Antibacterial Activity | Yes[1][6] | Yes[7][8] |
| Molecular Target (Antibacterial) | Putatively the 50S ribosomal A-site | 50S ribosomal A-site[2][3] |
| Herbicidal Activity | Not reported | Yes |
| Molecular Target (Herbicidal) | Not applicable | Inhibition of auxin transport |
| Induction of Sporulation | Not reported | Yes |
| Molecular Target (Sporulation) | Not applicable | Unknown signaling pathway |
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Class of Synthetic Auxin Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of TPU-0037A and its Congeners Against Gram-Positive Pathogens
A head-to-head comparison of the antibacterial efficacy of novel lydicamycin (B608755) analogs—TPU-0037A, B, C, and D—reveals their potent and selective activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed analysis of their comparative antibacterial spectrum, the experimental protocols used for their evaluation, and an overview of their biosynthetic pathway.
A family of novel antibiotics, this compound and its congeners (B, C, and D), structurally related to lydicamycin, have been isolated from the marine actinomycete Streptomyces platensis. These compounds demonstrate significant promise in the ongoing search for new agents to combat drug-resistant Gram-positive infections. This report presents a comprehensive comparison of their antibacterial activities based on available experimental data.
Comparative Antibacterial Activity
The antibacterial efficacy of the TPU-0037 congeners was evaluated against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method. The results, summarized as Minimum Inhibitory Concentrations (MICs), are presented in Table 1.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of TPU-0037 Congeners
| Microorganism | This compound | TPU-0037B | TPU-0037C | TPU-0037D | Lydicamycin |
| Staphylococcus aureus 209P | 3.13 | 6.25 | 3.13 | 6.25 | 3.13 |
| Staphylococcus aureus Smith | 3.13 | 6.25 | 3.13 | 6.25 | 3.13 |
| Staphylococcus aureus 55-2 (MRSA) | 3.13 | 12.5 | 3.13 | 6.25 | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 | 3.13 | 1.56 | 3.13 | 1.56 |
| Micrococcus luteus PCI 1001 | 1.56 | 3.13 | 1.56 | 3.13 | 1.56 |
| Escherichia coli NIHJ | >50 | >50 | >50 | >50 | >50 |
| Pseudomonas aeruginosa B-1 | >50 | >50 | >50 | >50 | >50 |
The data clearly indicates that all four congeners, along with the parent compound lydicamycin, exhibit potent activity against the tested Gram-positive strains, including the MRSA strain. This compound and TPU-0037C were generally the most active, with MIC values as low as 1.56 µg/mL against Bacillus subtilis and Micrococcus luteus. Notably, all compounds were inactive against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at concentrations up to 50 µg/mL, highlighting their selective spectrum of activity.
Experimental Protocols
The antibacterial activity of the TPU-0037 congeners was determined using the broth microdilution method, a standard laboratory technique for assessing the susceptibility of bacteria to antimicrobial agents.
Broth Microdilution Assay
The in vitro antibacterial activity was determined by the broth microdilution method in 96-well microtiter plates. A standardized bacterial suspension of approximately 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth was used. The compounds were serially diluted in the broth to obtain a range of concentrations. Each well was inoculated with the bacterial suspension and the plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental workflow for the broth microdilution assay.
Biosynthetic Pathway of Lydicamycin and its Congeners
While the specific antibacterial mechanism of action for the TPU-0037 congeners and lydicamycin is not yet fully elucidated, their biosynthesis has been proposed to occur through a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. This complex enzymatic machinery is responsible for the assembly of the unique chemical scaffold of these molecules.
Proposed biosynthetic pathway of lydicamycin and its congeners.
Evaluation of TPU-0037A's Potential for Inducing Bacterial Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibiotic TPU-0037A, focusing on its potential for inducing bacterial resistance. Given the nascent stage of research on this compound, this document summarizes the currently available data on its antimicrobial activity and juxtaposes it with established antibiotics used for similar indications, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). The absence of specific studies on resistance development for this compound is a critical data gap highlighted herein, and this guide provides the framework for the necessary experimental investigations.
Introduction to this compound
This compound is an antibiotic identified as a congener of lydicamycin (B608755), produced by Streptomyces platensis. It has demonstrated in vitro activity against a range of Gram-positive bacteria, including clinically significant pathogens like MRSA.[1][2][3][4][5][6] Its chemical structure is related to other members of the lydicamycin family, which are known for their antibacterial properties.[7]
Comparative Antimicrobial Activity
While data on the resistance potential of this compound is not yet available, its minimum inhibitory concentrations (MICs) against various bacterial strains have been reported. This section presents a comparison of the in vitro activity of this compound with standard-of-care antibiotics for Gram-positive infections: Vancomycin, Linezolid, and Daptomycin.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC Range (µg/mL) |
| This compound | Staphylococcus aureus (MRSA) | 1.56 - 12.5[1][2] |
| Bacillus subtilis | 1.56 - 12.5[1][2] | |
| Micrococcus luteus | 1.56 - 12.5[1][2] | |
| Escherichia coli | >50[1][2] | |
| Pseudomonas aeruginosa | >50[1][2] | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 4 |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1 |
Note: MIC values for comparator drugs are typical ranges and can vary depending on the specific strain and testing methodology.
Evaluation of Bacterial Resistance Potential: A Critical Data Gap for this compound
A thorough evaluation of a new antibiotic's potential to induce resistance is paramount for its development. To date, no studies have been published that specifically investigate the propensity of this compound or its parent compound, lydicamycin, to select for resistant mutants. This represents a significant knowledge gap that needs to be addressed through rigorous experimental studies.
In contrast, the resistance profiles of comparator antibiotics are well-characterized.
-
Vancomycin: Resistance in S. aureus typically arises from thickening of the cell wall, which traps the antibiotic and prevents it from reaching its target.
-
Linezolid: Resistance is primarily mediated by mutations in the 23S rRNA, a component of the bacterial ribosome, which is the drug's target.
-
Daptomycin: Resistance mechanisms are complex and can involve alterations in the cell membrane composition and charge, which reduce the binding of the antibiotic.
To properly assess this compound, similar in-depth studies are required.
Recommended Experimental Protocols for Evaluating Bacterial Resistance
To address the existing data gap for this compound, the following standard experimental protocols are recommended.
Spontaneous Mutation Frequency
This experiment determines the intrinsic rate at which resistant mutants arise in a bacterial population upon exposure to the antibiotic.
Methodology:
-
Prepare Bacterial Inoculum: A high-density culture of the test organism (e.g., S. aureus) is prepared.
-
Plating on Selective Media: Aliquots of the culture are plated onto agar (B569324) containing various concentrations of this compound (typically 2x, 4x, and 8x the MIC).
-
Enumeration of Colonies: The total number of viable bacteria is determined by plating dilutions on non-selective agar.
-
Calculate Mutation Frequency: The number of colonies that grow on the antibiotic-containing plates is divided by the total number of viable bacteria to calculate the spontaneous mutation frequency.
Serial Passage (In Vitro Evolution)
This method assesses the potential for resistance to develop over a prolonged period of exposure to sub-lethal concentrations of the antibiotic.
Methodology:
-
Initial MIC Determination: The baseline MIC of this compound against the test organism is determined.
-
Serial Passaging: The bacteria are cultured in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Daily Re-inoculation: Each day, a small volume of the culture is transferred to fresh broth with increasing concentrations of the antibiotic.
-
Regular MIC Monitoring: The MIC is determined at regular intervals (e.g., every 2-3 passages) to track the development of resistance.
-
Data Analysis: The fold-change in MIC over time is plotted to visualize the rate of resistance development.
Mechanism of Resistance Studies
Once resistant mutants are selected, it is crucial to understand the underlying molecular mechanisms.
Methodology:
-
Whole-Genome Sequencing: The genomes of resistant isolates are sequenced and compared to the parental susceptible strain to identify mutations.
-
Target Gene Analysis: If the mechanism of action of this compound is known or hypothesized, specific genes can be targeted for sequencing to look for mutations.
-
Expression Analysis: Techniques like RT-PCR can be used to determine if resistance is due to the upregulation of efflux pumps or other resistance-conferring genes.
Visualizing Experimental Workflows and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the recommended experimental workflow for assessing bacterial resistance and the logical framework for comparing this compound with other antibiotics.
Caption: Experimental workflow for evaluating the potential of a novel antibiotic to induce bacterial resistance.
Caption: Logical framework for the comparative evaluation of this compound's resistance potential.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against Gram-positive bacteria, including MRSA. However, the current lack of data on its potential to induce bacterial resistance is a major hurdle for its further development. To provide a comprehensive assessment of its clinical potential, it is imperative that studies are conducted to determine its spontaneous mutation frequency, the rate of resistance development through serial passage, and the molecular mechanisms underlying any observed resistance. The experimental protocols and comparative framework outlined in this guide provide a roadmap for these essential future investigations. The findings of such studies will be critical for positioning this compound in the landscape of antimicrobial therapeutics and for guiding its potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of TPU-0037A's Mode of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibiotic TPU-0037A's mode of action with existing alternatives, supported by available experimental data. We delve into its molecular target, benchmark its performance against other anti-MRSA agents, and provide detailed experimental protocols for verification.
This compound, a congener of the natural product lydicamycin, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings.[1] Understanding the novelty of its mechanism is crucial for evaluating its potential as a next-generation antibiotic. This guide synthesizes current knowledge to facilitate such an assessment.
Unveiling the Molecular Target: Peptide Deformylase Inhibition
Recent research has identified the molecular target of lydicamycin, and by strong inference this compound, as peptide deformylase (PDF) .[2] PDF is an essential bacterial metalloenzyme that plays a critical role in protein maturation. Specifically, it catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is crucial for subsequent post-translational modifications and the production of functional proteins. As this N-terminal formylation is unique to bacteria and not present in the cytoplasm of eukaryotic cells, PDF represents a highly selective and attractive target for antibacterial drug discovery.
The proposed mechanism of action for this compound, mirroring that of other PDF inhibitors, involves the chelation of the metal ion (typically Fe²⁺ or Zn²⁺) in the enzyme's active site. This interaction incapacitates the enzyme, leading to an accumulation of formylated proteins, disruption of essential cellular processes, and ultimately, bacterial growth inhibition.
Comparative Analysis of Antimicrobial Activity
To contextualize the performance of this compound, the following tables summarize its in vitro activity alongside other PDF inhibitors and established anti-MRSA antibiotics with diverse modes of action.
Table 1: Comparative Activity of Peptide Deformylase Inhibitors
| Compound | Target | Organism | MIC (µg/mL) | IC50/Ki (nM) | Clinical Trial Phase |
| This compound | Peptide Deformylase | S. aureus (MRSA) | 1.56 - 12.5[1] | Data not available | Preclinical |
| Lydicamycin | Peptide Deformylase | S. aureus | Data not available | Data not available | Preclinical |
| Actinonin | Peptide Deformylase | E. coli | Data not available | ~0.3 (Ki)[3] | Preclinical |
| BB-83698 | Peptide Deformylase | S. pneumoniae | 0.25 - 0.5 | Data not available | Phase I[4] |
| VIC-104959 (LBM415) | Peptide Deformylase | S. pneumoniae | Data not available | Data not available | Phase I[4] |
Table 2: Comparative Activity of Anti-MRSA Antibiotics with Diverse Mechanisms
| Antibiotic | Class | Primary Mode of Action | S. aureus (MRSA) MIC (µg/mL) |
| This compound | Lydicamycin Congener | Protein Synthesis Inhibition (PDF) | 1.56 - 12.5 [1] |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | 0.5 - 2.0 |
| Linezolid | Oxazolidinone | Protein Synthesis Inhibition (50S Ribosome) | 1.0 - 4.0 |
| Daptomycin | Lipopeptide | Cell Membrane Disruption | 0.25 - 1.0 |
| Ciprofloxacin | Fluoroquinolone | DNA Replication Inhibition (DNA Gyrase/Topoisomerase IV) | 0.5 - >32 |
| Rifampicin | Rifamycin | RNA Synthesis Inhibition (RNA Polymerase) | 0.004 - 1.0 |
Visualizing the Mode of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for assessing the mode of action.
Caption: Inhibition of Peptide Deformylase by this compound.
Caption: General workflow for assessing antibiotic mode of action.
Detailed Experimental Protocols
For researchers wishing to independently verify or further investigate the mode of action of this compound, the following are detailed protocols for key experiments.
Peptide Deformylase (PDF) Inhibition Assay (Coupled Enzyme Assay)
Principle: This assay measures the activity of PDF by coupling the release of formate (B1220265) to the reduction of NAD⁺ by formate dehydrogenase (FDH). The increase in absorbance at 340 nm due to NADH formation is proportional to PDF activity. Inhibition of PDF by a compound like this compound will result in a decreased rate of NADH production.
Materials:
-
Purified bacterial Peptide Deformylase (PDF)
-
Formate Dehydrogenase (FDH)
-
N-formyl-Met-Ala-Ser (fMAS) or other suitable formylated peptide substrate
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay buffer: 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL BSA
-
This compound and other control inhibitors
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A constant concentration of PDF (e.g., 5-10 nM)
-
Varying concentrations of this compound (perform serial dilutions). Include a no-inhibitor control.
-
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.
-
Prepare a reaction-initiating mixture containing:
-
fMAS substrate (concentration around its Km value)
-
NAD⁺ (e.g., 1 mM)
-
FDH (e.g., 0.5 U/mL)
-
-
Initiate the reaction by adding the reaction-initiating mixture to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
This compound and comparator antibiotics
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (e.g., MRSA strain), adjusted to 0.5 McFarland standard
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (for OD600 measurement)
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB. Leave a well with no antibiotic as a positive control for growth and a well with uninoculated broth as a negative control.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm. The MIC is the lowest concentration where the OD600 is not significantly different from the negative control.
Bacterial Membrane Integrity Assay
Principle: This assay uses fluorescent dyes to differentiate between bacteria with intact and compromised cell membranes. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, while SYTO 9 can stain all bacteria. An increase in PI fluorescence indicates membrane damage.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS to a specific OD600.
-
In a 96-well plate, expose the bacterial suspension to various concentrations of this compound. Include a positive control for membrane disruption (e.g., a known membrane-active agent) and a negative (untreated) control.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Add the SYTO 9 and PI dyes to each well according to the kit manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity of SYTO 9 (excitation ~480 nm, emission ~500 nm) and PI (excitation ~490 nm, emission ~635 nm).
-
An increase in the PI/SYTO 9 fluorescence ratio indicates a loss of membrane integrity.
Novelty Assessment of this compound's Mode of Action
The targeting of peptide deformylase by this compound places it in a class of antibiotics with a mechanism that is distinct from the majority of currently used anti-MRSA agents, such as beta-lactams, glycopeptides, and fluoroquinolones. The novelty within the class of PDF inhibitors will depend on its specific chemical structure and binding interactions with the enzyme's active site, which may offer advantages in terms of potency, spectrum of activity, and resistance profile compared to other PDF inhibitors that have been in development. Further structural and detailed enzymatic studies are required to fully elucidate these finer points of novelty. The development of antibiotics with novel modes of action like that of this compound is a critical strategy in the ongoing battle against antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Statistical analysis of comparative antimicrobial efficacy data for TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial efficacy of TPU-0037A, a novel antibiotic, in comparison to established therapeutic alternatives. The data presented is intended to inform research and development efforts in the pursuit of new treatments for bacterial infections.
Executive Summary
This compound, a congener of lydicamycin, demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] In vitro studies have established its Minimum Inhibitory Concentrations (MICs) against various pathogens. This guide synthesizes the available data on this compound and provides a comparative framework against current standard-of-care antibiotics for MRSA infections, vancomycin (B549263) and linezolid (B1675486). While direct comparative studies involving this compound are not yet available, this analysis offers a baseline for evaluating its potential therapeutic utility.
Data Presentation: Antimicrobial Spectrum and Potency
The antimicrobial activity of this compound is summarized in the tables below. The data is compiled from in vitro studies determining the MIC of the compound against various bacterial strains.
Table 1: In Vitro Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 | |
| Micrococcus luteus | 1.56 - 12.5 |
Data sourced from multiple in vitro studies.[1][2][3]
Table 2: In Vitro Antimicrobial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | >50 | |
| Proteus mirabilis | >50 | |
| Proteus vulgaris | >50 | |
| Pseudomonas aeruginosa | >50 |
Data indicates a lack of significant activity against the tested Gram-negative bacteria.[1][2][3]
Comparative Efficacy Against MRSA Infections: Vancomycin and Linezolid
To contextualize the potential of this compound, it is essential to compare its activity with the current standard treatments for MRSA infections. Vancomycin and linezolid are two of the most commonly used antibiotics for this purpose. The following table summarizes the clinical efficacy of these drugs based on a meta-analysis of multiple studies.
Table 3: Comparative Clinical Efficacy of Vancomycin and Linezolid in MRSA Infections
| Outcome | Vancomycin | Linezolid | Notes |
| Clinical Cure Rate | Variable | Often comparable or slightly higher | Efficacy can be influenced by the site of infection. |
| Microbiological Eradication | Variable | Often comparable or slightly higher | |
| Nephrotoxicity | Higher Incidence | Lower Incidence | A significant consideration in clinical practice. |
| Thrombocytopenia | Lower Incidence | Higher Incidence | A potential adverse effect with prolonged use. |
This table represents a qualitative summary of findings from multiple comparative studies and meta-analyses. Direct statistical comparison requires consultation of the specific studies.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration and then serially diluted.
- Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth (e.g., Mueller-Hinton Broth).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
- A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The antimicrobial agent is serially diluted (typically two-fold) in CAMHB directly in the wells of the 96-well plate.
- The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions.
- Controls:
- Growth Control: Wells containing only the bacterial inoculum in CAMHB (no antimicrobial) to ensure the viability and growth of the bacteria.
- Sterility Control: Wells containing only sterile CAMHB to check for contamination.
4. Incubation:
- The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is observed as the absence of turbidity in the well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
Review of the therapeutic potential of the lydicamycin class of antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the lydicamycin (B608755) class of antibiotics has garnered interest due to its unique chemical structure and biological activity. This guide provides a comprehensive comparison of the therapeutic potential of lydicamycin and its analogs against established antibiotics such as vancomycin, daptomycin, and linezolid (B1675486), supported by available experimental data and detailed methodologies.
Introduction to Lydicamycin
Lydicamycin is a novel antibiotic isolated from Streptomyces lydicus, possessing a complex polyketide structure.[1] It exhibits activity primarily against Gram-positive bacteria and certain yeasts, while being inactive against Gram-negative bacteria.[2] Congeners of lydicamycin, such as TPU-0037-A, B, C, and D, have also been identified and show promising anti-MRSA activity.[3] Beyond its direct antimicrobial effects, lydicamycin has been observed to induce morphological differentiation in actinobacteria, suggesting a broader ecological role.[4]
Comparative Antimicrobial Spectrum and Potency
The in vitro activity of lydicamycin and its congeners is a critical determinant of their therapeutic potential. While specific Minimum Inhibitory Concentration (MIC) data for the parent lydicamycin compound against a wide range of clinical isolates is limited in publicly available literature, studies on its congeners provide valuable insights.
Table 1: Comparative in vitro Activity (MIC, µg/mL) of Lydicamycin Congeners and Other Antibiotics
| Organism | Lydicamycin Congeners (TPU-0037-A, B, C, D) | Vancomycin | Daptomycin | Linezolid |
| Staphylococcus aureus (MSSA) | - | 0.5 - 2[5] | 0.25 - 1[6] | 1 - 4[7] |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | 0.5 - 2[5] | 0.25 - 1[6] | 1 - 4[7][8] |
| Enterococcus faecalis | - | 0.5 - 2[9] | 0.5 - 2[6] | 1 - 4[10] |
| Enterococcus faecium (VRE) | - | >64[11] | 2 - 4[6] | 1 - 4[10] |
| Streptococcus pneumoniae | - | ≤1 | ≤1[11] | ≤2[12] |
Note: Data for lydicamycin congeners is presented as a range. Data for comparator antibiotics is presented as a typical MIC range or MIC90 where available. Specific values can vary between studies and isolates.
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action is crucial for predicting efficacy, resistance development, and potential synergies. Lydicamycin's mechanism is not yet fully elucidated, but it is known to be a hybrid polyketide-nonribosomal peptide.[13] Recent studies suggest it may elicit a transcriptional response similar to cell wall targeting antibiotics, inducing cell envelope stress.[4]
Table 2: Comparison of Antibiotic Mechanisms of Action
| Antibiotic Class | Mechanism of Action | Primary Target(s) |
| Lydicamycin | Not fully elucidated; potentially involves induction of cell envelope stress.[4] | Bacterial cell wall or membrane components (hypothesized) |
| Glycopeptides (Vancomycin) | Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of nascent peptidoglycan chains.[14][15][16] | Bacterial cell wall |
| Lipopeptides (Daptomycin) | Binds to the bacterial cell membrane in a calcium-dependent manner, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.[17][18][19] | Bacterial cell membrane |
| Oxazolidinones (Linezolid) | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][20][21] | Bacterial ribosome |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Strain Preparation: Inoculate a fresh culture of the test organism in appropriate broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Prepare a series of twofold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. In Vivo Efficacy Models (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of new antibiotics. A common model is the murine thigh infection model.
-
Infection: Induce a localized thigh infection in mice by intramuscular injection of a standardized inoculum of the test pathogen (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test antibiotic (e.g., lydicamycin) and comparator drugs via a relevant route (e.g., intravenous or subcutaneous).
-
Evaluation: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the animals, excise the infected thigh muscle, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/g of tissue).
-
Data Analysis: Compare the bacterial burden in the treated groups to that in the untreated control group to assess the in vivo efficacy of the antibiotic.
Signaling Pathways and Experimental Workflows
Lydicamycin's Putative Effect on Bacterial Cell Wall Stress
While the precise molecular target of lydicamycin is yet to be identified, transcriptomic analysis suggests it may trigger a cell envelope stress response in bacteria. This can be visualized as a signaling cascade.
Caption: Proposed signaling pathway of lydicamycin inducing cell envelope stress.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the in vivo efficacy of a novel antibiotic like lydicamycin is outlined below.
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 15. Vancomycin - Wikipedia [en.wikipedia.org]
- 16. study.com [study.com]
- 17. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 19. Daptomycin - Wikipedia [en.wikipedia.org]
- 20. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 21. Linezolid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for TPU-0037A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling TPU-0037A, a hazardous, research-grade antibiotic, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound should be consulted as the primary source of information, this guide provides essential, step-by-step procedures for its disposal based on general best practices for hazardous and pharmaceutical laboratory waste.
This compound is an antibiotic and should be treated as a hazardous chemical waste.[1] Improper disposal, such as flushing down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] Therefore, a structured and compliant disposal process is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, lab coats, and chemical-resistant gloves.[2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any aerosols or dust.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of identification, segregation, containment, and collection by authorized personnel.
Waste Identification and Classification
This compound waste is classified as hazardous chemical waste and may also be considered pharmaceutical waste.[1][3] This classification dictates the stringent disposal requirements that must be followed.
Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[4][5] this compound waste must be kept separate from other waste streams.
Key Segregation Practices:
-
Solid Waste: Unused or expired this compound in its solid (film) form, as well as contaminated materials like gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[7] Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6]
Containerization and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
| Container Type | Waste Description | Labeling Requirements |
| Solid Waste Container | Unused/expired this compound, contaminated lab consumables (e.g., gloves, wipes) | "Hazardous Waste," "this compound," list all components and approximate percentages, accumulation start date.[4][8] |
| Liquid Waste Container | Solutions containing this compound | "Hazardous Waste," "this compound," list solvent and concentration, accumulation start date.[7] |
| Sharps Container | Needles, scalpels, or other sharps contaminated with this compound | "Hazardous Waste," "Chemically Contaminated Sharps," "this compound."[6] |
Containers must be in good condition, compatible with the chemical waste, and always kept securely closed except when adding waste.[4][8]
Storage and Accumulation
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][8] This area should be clearly marked. The volume of waste accumulated in the laboratory must not exceed regulatory limits (typically 55 gallons for hazardous waste and/or 1 quart for acutely toxic waste).[8]
Disposal and Waste Pickup
Never dispose of this compound down the sink or in the regular trash.[5] Once a waste container is full or has reached its accumulation time limit, a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.[8] Follow your institution's specific procedures for requesting a hazardous waste collection.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Decontamination and Spill Management
In the event of a spill, cordon off the area and alert laboratory personnel. For small spills, use a chemical spill kit to absorb the material. The spill cleanup materials must also be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
All surfaces and equipment that come into contact with this compound should be decontaminated. The decontamination materials should be disposed of as hazardous waste.
Institutional Guidelines
It is imperative to consult and adhere to your institution's specific hazardous waste management plan.[1][9] Your EHS department provides the definitive guidelines for waste collection, container types, labeling, and pickup schedules. Always defer to your local regulations and institutional protocols.[10]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Operational Guide for Handling TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of TPU-0037A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on general best practices for handling potent research-grade antibiotics and its known properties as a lydicamycin (B608755) congener.
Immediate Safety and Logistical Information
This compound is a potent antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Due to its potency, it should be handled with care in a laboratory setting.
Physical and Chemical Properties
A summary of the known properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄₆H₇₂N₄O₁₀[3] |
| Molecular Weight | 841.1 g/mol [2][4] |
| Appearance | Colorless film[3] |
| Storage Conditions | -20°C[2][3] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol[3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles must be worn. |
| Body Protection | A lab coat must be worn to protect street clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or handling powder, a fume hood or a dust mask is recommended to avoid inhalation. |
Operational Plans
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing : If working with solid this compound, weigh the required amount in a chemical fume hood to minimize inhalation risk.
-
Solubilization : Dissolve this compound in an appropriate solvent such as DMSO, DMF, ethanol, or methanol.[3] Handle the resulting solution with care.
-
Experimentation : Conduct all experimental procedures involving this compound in a designated area, away from general laboratory traffic.
-
Post-Handling : After use, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the spread of antibiotic resistance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste according to your institution's guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect in a clearly labeled, sealed waste container for chemical waste disposal. Do not pour down the drain. |
Emergency Procedures
Spill Response
-
Alert : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Contain : For small spills, contain the spill using an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
Clean : Wearing appropriate PPE, clean the spill area from the outside in.
-
Dispose : Collect all contaminated materials in a sealed bag or container and dispose of as hazardous waste.
-
Decontaminate : Decontaminate the spill area with a suitable cleaning agent.
Exposure Response
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
This compound stock solution
-
Bacterial culture (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation :
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of Antimicrobial Dilutions :
-
Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Typically, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation :
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
-
Incubation :
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading the MIC :
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
